nucleophosmin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
117896-08-9 |
|---|---|
分子式 |
C25H42N6O7 |
製品の起源 |
United States |
Foundational & Exploratory
nucleophosmin gene structure and isoforms
An In-Depth Technical Guide to Nucleophosmin (NPM1): Gene Structure, Isoforms, and Function
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein primarily located in the nucleolus. It is a multifunctional chaperone protein implicated in a myriad of critical cellular processes, including ribosome biogenesis, centrosome duplication, histone assembly, and the regulation of key tumor suppressor pathways. Alterations in its expression, localization, or structure are frequently associated with various malignancies, most notably acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the NPM1 gene structure, the characteristics of its protein isoforms, quantitative expression data, its role in signaling, and detailed experimental protocols for its study.
NPM1 Gene and Protein Structure
The human NPM1 gene is highly conserved and resides on chromosome 5q35.[1][2][3][4] The gene spans approximately 25 kilobases and is composed of 12 exons, with individual exon sizes ranging from 58 to 358 base pairs.[2][3][5]
Protein Domains
The primary NPM1 protein (isoform 1) is a 294-amino acid polypeptide with a molecular weight of approximately 37 kDa.[6][7] Its multifaceted functions are governed by several distinct structural domains.
-
N-Terminal Domain: This highly conserved region is responsible for the homo-oligomerization of NPM1, a critical feature for its chaperone activity and interactions with other proteins.[4][8]
-
Acidic Regions: Two stretches rich in acidic amino acids (residues 120-132 and 160-188) are crucial for its role as a histone chaperone, mediating interactions with core histones H2B, H3, and H4.[8][9][10]
-
Nuclear Export Signal (NES): Located in the N-terminal half, the NES motifs facilitate the translocation of NPM1 from the nucleus to the cytoplasm, a process essential for its role in ribosome export.[2][10]
-
Nuclear Localization Signal (NLS): A bipartite NLS ensures the protein's import into the nucleus.[2][10]
-
C-Terminal Domain: This region contains a unique aromatic, nucleic acid-binding domain that includes a strong Nucleolar Localization Signal (NoLS) , characterized by two critical tryptophan residues (W288, W290).[2][10] This signal is responsible for tethering the protein within the granular component of the nucleolus. Mutations in exon 12 that disrupt this domain are a hallmark of AML, leading to aberrant cytoplasmic dislocation of the protein.[11]
References
- 1. Analysis of NPM1 splice variants reveals differential expression patterns of prognostic value in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Translocations and mutations involving the this compound (NPM1) gene in lymphomas and leukemias | Haematologica [haematologica.org]
- 4. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. NPM1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. genecards.org [genecards.org]
An In-depth Technical Guide to the Subcellular Localization of Nucleophosmin (NPM1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein that plays a pivotal role in a multitude of cellular processes. Its functions are intricately linked to its dynamic subcellular localization, primarily within the nucleolus, but also shuttling between the nucleoplasm and cytoplasm.[1][2] This dynamic trafficking allows NPM1 to participate in ribosome biogenesis, chromatin remodeling, DNA repair, and the regulation of tumor suppressor pathways.[2][3] Aberrant localization of NPM1, particularly its dislocation to the cytoplasm, is a hallmark of certain malignancies, most notably Acute Myeloid Leukemia (AML), making it a critical area of study for both basic research and therapeutic development.[2][4] This guide provides a comprehensive overview of the subcellular localization of NPM1, the molecular mechanisms governing its transport, its functional implications in different compartments, and detailed experimental protocols for its study.
The Dynamic Landscape of NPM1 Subcellular Localization
Under normal physiological conditions, NPM1 predominantly resides in the granular region of the nucleolus, a key site for ribosome synthesis.[2][5] However, it is not a static resident. NPM1 continuously shuttles between the nucleus and cytoplasm, a process tightly regulated by intrinsic protein signals and cellular signaling pathways.[2][3] This nucleocytoplasmic shuttling is essential for its diverse functions, including the transport of ribosomal components.[5]
The localization of NPM1 is not uniform and can be influenced by the cell cycle, cellular stress, and post-translational modifications.[2][6] For instance, during mitosis, NPM1 is phosphorylated and disperses from the nucleolus.[3]
Molecular Determinants of NPM1 Trafficking
The subcellular distribution of NPM1 is dictated by a combination of localization and export signals within its protein structure:
-
Nuclear Localization Signal (NLS): A bipartite NLS allows for the import of NPM1 from the cytoplasm into the nucleus through the importin α/β pathway.[5]
-
Nuclear Export Signals (NES): NPM1 possesses two leucine-rich NES motifs in its N-terminal domain, which are recognized by the nuclear export receptor CRM1 (also known as XPO1).[3][7] This interaction mediates the transport of NPM1 out of the nucleus.
-
Nucleolar Localization Signal (NoLS): A C-terminal domain, rich in tryptophan residues (specifically W288 and W290), is crucial for its retention within the nucleolus.[8] The proper folding of this C-terminal domain is critical for its nucleolar localization.[2]
The steady-state localization of NPM1 in the nucleolus is a result of a dominant nuclear import and nucleolar retention over nuclear export.[5]
Aberrant Cytoplasmic Localization in Disease
The most significant alteration in NPM1 localization is observed in cancer, particularly in approximately 30% of AML cases.[2][9] In these instances, mutations in the NPM1 gene, typically in exon 12, lead to a frameshift at the C-terminus.[9][10] This has two major consequences that disrupt its normal localization:
-
Loss of the Nucleolar Localization Signal: The mutation disrupts the tryptophan-rich NoLS, preventing its retention in the nucleolus.[9][10]
-
Creation of a Novel Nuclear Export Signal: The new C-terminal sequence creates an additional, strong NES motif.[9][10]
This combination of a lost "anchor" and a new "exit pass" results in the aberrant and stable accumulation of the mutated NPM1 protein (termed NPM1c+) in the cytoplasm.[2][9] Since NPM1 forms oligomers, the mutant protein can also drag the wild-type NPM1 from the nucleus into the cytoplasm, further depleting its nuclear functions.[2]
Quantitative Analysis of NPM1 Subcellular Distribution
The subcellular localization of NPM1, especially the wild-type versus various mutant forms, has been quantitatively assessed in several studies. The data highlights the dramatic shift from nucleolar to cytoplasmic predominance in the presence of AML-associated mutations.
| NPM1 Form | Predominant Localization | Percentage of Cells with Cytoplasmic-Only Localization | Percentage of Cells with Cytoplasmic and Nuclear/Nucleolar Localization | Percentage of Cells with Nuclear/Nucleolar-Only Localization | Reference |
| Wild-type (wt) | Nucleolus | ~0% | ~10% | ~90% | [11] |
| Mutant A (mA) | Cytoplasm | ~75% | ~25% | ~0% | [11] |
| Mutant B (mB) | Cytoplasm | High (not specified) | - | - | [12] |
| Mutant E (mE) | Cytoplasm and Nucleoli | Substantial fraction in nucleoli | High (not specified) | - | [12] |
| R2 Splice Variant | Nucleoplasm or Cytoplasm (in AML cells) | Variable | Variable | - | [8] |
Signaling Pathways Regulating NPM1 Localization
The subcellular trafficking of NPM1 is not a passive process but is actively regulated by complex signaling networks. These pathways respond to various cellular cues, including stress and oncogenic signals, to modulate NPM1's location and function.
The CRM1/XPO1-Mediated Nuclear Export Pathway
The primary mechanism for the export of both wild-type and mutant NPM1 from the nucleus is through the CRM1/XPO1 export receptor.[3][7] This process is dependent on the presence of a leucine-rich NES on the cargo protein (NPM1) and the RanGTP/RanGDP gradient across the nuclear envelope.
Caption: CRM1/XPO1-mediated nuclear export of NPM1.
The ARF-p53 Tumor Suppressor Pathway
NPM1 is a key regulator of the ARF-p53 tumor suppressor axis. In unstressed cells, NPM1 sequesters the tumor suppressor protein ARF in the nucleolus, preventing it from inhibiting MDM2.[13][14] Upon oncogenic stress, ARF is released into the nucleoplasm, where it binds to and inhibits MDM2, leading to the stabilization and activation of p53.[13][14] This release of ARF from NPM1 is a critical event in the cellular stress response.
Caption: Regulation of the ARF-p53 pathway by NPM1 localization.
Experimental Protocols for Studying NPM1 Subcellular Localization
Investigating the subcellular distribution of NPM1 is crucial for understanding its function in health and disease. The following are detailed protocols for two key techniques: immunofluorescence and cell fractionation followed by Western blotting.
Immunofluorescence Staining of NPM1
This technique allows for the visualization of NPM1 within intact cells, providing spatial information about its localization.
Experimental Workflow:
Caption: Workflow for NPM1 immunofluorescence staining.
Detailed Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[9][15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% to 0.3% Triton X-100 in PBS for 5-10 minutes at room temperature.[9][15] This step is crucial for allowing the antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 2% Bovine Serum Albumin (BSA) or 10% goat serum in PBS) for 30-60 minutes at room temperature.[9][16]
-
Primary Antibody Incubation: Dilute the primary antibody against NPM1 in the blocking solution according to the manufacturer's recommendations. Incubate the coverslips with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Recommended Antibodies:
-
Mouse monoclonal anti-NPM1 (Clone 376) for detecting both wild-type and most mutant forms.
-
Rabbit polyclonal anti-NPM1 mutant specific antibody for detecting exon 12 mutations.[17]
-
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The nucleoli will typically appear as DAPI-negative regions within the nucleus.
Cell Fractionation and Western Blotting for NPM1
This method provides a quantitative assessment of the amount of NPM1 in different subcellular compartments (cytoplasm, nucleus, etc.).
Experimental Workflow:
Caption: Workflow for cell fractionation and Western blotting of NPM1.
Detailed Protocol:
-
Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS. Centrifuge to obtain a cell pellet.
-
Cytoplasmic Lysis: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes.[18]
-
Cell Disruption: Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly. Alternatively, pass the cell suspension through a narrow-gauge needle.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Pellet Wash: Wash the remaining nuclear pellet with the lysis buffer to remove any cytoplasmic contamination.
-
Nuclear Lysis: Resuspend the nuclear pellet in an ice-cold nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Isolation of Nuclear Fraction: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody against NPM1.
-
To verify the purity of the fractions, probe separate blots with antibodies against cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin B1) markers.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Therapeutic Implications of Targeting NPM1 Localization
The aberrant cytoplasmic localization of NPM1 in AML presents a unique therapeutic vulnerability. Strategies aimed at restoring the normal nuclear/nucleolar localization of NPM1 are being actively explored.
-
CRM1/XPO1 Inhibitors: Drugs like Selinexor, which inhibit the CRM1 exportin, can block the nuclear export of NPM1c+, leading to its accumulation in the nucleus.[19] This can restore some of its tumor-suppressive functions and induce apoptosis in leukemic cells. The treatment of cells with Leptomycin B, a specific inhibitor of CRM1, has been shown to cause the relocation of cytoplasmic NPM1 to the nucleoplasm.[20][21]
Conclusion
The subcellular localization of this compound is a tightly regulated process that is fundamental to its diverse cellular functions. In a healthy cell, the predominant nucleolar localization of NPM1 is crucial for ribosome biogenesis and the control of tumor suppressor pathways. The aberrant cytoplasmic dislocation of NPM1, driven by mutations in diseases like AML, disrupts these functions and contributes to oncogenesis. A thorough understanding of the molecular machinery that governs NPM1 trafficking, coupled with robust experimental techniques to study its localization, is paramount for advancing our knowledge of its role in both normal physiology and disease. Furthermore, targeting the mislocalized NPM1 represents a promising avenue for the development of novel cancer therapeutics. This guide provides a foundational framework for researchers and drug development professionals to delve into the intricate world of NPM1 subcellular localization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic expression of this compound 1 as a marker for diagnosing residual disease of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mechanism of NPM1 cytoplasmic localization in acute myeloid leukemia: the recurrent gene fusion NPM1–HAUS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of NPM1 splice variants reveals differential expression patterns of prognostic value in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. On the relationship status for Arf and NPM1–it’s complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Consequences of this compound Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mutations alter its nucleolar localization by impairing G-quadruplex binding at ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytoplasmic expression of this compound accurately predicts mutation in the this compound gene in patients with acute myeloid leukemia and normal karyotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Role of Nucleophosmin in Ribosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed and highly abundant nucleolar phosphoprotein critical for a multitude of cellular processes.[1][2] As a member of the nucleoplasmin family of chaperones, NPM1 is instrumental in ribosome biogenesis, chromatin remodeling, maintenance of genomic stability, DNA repair, and the regulation of tumor suppressor pathways like the ARF-p53 axis.[1][3][4] Its central role in cellular proliferation and growth is underscored by its high expression levels in cancer cells and the fact that mutations in the NPM1 gene are the most frequent genetic alteration in acute myeloid leukemia (AML).[4][5][6] This guide provides a detailed examination of the multifaceted role of NPM1 in the intricate process of ribosome biogenesis, presenting quantitative data, experimental methodologies, and pathway visualizations to support advanced research and therapeutic development.
Core Functions of NPM1 in Ribosome Biogenesis
NPM1 is a key orchestrator of ribosome production, participating in nearly every stage, from the transcription of ribosomal DNA (rDNA) to the final export of ribosomal subunits into the cytoplasm.[3][7] Its functions can be broadly categorized into three main areas: rRNA processing, ribosomal protein chaperoning and assembly, and nuclear export of pre-ribosomal particles.
Ribosomal RNA (rRNA) Processing and Maturation
NPM1 is intimately involved in the complex processing of the 47S pre-rRNA transcript into mature 18S, 5.8S, and 28S rRNAs.
-
Endoribonuclease Activity : NPM1 possesses intrinsic ribonuclease activity, facilitating the cleavage of pre-rRNA.[1][4] Specifically, it is implicated in the processing steps that lead to the formation of mature 28S rRNA.[1][3] Downregulation of NPM1 has been shown to impair this processing.[3][4]
-
Interaction with G-Quadruplexes : The C-terminal domain of NPM1 binds with high affinity to G-quadruplex (G4) structures.[8][9] These non-canonical secondary structures are found in ribosomal DNA (rDNA) and are believed to play a regulatory role in transcription and processing.[8][10][11] This interaction is crucial for the proper localization of NPM1 to the nucleolus.[8][10][12] In AML, the most common mutations disrupt this G4-binding domain, leading to the protein's mislocalization to the cytoplasm and impaired ribosome biogenesis.[8][12]
Chaperoning of Ribosomal Proteins and Assembly
The assembly of over 80 ribosomal proteins (RPs) with rRNA is a complex process prone to aggregation. NPM1 acts as a molecular chaperone to ensure the fidelity of this assembly.
-
Preventing Aggregation : As a chaperone, NPM1 binds to newly synthesized, positively charged ribosomal proteins, preventing their non-specific aggregation and degradation.[3][13]
-
Facilitating Assembly : NPM1 is found associated with pre-ribosomal particles, particularly the 60S subunit precursors.[3] It directly interacts with a subset of ribosomal proteins, including RPL5, to facilitate their ordered incorporation into the assembling ribosome.[3] This chaperone activity is modulated by its oligomerization state.[13]
-
Nucleolar Scaffold : NPM1 is a key component of the granular component (GC) of the nucleolus, the site of late-stage ribosome assembly.[1][14] It undergoes liquid-liquid phase separation with rRNA and other proteins, creating a dynamic, liquid-like environment that is conducive to the complex assembly processes of the ribosome.[13][15][16]
Nuclear Export of Ribosomal Subunits
Once assembled, the 40S and 60S ribosomal subunits must be exported from the nucleus to the cytoplasm to form functional 80S ribosomes. NPM1 plays a rate-limiting role in this critical transport step.[17]
-
Shuttling Protein : NPM1 is a nucleocytoplasmic shuttling protein that directly binds to pre-ribosomal particles.[3][17]
-
Export Chaperone : It acts as a nuclear export chaperone for both the 40S and 60S subunits.[17] The inhibition of NPM1 shuttling, or its loss, leads to the nuclear retention of both subunits, a reduction in cytoplasmic polysomes, and a subsequent decrease in overall protein synthesis.[17]
-
Interaction with Export Machinery : The export process is dependent on the CRM1 (also known as XPO1) export receptor.[1] NPM1's ability to shuttle is critical for its function in ribosome export and is often disrupted by AML-associated mutations that create an aberrant nuclear export signal.[5][6]
Visualization of NPM1's Core Functions
The following diagram illustrates the central and multifaceted role of NPM1 throughout the ribosome biogenesis pathway.
Caption: A diagram illustrating the key roles of NPM1 in ribosome biogenesis.
Regulation of NPM1 Function in Ribosome Biogenesis
The activity of NPM1 is tightly regulated, primarily through post-translational modifications (PTMs) and its interaction with other regulatory proteins.
-
Phosphorylation : Phosphorylation can modulate the oligomerization state of NPM1, affecting its chaperone activity and localization. For instance, phosphorylation can promote the disassembly of NPM1 pentamers into monomers, which may alter its function in response to cellular stress.
-
SUMOylation : The attachment of Small Ubiquitin-like Modifier (SUMO) to NPM1 is another key regulatory mechanism. SUMOylation can be antagonized by peptidases like SENP3, which in turn promotes ribosome biogenesis.[1]
-
Interaction with ARF : Under conditions of oncogenic stress, the tumor suppressor p14ARF binds to NPM1 in the nucleolus. This interaction sequesters NPM1, inhibiting its functions in ribosome biogenesis and leading to p53 activation and cell cycle arrest.
The following diagram depicts a simplified signaling pathway involving NPM1, ARF, and p53 in response to oncogenic stress.
Caption: A simplified diagram of the NPM1-ARF-p53 signaling pathway.
Quantitative Data Summary
Precise quantitative measurements are essential for understanding the impact of NPM1 on ribosome biogenesis. The following tables summarize key data from various studies.
| Parameter | Condition | Observation | Fold Change / Effect | Reference |
| NPM1 Expression | Glioblastoma Multiforme (GBM) | Increased NPM1 expression | Upregulated in GBM tissues | [18] |
| NPM1 Knockdown | U87MG & A172 GBM cells | siRNA-mediated knockdown | ~80% reduction in protein expression | [18] |
| Protein Synthesis | Inhibition of NPM1 shuttling | Reduction in overall protein synthesis | Significant decrease | [17] |
| rRNA Processing | Knockdown of NPM1 using siRNA | Impaired processing of pre-rRNA | Inhibition of mature 28S rRNA formation | [3] |
| Amyloid Fibrillation | Aβ42 incubated with NPM1 | Delay in amyloid fibril formation | Concentration-dependent delay | [13] |
| Condition | Cell Type | Key Finding | Implication for Drug Development | Reference |
| NPM1-mutant AML | Pre-leukemic murine HSPCs | Depletion of multiple ribosome biogenesis factors | Creates a therapeutic vulnerability | [5][6][19] |
| NPM1-mutant AML | Pre-leukemic murine HSPCs | Higher sensitivity to RNA Polymerase I inhibitors (e.g., Actinomycin D) | Targeted disruption of ribosome biogenesis is a viable therapeutic strategy | [5][6] |
| Venetoclax-resistant NPM1c+ AML | Human AML models | TSR3 (40S maturation factor) depletion restores Venetoclax sensitivity | Targeting ribosome maturation factors can overcome drug resistance | [5] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed methodologies for key experiments used to elucidate NPM1's function.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study NPM1-Ribosomal Protein Interactions
This protocol is used to isolate NPM1 and its interacting proteins, such as ribosomal proteins, from cell lysates.
-
Cell Lysis :
-
Harvest 1-5 x 107 cells and wash with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Remove beads using a magnetic stand.
-
To the pre-cleared lysate, add 2-5 µg of anti-NPM1 antibody (or an isotype control IgG). Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution :
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).
-
Elute the protein complexes by resuspending the beads in 40 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using antibodies against specific ribosomal proteins (e.g., anti-RPL5) or by mass spectrometry for unbiased identification of interacting partners.
-
Protocol 2: Northern Blotting for Analysis of pre-rRNA Processing
This technique is used to detect specific rRNA intermediates and assess processing defects upon NPM1 manipulation.
-
RNA Extraction :
-
Extract total RNA from control and NPM1-depleted cells using a TRIzol-based method or a commercial kit, ensuring high purity (A260/280 ratio ~2.0).
-
-
Gel Electrophoresis :
-
Denature 5-10 µg of total RNA in formamide/formaldehyde loading buffer at 65°C for 15 minutes.
-
Separate the RNA on a 1.2% agarose (B213101) gel containing formaldehyde. Run the gel in MOPS buffer.
-
-
Transfer :
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight by capillary transfer using 10x SSC buffer.
-
UV-crosslink the RNA to the membrane.
-
-
Hybridization :
-
Pre-hybridize the membrane in a hybridization buffer (e.g., UltraHyb) at 42°C for at least 1 hour.
-
Prepare a radiolabeled (32P) or biotinylated DNA or RNA probe specific to a region of the pre-rRNA transcript (e.g., ITS1 or ITS2).
-
Add the denatured probe to the hybridization buffer and incubate overnight at 42°C.
-
-
Washing and Detection :
-
Wash the membrane with low and high stringency SSC/SDS buffers to remove the unbound probe.
-
Detect the signal by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). Compare the pattern of pre-rRNA intermediates between samples.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the impact of NPM1 mutations on ribosome biogenesis, a critical area for AML research.
Caption: A workflow for studying the effects of NPM1 mutations on ribosome biogenesis.
Conclusion and Future Directions
This compound is an indispensable player in the complex machinery of ribosome biogenesis. Its roles as an rRNA processing factor, a ribosomal protein chaperone, and a nuclear export factor highlight its central importance in controlling cell growth and proliferation.[3] The disruption of these functions, particularly through mutations seen in AML, underscores its significance as a therapeutic target.[5][6] Future research should focus on dissecting the specific molecular interactions of NPM1 within pre-ribosomal particles, further elucidating the regulatory networks that control its function, and developing novel small molecules that can modulate its activity or localization for therapeutic benefit. The detailed understanding of NPM1's role provides a robust framework for the development of targeted therapies aimed at the ribosome biogenesis pathway in cancer and other proliferative diseases.
References
- 1. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citedrive.com [citedrive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound mutations alter its nucleolar localization by impairing G-quadruplex binding at ribosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound mutations alter its nucleolar localization by impairing G-quadruplex binding at ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. This compound integrates within the nucleolus via multi-modal interactions with proteins displaying R-rich linear motifs and rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Serves as a Rate-Limiting Nuclear Export Chaperone for the Mammalian Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative proteomic analysis and functional studies reveal that this compound is involved in cell death in glioblastoma cell line transfected with siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
The Role of Nucleophosmin in Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed and highly conserved phosphoprotein primarily localized in the nucleolus. It functions as a molecular chaperone, participating in a multitude of cellular processes including ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2][3] Its expression is elevated in highly proliferative cells and is frequently dysregulated in various human cancers, underscoring its critical role in cell growth and proliferation.[4] This technical guide provides a comprehensive overview of the intricate involvement of NPM1 in the regulation of the cell cycle, detailing its molecular interactions, the signaling pathways it governs, and the experimental methodologies used to elucidate its functions.
Core Concepts: NPM1 as a Key Regulator of Cell Cycle Progression
NPM1's influence on the cell cycle is multifaceted, with critical roles at major checkpoints, ensuring the orderly and timely progression through distinct phases. Its functions are tightly regulated by post-translational modifications, primarily phosphorylation, which dictates its subcellular localization and interaction with other key cell cycle proteins.
G1/S Transition and Centrosome Duplication
A pivotal role of NPM1 in the cell cycle is its function as a licensing factor for centrosome duplication, a process that is tightly coordinated with DNA replication to ensure bipolar spindle formation and faithful chromosome segregation.[5]
At the G1/S transition, the activity of the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex is crucial for initiating both DNA replication and centrosome duplication.[6] NPM1 is a key substrate of CDK2/Cyclin E. In its unphosphorylated state during G1 phase, NPM1 localizes to the unduplicated centrosome, effectively preventing its premature duplication.[6] Upon phosphorylation by CDK2/Cyclin E at Threonine 199 (Thr199), NPM1 dissociates from the centrosome.[7][8] This dissociation is a prerequisite for the initiation of centrosome duplication, ensuring that this event occurs only once per cell cycle.[6] The expression of a non-phosphorylatable mutant of NPM1 at Thr199 has been shown to block centrosome duplication.[6]
.dot
Caption: NPM1 in G1/S Transition and Centrosome Duplication.
G2/M Checkpoint Control
NPM1 also plays a crucial role in the G2/M transition, ensuring the timely entry into mitosis. This function is again regulated by phosphorylation, this time by the master mitotic kinase CDK1/Cyclin B1. Phosphorylation of NPM1 at Serine 10 (Ser10) and Serine 70 (Ser70) is required for its interaction with the phosphatase Cdc25C.[8]
Cdc25C is a key activator of the CDK1/Cyclin B1 complex. During G2, Cdc25C is kept in an inactive state through phosphorylation at Serine 216, which leads to its sequestration in the cytoplasm. For mitotic entry, Cdc25C must be dephosphorylated at this site and translocated to the nucleus to activate CDK1. Phosphorylated NPM1 (at Ser10 and Ser70) directly binds to Cdc25C and prevents its phosphorylation at Ser216, thereby promoting its nuclear accumulation and the subsequent activation of CDK1/Cyclin B1, which drives the cell into mitosis.[8] The expression of a non-phosphorylatable NPM1 mutant at both Ser10 and Ser70 has been shown to induce a G2/M cell cycle arrest.[8]
.dot
Caption: NPM1 in G2/M Checkpoint Control.
Interaction with the p53 Tumor Suppressor Pathway
NPM1 is a key regulator of the p53 tumor suppressor pathway, which is central to the cellular response to stress, including DNA damage. NPM1 can directly interact with p53 and modulate its stability and transcriptional activity.[3][9]
Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. The tumor suppressor protein ARF (p14ARF in humans) can inhibit MDM2-mediated p53 degradation by sequestering MDM2 in the nucleolus. NPM1 plays a crucial role in this process by binding to and stabilizing ARF in the nucleolus.
Upon cellular stress, such as DNA damage, NPM1 can translocate from the nucleolus to the nucleoplasm, where it can directly bind to MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to the accumulation of p53, which can then activate the transcription of genes involved in cell cycle arrest (e.g., p21) or apoptosis, allowing for DNA repair or elimination of the damaged cell.
.dot
References
- 1. Detection of cytoplasmic this compound expression by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Site-specific Phosphorylation Dynamics of Human Protein Kinases during Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of NPM1 by RNA interference inhibits cells proliferation and induces apoptosis in leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-NPM1 (Thr199) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. NPM phosphorylation stimulates Cdk1, overrides G2/M checkpoint and increases leukemic blasts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of NPM1 by RNA Interference Inhibits Cells Proliferation and Induces Apoptosis in Leukemic Cell Line [medsci.org]
Nucleophosmin: A Hub of Post-Translational Modifications Dictating Cellular Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophosmin (NPM1), a ubiquitously expressed nucleolar phosphoprotein, stands as a critical regulator of fundamental cellular processes, including ribosome biogenesis, cell cycle progression, DNA damage repair, and apoptosis.[1] Its functional versatility is intricately governed by a complex interplay of post-translational modifications (PTMs), which dynamically modulate its subcellular localization, oligomeric state, and interactions with a vast network of proteins. Dysregulation of these modifications is frequently implicated in various pathologies, most notably in cancer, positioning NPM1 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the major PTMs of NPM1—phosphorylation, acetylation, ubiquitination, and SUMOylation—elucidating their molecular mechanisms and profound impact on NPM1 function. We present quantitative data in structured tables for comparative analysis, detail key experimental protocols for studying these modifications, and provide visual representations of relevant pathways and workflows to facilitate a deeper understanding of NPM1 biology.
Introduction to this compound (NPM1)
NPM1, also known as B23 or numatrin, is a member of the nucleoplasmin family of histone chaperones.[2] It is predominantly localized in the nucleolus, the primary site of ribosome synthesis, but can shuttle between the nucleolus, nucleoplasm, and cytoplasm in response to cellular signals and stress.[3] Structurally, NPM1 is characterized by three distinct domains: an N-terminal oligomerization domain, a central histone-binding domain, and a C-terminal nucleic acid-binding domain.[1] This modular architecture facilitates its interaction with a diverse array of molecules, including histones, ribosomal proteins, tumor suppressors like p53 and ARF, and enzymes involved in DNA repair.[1][2] The functional plasticity of NPM1 is exquisitely controlled by a symphony of PTMs that act as molecular switches, fine-tuning its activity and cellular role.
Key Post-Translational Modifications of NPM1
Phosphorylation: A Master Regulator of Localization and Function
Phosphorylation is one of the most prevalent PTMs of NPM1, occurring at multiple serine and threonine residues.[1] This modification plays a pivotal role in regulating NPM1's subcellular localization and its involvement in cell cycle control and the DNA damage response.
-
Nucleocytoplasmic Shuttling: Phosphorylation, particularly within the N-terminal domain, can disrupt the pentameric structure of NPM1, promoting its dissociation into monomers and facilitating its translocation from the nucleolus to the nucleoplasm.[1][2] For instance, phosphorylation at Ser48, Ser88, T95, and Ser125 results in a monomeric and nucleoplasmic form of NPM1.[1]
-
Cell Cycle Regulation: Specific phosphorylation events are crucial for cell cycle progression. For example, phosphorylation by cyclin-dependent kinase 2 (CDK2)/cyclin E at Threonine 199 is essential for initiating centrosome duplication during the G1/S phase transition.[4] During mitosis, CDK1 phosphorylates NPM1 at Thr199, Thr219, and Thr234/237, leading to its dissociation from the nucleolus.[4]
-
DNA Damage Response: In response to DNA double-strand breaks (DSBs), phosphorylated NPM1 (pT199-NPM1) is recruited to the sites of damage.[5] This recruitment is dependent on the E3 ubiquitin ligases RNF8 and RNF168 and involves the binding of pT199-NPM1 to K63-linked ubiquitin chains.[5] This process is critical for efficient DNA repair.
Table 1: Key Phosphorylation Sites of NPM1 and Their Functional Impact
| Phosphorylation Site | Kinase(s) | Cellular Process | Functional Consequence | Reference(s) |
| Ser4 | Polo-like kinase 1 (PLK1), Polo-like kinase 2 (PLK2) | Mitosis, Centriole Duplication | Essential for mitotic progression and triggers centriole replication. | [6][7] |
| Ser48 | Unknown | Oligomerization, Nucleocytoplasmic Shuttling | Phosphorylation destabilizes the NPM1 oligomer, promoting its dissociation. | [1][8] |
| Ser125 | Cyclin-dependent kinase 2 (CDK2) | Nucleocytoplasmic Shuttling, Apoptosis | CIGB-300 inhibits CK2-dependent phosphorylation at S125, inducing apoptosis. | [3][6] |
| Thr199 | Cyclin-dependent kinase 1 (CDK1), Cyclin-dependent kinase 2 (CDK2) | Centrosome Duplication, DNA Damage Response | Initiates centrosome duplication; phosphorylation is required for recruitment to DNA damage sites. | [4][5] |
| Thr234/237 | Cyclin-dependent kinase 1 (CDK1) | Mitosis, Ribosome Biogenesis | Phosphorylation during mitosis leads to dissociation from the nucleolus. | [4] |
Acetylation: Modulating Transcriptional Activity and Histone Chaperoning
Acetylation of NPM1, primarily on lysine (B10760008) residues in its C-terminal domain, is another critical PTM that influences its function as a histone chaperone and a transcriptional co-activator.[6][9]
-
Enhanced Histone Chaperone Activity: Acetylation of NPM1 by the histone acetyltransferase p300 enhances its ability to interact with and transfer histones, thereby facilitating chromatin remodeling.[10]
-
Transcriptional Regulation: Acetylated NPM1 is predominantly found in the nucleoplasm, where it associates with transcriptionally active RNA polymerase II.[11] It directly binds to the promoters of genes involved in cell survival and proliferation, acting as a transcriptional co-activator.[9][12] Increased levels of acetylated NPM1 have been observed in oral squamous cell carcinoma.[11]
-
Subcellular Localization: p300-mediated acetylation modulates the subcellular localization of NPM1, favoring its nucleoplasmic presence.[11] Deacetylation by SIRT1 reverses this effect.[11]
Table 2: Effects of NPM1 Acetylation
| Modifying Enzyme | Effect on NPM1 | Functional Outcome | Reference(s) |
| p300 (HAT) | Acetylation of C-terminal lysines | Increased affinity for histones, enhanced histone chaperone activity, nucleoplasmic localization, transcriptional activation. | [9][10] |
| SIRT1 (HDAC) | Deacetylation | Reduced transcriptional activation potential. | [11] |
Ubiquitination: A Signal for Degradation and Functional Regulation
Ubiquitination, the covalent attachment of ubiquitin, can target NPM1 for proteasomal degradation or modulate its function in a non-degradative manner.
-
Proteasomal Degradation: Ubiquitination can lead to the degradation of NPM1, thereby controlling its cellular levels. For example, the interaction of NPM1 with mesencephalic astrocyte-derived neurotrophic factor (MANF) increases its ubiquitination-mediated degradation.[1] In some cancers, mutations in NPM1 lead to its abnormal cytoplasmic localization, resulting in its ubiquitination and degradation, which in turn impairs the function of tumor suppressor pathways.[13]
-
Regulation of Protein Stability: The deubiquitylating enzyme USP36 localizes to the nucleolus and removes ubiquitin from NPM1, preventing its degradation and thereby regulating nucleolar protein dynamics.[14]
-
Crosstalk with other PTMs: SUMOylation of NPM1 can be a prerequisite for its subsequent ubiquitination and proteasomal degradation, as seen in the response to retinoic acid in acute myeloid leukemia (AML) cells.[15]
SUMOylation: A Key Player in DNA Repair and Ribosomal Biogenesis
SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a reversible PTM that regulates NPM1's role in the DNA damage response and ribosome biogenesis.
-
DNA Damage Response: SUMOylation of NPM1 is crucial for the early recruitment of DNA repair proteins, such as BRCA1 and RAD51, to sites of DNA damage.[1][16] This modification facilitates the proper assembly of the BRCA1 complex, impacting the efficiency of DNA repair.[1]
-
Ribosome Biogenesis: The balance between SUMOylation and de-SUMOylation of NPM1, regulated by the tumor suppressor ARF and the SUMO-specific protease SENP3 respectively, controls ribosome biogenesis.[17] ARF-mediated SUMOylation inhibits this process, while SENP3-mediated de-SUMOylation promotes it.[17]
-
Regulation of Protein Interactions: SUMOylated NPM1 directly binds to the SUMO-interacting motif of RAP80, a key component of the BRCA1 complex, facilitating its recruitment to DNA damage sites.[16]
Experimental Protocols for Studying NPM1 Post-Translational Modifications
A variety of techniques can be employed to detect and quantify the PTMs of NPM1. The choice of method depends on the specific research question, available resources, and desired level of detail.
Detection of NPM1 Phosphorylation
-
Western Blotting: This is the most common method for assessing the phosphorylation state of NPM1.[18] It involves separating proteins by SDS-PAGE, transferring them to a membrane, and using phospho-specific antibodies to detect the phosphorylated form of NPM1.[18] It is crucial to include phosphatase inhibitors during sample preparation to preserve the phosphorylation state.
-
Mass Spectrometry (MS): MS-based proteomics provides a high-resolution approach to identify and quantify specific phosphorylation sites on NPM1.[18][19] This technique involves the digestion of the protein into peptides, followed by enrichment of phosphopeptides and analysis by mass spectrometry.[19]
-
Immunoprecipitation (IP): IP can be used to enrich for either total NPM1 or phosphorylated NPM1 using specific antibodies, followed by detection via Western blotting or mass spectrometry.[19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs offer a quantitative method for measuring NPM1 phosphorylation and are particularly useful for studies modulating kinase activity.[18]
Detection of NPM1 Acetylation
-
Western Blotting: Similar to phosphorylation detection, Western blotting with antibodies specific for acetylated lysine residues can be used to detect acetylated NPM1.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the gold standard for identifying and quantifying specific acetylation sites on NPM1.[20][22] This typically involves immunoaffinity enrichment of acetylated peptides prior to MS analysis.[22]
-
Immunoprecipitation (IP): IP with anti-acetyl-lysine antibodies can enrich for acetylated proteins, including NPM1, which can then be identified by Western blotting or mass spectrometry.[20][23]
Detection of NPM1 Ubiquitination
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube using recombinant E1, E2, and E3 enzymes, along with the substrate protein (NPM1) and ubiquitin.[24][25] The ubiquitinated products are then analyzed by SDS-PAGE and Western blotting.[24]
-
Immunoprecipitation (IP) followed by Western Blotting: To detect in vivo ubiquitination, NPM1 can be immunoprecipitated from cell lysates, and the resulting immunocomplexes are then subjected to Western blotting using an anti-ubiquitin antibody.[26][27]
-
Mass Spectrometry (MS): MS can be used to identify the specific lysine residues on NPM1 that are ubiquitinated and to determine the type of ubiquitin linkage.[24]
Detection of NPM1 SUMOylation
-
Western Blotting: SUMOylation results in a size shift of the target protein, which can be detected by Western blotting using antibodies against either NPM1 or SUMO proteins.[28]
-
Immunoprecipitation (IP) followed by Western Blotting: Similar to ubiquitination detection, IP of NPM1 followed by Western blotting with anti-SUMO antibodies can confirm its SUMOylation status.[29][30]
-
In Vitro SUMOylation Assay: This assay is used to determine if NPM1 can be SUMOylated in a controlled environment.[31]
-
Proximity Ligation Assay (PLA): This technique allows for the in situ detection of endogenous protein-protein interactions, such as the conjugation of SUMO to NPM1.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to NPM1 PTMs.
Diagram 1: NPM1 Phosphorylation in the DNA Damage Response
Caption: NPM1 phosphorylation at T199 facilitates its recruitment to DNA damage sites.
Diagram 2: Regulation of Ribosome Biogenesis by NPM1 SUMOylation
Caption: The balance of NPM1 SUMOylation and deSUMOylation regulates ribosome biogenesis.
Diagram 3: Experimental Workflow for Detecting in vivo NPM1 Ubiquitination
Caption: A stepwise workflow for the immunoprecipitation-based detection of NPM1 ubiquitination.
Conclusion and Future Directions
The post-translational modification landscape of NPM1 is a testament to the intricate regulatory networks that govern cellular function. Phosphorylation, acetylation, ubiquitination, and SUMOylation act in concert to dictate the localization, stability, and protein-protein interactions of NPM1, thereby influencing a wide spectrum of cellular processes. The aberrant regulation of these PTMs is a hallmark of numerous diseases, particularly cancer, making the enzymes that catalyze these modifications attractive targets for therapeutic intervention.
Future research should focus on further dissecting the complex crosstalk between different PTMs of NPM1 and how this interplay contributes to both normal cellular function and disease pathogenesis. The development of novel tools and techniques to study these modifications with greater temporal and spatial resolution in living cells will be crucial. Furthermore, a deeper understanding of the upstream signaling pathways that regulate NPM1 PTMs will undoubtedly unveil new avenues for the development of targeted therapies against NPM1-driven diseases. This in-depth knowledge will be instrumental for researchers, scientists, and drug development professionals in their quest to harness the therapeutic potential of modulating NPM1 activity.
References
- 1. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses [mdpi.com]
- 2. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implication of NPM1 phosphorylation and preclinical evaluation of the nucleoprotein antagonist N6L in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NPM1 phospho S125 | Abcam [abcam.com]
- 7. Dynamic Conformations of this compound (NPM1) at a Key Monomer-Monomer Interface Affect Oligomer Stability and Interactions with Granzyme B | PLOS One [journals.plos.org]
- 8. Phosphorylation code of human this compound includes four cryptic sites for hierarchical binding of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylated NPM1 Localizes in the Nucleoplasm and Regulates Transcriptional Activation of Genes Implicated in Oral Cancer Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Histone Chaperone this compound Enhances Acetylation-Dependent Chromatin Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylated NPM1 localizes in the nucleoplasm and regulates transcriptional activation of genes implicated in oral cancer manifestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound/B23 Regulates Ubiquitin Dynamics in Nucleoli by Recruiting Deubiquitylating Enzyme USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EAPB0503, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 19. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]
- 20. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 21. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 22. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. What Are the Methods for Determining Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 28. SUMOylation Analysis: Mechanisms, Techniques, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 29. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 30. What is SUMOylation and How to study - Creative Proteomics [creative-proteomics.com]
- 31. Detection of sumoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nucleophosmin (NPM1) in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophosmin (NPM1) is a multifunctional phosphoprotein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of tumor suppressor proteins. In hematological malignancies, particularly Acute Myeloid Leukemia (AML), mutations in the NPM1 gene are among the most common genetic alterations. These mutations typically occur in exon 12 and result in a frameshift, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This cytoplasmic mislocalization is a key event in leukemogenesis, disrupting the normal functions of NPM1 and contributing to uncontrolled cell proliferation and survival. This technical guide provides a comprehensive overview of the role of NPM1 in hematological malignancies, with a focus on its molecular functions, the pathological consequences of its mutation, and its significance as a diagnostic, prognostic, and therapeutic target.
The Multifaceted Roles of Wild-Type this compound (NPM1)
Wild-type NPM1 is a nucleo-cytoplasmic shuttling protein, predominantly localized in the nucleolus. Its functions are integral to maintaining cellular homeostasis.
-
Ribosome Biogenesis: NPM1 is essential for the assembly and transport of ribosomes, which are critical for protein synthesis and cell growth.
-
Genome Stability: It participates in DNA repair processes and centrosome duplication, thereby safeguarding genomic integrity.
-
Regulation of Tumor Suppressors: NPM1 interacts with and regulates the stability and activity of key tumor suppressor proteins, including p53 and the Alternative Reading Frame (ARF) protein. This interaction is crucial for preventing uncontrolled cell cycle progression.
The Pathogenesis of NPM1 Mutations in Hematological Malignancies
Mutations in NPM1 are a hallmark of AML, occurring in approximately 30% of adult cases and up to 60% of those with a normal karyotype.[1][2] These mutations are typically heterozygous frameshift mutations in exon 12, with the most common being a four-base pair insertion of "TCTG" (Type A).[2][3]
The primary consequence of these mutations is the creation of a novel nuclear export signal (NES) at the C-terminus of the protein, leading to its aberrant accumulation in the cytoplasm.[4] This cytoplasmic mutant, NPM1c, drives leukemogenesis through several mechanisms:
-
Loss of Tumor Suppressor Function: The cytoplasmic sequestration of NPM1c leads to the co-translocation of wild-type NPM1 and other nuclear proteins, including ARF, to the cytoplasm. This disrupts the ARF-p53 tumor suppressor pathway, which is critical for inducing cell cycle arrest or apoptosis in response to oncogenic stress.
-
Gain of Oncogenic Functions: In the cytoplasm, NPM1c interacts with various proteins, leading to the activation of pro-leukemic signaling pathways. A key interaction is with the nuclear export protein XPO1, which mediates the transport of NPM1c out of the nucleus.[4] This cytoplasmic localization is critical for maintaining the leukemic state.
-
Upregulation of Pro-Leukemic Genes: NPM1c is associated with the upregulation of HOX and MEIS1 genes, which are master regulators of hematopoietic stem cell self-renewal and are aberrantly expressed in many types of leukemia.[5][6][7]
Quantitative Data on NPM1 in Hematological Malignancies
The following tables summarize key quantitative data regarding NPM1 mutations in AML.
| Parameter | Frequency/Value | References |
| Overall Frequency in AML | ~30% | [3] |
| Frequency in Normal Karyotype AML | 45-60% | [1][2] |
| Most Common Mutation Type (Type A - TCTG insertion) | 75-80% | [3][8] |
| Type B Mutation (CATG insertion) | ~10% | [3] |
| Type D Mutation (CCTG insertion) | ~5% | [3] |
Table 1: Frequency of NPM1 Mutations in Acute Myeloid Leukemia.
| Co-mutated Gene | Frequency in NPM1-mutated AML | References |
| FLT3-ITD | 41-43.8% | [2][9] |
| DNMT3A | 52.5-55% | [10][11] |
| IDH1/2 | 40% | [10][11] |
Table 2: Common Co-mutations with NPM1 in Acute Myeloid Leukemia.
| Prognostic Group | Outcome Metric | Value | References |
| NPM1mut without FLT3-ITD | Complete Remission (CR) Rate | ~80% | [12] |
| 3-Year Overall Survival (OS) | ~40% | [12] | |
| NPM1mut with FLT3-ITD | Prognosis | Poor, high relapse rate | [12] |
| NPM1mut/DNMT3Amut/IDH1/2mut | 5-Year Overall Survival (OS) | ~30% | [11] |
Table 3: Prognostic Significance of NPM1 Mutations in Acute Myeloid Leukemia.
| Drug Class | Drug Example | Response in r/r NPM1mut AML | References |
| Menin Inhibitors | Revumenib | CR/CRh Rate: 23.1% | [13][14] |
| Ziftomenib | CR/CRh Rate: 25% | [15] | |
| XPO1 Inhibitors | Selinexor (B610770) | Objective Response Rate: 14% (monotherapy) | [12][16] |
Table 4: Therapeutic Response in Relapsed/Refractory NPM1-mutated AML.
Experimental Protocols for the Study of NPM1
Detailed methodologies are crucial for the accurate detection and functional analysis of NPM1. Below are representative protocols for key experiments.
Detection of NPM1 Mutations by PCR and Fragment Analysis
This method is widely used for the initial diagnosis of NPM1 exon 12 mutations.
Principle: PCR primers flanking the mutation hotspot in exon 12 are used to amplify the target region from genomic DNA. The presence of a 4-base pair insertion in mutated samples results in a longer PCR product, which can be distinguished from the wild-type product by capillary electrophoresis-based fragment analysis.
Protocol:
-
DNA Extraction: Isolate genomic DNA from bone marrow aspirate or peripheral blood samples using a standard DNA extraction kit.
-
PCR Amplification:
-
Forward Primer: 5'-TCTCTGCATTATTTTTATCTTTTTG-3'
-
Reverse Primer (fluorescently labeled): 5'-FAM-GTTTCTTAAATTCTGGGGAC-3'
-
PCR Reaction Mix:
-
Genomic DNA (50-100 ng)
-
Forward Primer (10 pmol)
-
Reverse Primer (10 pmol)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase and corresponding buffer
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Fragment Analysis:
-
Dilute the PCR product and mix with a size standard.
-
Denature the fragments by heating.
-
Analyze the samples on a capillary electrophoresis instrument.
-
Expected Results: Wild-type samples will show a single peak at the expected size, while mutated samples will show an additional peak shifted by 4 base pairs.
-
Immunohistochemistry (IHC) for Cytoplasmic NPM1c
IHC is a valuable tool for visualizing the subcellular localization of NPM1.
Principle: A specific antibody against NPM1 is used to detect the protein in formalin-fixed, paraffin-embedded bone marrow biopsy sections. In normal cells, staining is confined to the nucleus. In cells with an NPM1 mutation, aberrant cytoplasmic staining is observed.
Protocol:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded bone marrow trephine biopsy sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a high pH buffer (e.g., Tris-EDTA, pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation:
-
Antibody: Mouse monoclonal anti-NPM1 antibody.
-
Dilution: 1:100 to 1:400 (optimize for specific antibody clone).
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Use a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Interpretation:
-
Negative: Nuclear staining only.
-
Positive: Both nuclear and cytoplasmic staining in leukemic blasts.
-
Co-Immunoprecipitation (Co-IP) for NPM1 Protein Interactions
Co-IP is used to identify proteins that interact with NPM1 in their native state.
Principle: An antibody specific to NPM1 is used to pull down NPM1 and its binding partners from a cell lysate. The resulting protein complex is then analyzed by Western blotting.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-NPM1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for a further 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the putative interacting protein.
-
Western Blotting for NPM1 Expression
Western blotting is used to detect and quantify the levels of NPM1 protein.
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific antibody.
Protocol:
-
Protein Extraction: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody against NPM1 (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[17]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to NPM1.
Caption: The NPM1-ARF-p53 tumor suppressor pathway and its disruption by mutant NPM1c.
Caption: The central role of cytoplasmic NPM1c in leukemogenesis and points of therapeutic intervention.
Caption: A typical experimental workflow for the comprehensive analysis of NPM1 in patient samples.
Therapeutic Targeting of Mutant NPM1
The unique molecular characteristics of NPM1c-mutated AML provide several avenues for targeted therapeutic intervention.
-
Inhibitors of Nuclear Export (e.g., Selinexor): These drugs block the function of XPO1, the protein responsible for exporting NPM1c from the nucleus. By inhibiting XPO1, these agents trap NPM1c in the nucleus, restoring its tumor-suppressive functions and leading to the downregulation of pro-leukemic genes like HOX and MEIS1.[4][18][19] Clinical trials are ongoing to evaluate the efficacy of these inhibitors.[12][16][20]
-
Menin Inhibitors (e.g., Revumenib, Ziftomenib): The leukemogenic activity of both NPM1c and KMT2A-rearranged leukemias is dependent on the interaction between the menin protein and the KMT2A complex, which drives the expression of HOX and MEIS1.[5][6][7][21] Menin inhibitors disrupt this interaction, leading to the differentiation of leukemic blasts.[6][7][21] These agents have shown promising results in clinical trials for patients with relapsed or refractory NPM1-mutated AML.[1][13][14][15][22][23]
Conclusion and Future Directions
The discovery of NPM1 mutations has significantly advanced our understanding of the molecular pathogenesis of AML and has provided a critical biomarker for risk stratification and a promising target for novel therapies. The aberrant cytoplasmic localization of NPM1c is a central event in the development of this leukemia subtype. Future research will likely focus on refining therapeutic strategies that target the unique vulnerabilities of NPM1-mutated cells, including the development of more specific and potent inhibitors and the exploration of combination therapies to overcome resistance. A deeper understanding of the complex interplay between NPM1c and its various interacting partners will be crucial for the continued development of effective treatments for patients with this common and distinct form of AML.
References
- 1. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The combination of NPM1, DNMT3A, and IDH1/2 mutations leads to inferior overall survival in AML | Semantic Scholar [semanticscholar.org]
- 11. The combination of NPM1, DNMT3A, and IDH1/2 mutations leads to inferior overall survival in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 clinical trial of single-agent selinexor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. youtube.com [youtube.com]
- 15. Investigational Menin Inhibitor Under Study in NPM1-Mutant AML - The ASCO Post [ascopost.com]
- 16. A phase 1 clinical trial of single-agent selinexor in acute myeloid leukemia. | Vanderbilt University Medical Center [medsites.vumc.org]
- 17. NPM1 Antibody | Cell Signaling Technology [cellsignal.cn]
- 18. Prolonged XPO1 inhibition is essential for optimal antileukemic activity in NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Selinexor in acute myeloid leukemia: therapeutic applications and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hcn.health [hcn.health]
- 22. Menin inhibitors in KMT2A-rearranged and NPM1-mutated acute leukemia: A scoping review of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
Nucleophosmin (NPM1) Mutations in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Nucleophosmin (NPM1) gene represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), defining a distinct biological and clinical entity.[1][2][3][4] These mutations, typically frameshift insertions in exon 12, lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[1][2][5] This dislocation is a critical event in leukemogenesis, impacting fundamental cellular processes including ribosome biogenesis, DNA repair, and the p53 tumor suppressor pathway. The presence of an NPM1 mutation, particularly in the absence of a concomitant FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), is a significant prognostic marker, generally associated with a more favorable outcome.[6][7][8][9][10] This guide provides an in-depth overview of the molecular pathogenesis, diagnostic methodologies, clinical significance, and therapeutic landscape of NPM1-mutated AML.
Molecular Pathogenesis of NPM1-Mutated AML
The NPM1 Protein: Structure and Function
The wild-type NPM1 protein is a multifunctional phosphoprotein predominantly localized in the nucleolus.[11][12][13] It plays a crucial role in various cellular processes, including:
-
Ribosome Biogenesis: NPM1 is integral to the assembly and transport of ribosomal subunits.[11][14][15]
-
Histone Chaperoning: It participates in chromatin remodeling and the regulation of gene expression.[16][17]
-
DNA Damage Response: NPM1 is involved in DNA repair pathways, contributing to the maintenance of genomic stability.[11][16]
-
Regulation of Tumor Suppressors: NPM1 interacts with and regulates the p14ARF-p53 tumor suppressor axis.[14][15]
NPM1 continuously shuttles between the nucleus and the cytoplasm, a process tightly regulated by nuclear localization signals (NoLS and NLS) and nuclear export signals (NES).[11][13]
The NPM1 Mutation and its Consequences
NPM1 mutations in AML are typically heterozygous frameshift mutations in exon 12.[3][18] These mutations result in a modified C-terminus of the protein, which leads to two critical changes:
-
Loss of the Nucleolar Localization Signal: The mutation disrupts the NoLS, preventing the protein from being retained in the nucleolus.[19]
-
Creation of a Novel Nuclear Export Signal: The altered amino acid sequence creates an additional NES motif.[13][19][20]
This combination of events leads to the characteristic aberrant cytoplasmic accumulation of the mutant NPM1 protein (NPM1c).[1][2][21]
Oncogenic Signaling Pathways
The cytoplasmic mislocalization of NPM1c is central to its leukemogenic effect.[19] Key oncogenic mechanisms include:
-
Disruption of the ARF-p53 Pathway: Cytoplasmic NPM1c can sequester the p14ARF tumor suppressor in the cytoplasm, preventing its interaction with MDM2 and leading to impaired p53-mediated apoptosis.
-
Upregulation of HOX/MEIS1 Gene Expression: NPM1c has been shown to drive the expression of HOX and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal and are frequently overexpressed in AML.[22]
-
Impaired Myeloid Differentiation: The presence of NPM1c is associated with a block in myeloid differentiation, contributing to the accumulation of immature blasts.[1][2]
Signaling Pathway of NPM1c-Mediated Leukemogenesis
Caption: Oncogenic signaling pathways altered by cytoplasmic NPM1 (NPM1c).
Quantitative Data on NPM1-Mutated AML
Table 1: Prevalence and Co-mutation Frequencies
| Parameter | Frequency | Reference(s) |
| Prevalence of NPM1 mutations in AML | ||
| Overall AML cases | 25-35% | [3][10] |
| Normal Karyotype AML (NK-AML) | 50-60% | [18][23] |
| Common Co-mutations with NPM1 | ||
| DNMT3A | 52-62% | [4][24] |
| FLT3-ITD | 38-40% | [4][24][25] |
| TET2 | 16-27% | [4][24] |
| NRAS | 17-19% | [4][24] |
| IDH2 | 16-23% | [4][24] |
| PTPN11 | 15-19% | [4][24] |
| IDH1 | 14-18% | [4][24] |
Table 2: Prognostic Impact of NPM1 Mutations
| Genotype | Prognostic Group (ELN 2022) | Key Findings | Reference(s) |
| NPM1 mutated, FLT3-ITD absent | Favorable | Higher complete remission rates; Improved overall and disease-free survival. | [6][7][8][22] |
| NPM1 mutated, FLT3-ITD present | Intermediate | Favorable prognosis of NPM1 mutation is negated by FLT3-ITD. | [8][22][25] |
A meta-analysis of nine studies including 4,509 subjects found that patients with NPM1 mutations had a more than two-fold higher chance of achieving complete remission.[6][7] The summary hazard ratios for disease-free survival and overall survival were 0.67 and 0.63, respectively, indicating a favorable prognosis for NPM1-mutated patients.[6][7]
Diagnostic and Monitoring Methodologies
Accurate and sensitive detection of NPM1 mutations is crucial for diagnosis, risk stratification, and monitoring of measurable residual disease (MRD).[22][26]
Experimental Protocols
3.1.1. Immunohistochemistry (IHC) for Cytoplasmic NPM1
-
Principle: IHC detects the aberrant cytoplasmic localization of the NPM1 protein, which is a surrogate marker for the presence of an NPM1 mutation.[18]
-
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded bone marrow biopsy or aspirate clot sections are used.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Primary Antibody: Sections are incubated with a monoclonal antibody that recognizes both wild-type and mutated NPM1.
-
Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used for visualization.
-
Interpretation: A positive result is indicated by distinct cytoplasmic staining in myeloid blasts, in the absence of nuclear staining.
-
3.1.2. PCR-Based Methods
-
Principle: These methods amplify the region of exon 12 of the NPM1 gene to detect insertions.
-
Methodology (Fragment Analysis):
-
DNA/RNA Extraction: DNA or RNA is extracted from bone marrow or peripheral blood.[18]
-
PCR Amplification: PCR is performed using fluorescently labeled primers flanking exon 12.
-
Capillary Electrophoresis: The PCR products are separated by size using capillary electrophoresis.
-
Interpretation: A wild-type allele will produce a peak of a specific size, while a mutant allele with a 4-bp insertion will produce a peak that is 4 bp larger.
-
-
Methodology (Quantitative Real-Time PCR - RT-qPCR):
-
RNA Extraction and cDNA Synthesis: RNA is extracted and reverse transcribed into complementary DNA (cDNA).[27][28]
-
qPCR: Real-time PCR is performed using allele-specific primers and probes that specifically detect and quantify the common NPM1 mutation types (A, B, and D).[28]
-
Normalization: The mutant transcript level is normalized to a reference gene (e.g., ABL1).[27][28]
-
Application: This is the gold standard for MRD monitoring due to its high sensitivity.[22][24]
-
3.1.3. Next-Generation Sequencing (NGS)
-
Principle: NGS allows for the simultaneous sequencing of multiple genes, providing a comprehensive mutational profile.[3][26]
-
Methodology:
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments.
-
Target Enrichment: A panel of probes is used to capture the regions of interest, including the NPM1 gene.
-
Sequencing: The captured DNA is sequenced on an NGS platform.
-
Data Analysis: The sequencing data is aligned to a reference genome, and variants are identified.
-
-
Advantages: Detects all types of NPM1 mutations (including rare variants) and identifies co-mutations that are critical for risk stratification.[26]
Experimental Workflows
Diagnostic Workflow for NPM1-Mutated AML
Caption: A typical workflow for the diagnosis and monitoring of NPM1-mutated AML.
Therapeutic Strategies
Standard of Care
The treatment for NPM1-mutated AML is risk-stratified based on co-mutations, particularly FLT3-ITD.[22]
-
NPM1 mutated/FLT3-ITD negative: These patients are typically treated with intensive induction and consolidation chemotherapy.[22][29] Allogeneic hematopoietic stem cell transplantation (HSCT) is generally not recommended in first complete remission.[22]
-
NPM1 mutated/FLT3-ITD positive: This combination places patients in an intermediate-risk category, and treatment often involves the addition of a FLT3 inhibitor to intensive chemotherapy, followed by consideration for allogeneic HSCT.[22][25]
Targeted Therapies and Investigational Agents
Several novel agents are being investigated to specifically target the vulnerabilities of NPM1-mutated AML cells.[1][2]
Table 3: Targeted Therapies in NPM1-Mutated AML
| Drug Class | Target | Mechanism of Action | Reference(s) |
| Menin Inhibitors | Menin-MLL1 Interaction | Disrupts the menin-MLL1 interaction, which is crucial for the expression of HOX/MEIS1 genes, leading to myeloid differentiation. | [25][30] |
| XPO1 Inhibitors | XPO1 (Exportin 1) | Block the nuclear export of NPM1c and other tumor suppressors, restoring their nuclear function and inducing apoptosis. | [25][31][32] |
| BCL-2 Inhibitors (e.g., Venetoclax) | BCL-2 | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. Often used in combination with hypomethylating agents for older or unfit patients. | [29] |
| CD33-Targeted Therapy (e.g., Gemtuzumab Ozogamicin) | CD33 | An antibody-drug conjugate that targets the CD33 antigen, which is often highly expressed on NPM1-mutated blasts. | [32] |
| All-trans Retinoic Acid (ATRA) | RARα | Can induce the degradation of mutated NPM1, promoting the response of leukemic blasts to chemotherapy. | [32] |
Targeted Therapy Mechanisms in NPM1-mutated AML
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular, Clinical, and Therapeutic Factors in NPM1-Mutated AML | MLL [mll.com]
- 5. NPM1c impedes CTCF functions through cytoplasmic mislocalization in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic significance of NPM1 mutations in acute myeloid leukemia: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic significance of NPM1 mutations in acute myeloid leukemia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. NPM1 Mutation in AML: Prognosis & Treatments - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NPM1 - Wikipedia [en.wikipedia.org]
- 18. Molecular and alternative methods for diagnosis of acute myeloid leukemia with mutated NPM1: flexibility may help - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Curious Novel Combination of this compound (NPM1) Gene Mutations Leading to Aberrant Cytoplasmic Dislocation of NPM1 in Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Clinical Impact of NPM1 Mutations and the Effect of Concurrent Mutations in Acute Myeloid Leukemia: Unraveling the Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NPM1-Mutated AML: Deciphering the Molecular and Clinical Puzzle in the Era of Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayocliniclabs.com [mayocliniclabs.com]
- 28. ltd.aruplab.com [ltd.aruplab.com]
- 29. Targeting and Monitoring Acute Myeloid Leukaemia with this compound-1 (NPM1) Mutation [mdpi.com]
- 30. Know AML | NPM1 mutations in AML: What are they, and how do they influence the treatment of AML? [know-aml.com]
- 31. This compound 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Targeted therapy in NPM1-mutated AML: Knowns and unknowns [frontiersin.org]
Unraveling the Dichotomy: A Technical Guide to Wild-Type and Mutant Nucleophosmin Function
For Immediate Release
A comprehensive analysis of the functional disparities between wild-type and mutant nucleophosmin (NPM1), offering insights for researchers, scientists, and drug development professionals in oncology.
This compound (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays a pivotal role in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2][3] However, mutations in the NPM1 gene, particularly in acute myeloid leukemia (AML), lead to a cytoplasmic-mislocalized mutant protein (NPM1c+), which acquires neomorphic functions and contributes to leukemogenesis.[3][4] This guide provides an in-depth technical overview of the core functional differences between wild-type NPM1 and its oncogenic mutant counterpart, summarizing key quantitative data, detailing experimental protocols, and visualizing critical cellular pathways.
Core Functional Roles of Wild-Type this compound
Wild-type NPM1 is a crucial regulator of several fundamental cellular processes:
-
Ribosome Biogenesis: NPM1 is integral to the maturation and transport of ribosomes, acting as a chaperone for ribosomal proteins and assisting in the assembly of pre-ribosomal particles.[5][6]
-
DNA Damage Response and Repair: It participates in various DNA damage repair pathways, including base excision repair and homologous recombination.[7][8][9] Upon DNA damage, NPM1 can relocalize from the nucleolus to the nucleoplasm to facilitate repair processes.[10][11]
-
Regulation of Apoptosis: Wild-type NPM1 has a complex role in apoptosis. It can promote apoptosis by participating in the DNA damage-induced assembly of the PIDDosome complex, which activates caspase-2.[12] Conversely, it can also exhibit anti-apoptotic functions.[10]
-
Chromatin Remodeling: As a histone chaperone, NPM1 is involved in the assembly and disassembly of nucleosomes, thereby influencing chromatin structure and gene expression.[2][5][6]
-
Tumor Suppressor Regulation: NPM1 interacts with and stabilizes the tumor suppressor protein ARF, which in turn regulates p53 activity. This interaction is a key component of the cellular stress response.[13][14]
The Oncogenic Transformation: Function of Mutant this compound (NPM1c+)
Mutations in the C-terminus of NPM1, commonly found in AML, result in the aberrant cytoplasmic localization of the protein (NPM1c+).[3][7] This mislocalization is a hallmark of NPM1-mutated AML and leads to both a loss of normal function and a gain of oncogenic properties.[14]
-
Aberrant Cytoplasmic Localization: The C-terminal mutations disrupt the nucleolar localization signal (NoLS) and create a novel nuclear export signal (NES), leading to the accumulation of NPM1c+ in the cytoplasm.[1][3][15] NPM1c+ can also sequester wild-type NPM1 into the cytoplasm through hetero-oligomerization, further depleting its nucleolar pool.[3][16]
-
Disruption of Ribosome Biogenesis: The cytoplasmic mislocalization of NPM1c+ and the depletion of nucleolar wild-type NPM1 impair ribosome biogenesis, creating a state of "nucleolar stress."[17][18][19] This can, paradoxically, create therapeutic vulnerabilities.[18][19]
-
Altered Gene Expression: NPM1c+ directly binds to chromatin at active gene promoters, including the HOXA and HOXB gene clusters, which are critical for hematopoietic stem cell self-renewal and are aberrantly expressed in NPM1-mutated AML.[4][17] This indicates a neomorphic function of NPM1c+ as a transcriptional regulator.
-
Inhibition of Apoptosis: In the cytoplasm, NPM1c+ can bind to and inhibit the activity of cleaved caspases-6 and -8, thereby suppressing apoptosis and promoting cell survival.[14][20]
-
Activation of Oncogenic Signaling: NPM1c+ can interact with and activate signaling pathways that promote cell proliferation and survival, such as the Ras/MEK/ERK pathway, leading to the upregulation of matrix metalloproteinases (MMPs) involved in cell invasion.[21]
Quantitative Data Summary
The following tables summarize key quantitative data comparing wild-type and mutant NPM1.
| Parameter | Wild-Type NPM1 | Mutant NPM1 (NPM1c+) | Reference |
| Subcellular Localization | Predominantly Nucleolar | Predominantly Cytoplasmic | [3][22] |
| Frequency in de novo AML | N/A | ~30% | [23] |
| Frequency in normal karyotype AML | N/A | 50-60% | [13] |
| Prognosis in AML (without FLT3-ITD) | N/A | Favorable | [13][24] |
| Interaction Partner | Effect of Interaction with Wild-Type NPM1 | Effect of Interaction with Mutant NPM1 (NPM1c+) | Reference |
| ARF Tumor Suppressor | Stabilization in the nucleolus, promoting p53 pathway | Cytoplasmic mislocalization and degradation, attenuating the p53 pathway | [14][21] |
| Wild-Type NPM1 | Forms homo-oligomers in the nucleolus | Forms hetero-oligomers, leading to cytoplasmic sequestration of wild-type NPM1 | [3][16] |
| Caspase-6 and -8 (cleaved) | No reported direct interaction in the cytoplasm | Binds and inhibits their pro-apoptotic activity in the cytoplasm | [14][20] |
| K-Ras | No reported direct interaction | Interacts and activates the MEK/ERK signaling pathway | [21] |
Key Experimental Protocols
Detailed methodologies for studying the function of wild-type and mutant NPM1 are crucial for advancing research in this field.
Protocol 1: Analysis of NPM1 Subcellular Localization by Immunofluorescence
This protocol is used to visualize the location of NPM1 within the cell.
-
Cell Preparation: Grow cells on glass coverslips. For suspension cells, use cytospin preparations.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for NPM1 (antibodies that recognize both wild-type and mutant forms, or mutant-specific antibodies are available) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[25]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.[26]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify NPM1 Interaction Partners
This protocol is used to determine if two proteins physically interact within the cell.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against NPM1 or a potential interaction partner overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the protein of interest (the potential interaction partner) and NPM1 to confirm the interaction.[27]
Visualizing the Pathways
The following diagrams illustrate key signaling pathways and experimental workflows related to wild-type and mutant NPM1 function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recruitment of phosphorylated NPM1 to sites of DNA damage through RNF8-dependent ubiquitin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct pro-apoptotic role for NPM1 as a regulator of PIDDosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Posttranscriptional depletion of ribosome biogenesis factors engenders therapeutic vulnerabilities in NPM1-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound 1 Mutations in Acute Myeloid Leukemia [mdpi.com]
- 21. This compound Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 24. ashpublications.org [ashpublications.org]
- 25. Nucleophosmin1 (NPM1) abnormality in hematologic malignancies, and therapeutic targeting of mutant NPM1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Curious Novel Combination of this compound (NPM1) Gene Mutations Leading to Aberrant Cytoplasmic Dislocation of NPM1 in Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
Nucleophosmin (NPM1): A Comprehensive Technical Guide to a Key Therapeutic Target in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays a pivotal role in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability. Its dysregulation, through mutation or overexpression, is a hallmark of various malignancies, most notably Acute Myeloid Leukemia (AML), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of NPM1's role in cancer, the signaling pathways it modulates, current therapeutic strategies, and detailed experimental protocols for its study.
The Role of this compound in Cancer Pathogenesis
NPM1 is a multifaceted protein with roles in both oncogenesis and tumor suppression, depending on the cellular context.[1]
-
Ribosome Biogenesis and Cellular Proliferation: A primary function of NPM1 is to chaperone ribosomal proteins and RNA, facilitating the assembly of ribosomes.[1] Overexpression of NPM1, a common feature in many solid tumors, can drive cellular proliferation by increasing ribosome production.[1]
-
Tumor Suppression and the ARF-p53 Pathway: In its wild-type form, NPM1 is a critical component of the ARF-p53 tumor suppressor pathway. It sequesters the tumor suppressor protein ARF in the nucleolus, preventing its degradation. Upon oncogenic stress, ARF is released and inhibits MDM2, leading to the stabilization and activation of p53.
-
Genomic Stability and DNA Damage Response: NPM1 is involved in the DNA damage response (DDR), participating in both base excision repair and homologous recombination.[2][3][4] It is recruited to sites of DNA double-strand breaks and interacts with key repair proteins, contributing to the maintenance of genomic integrity.[2][3][4][5]
NPM1 Mutations in Acute Myeloid Leukemia (AML):
Mutations in the NPM1 gene are the most frequent genetic alteration in AML, occurring in approximately one-third of adult cases. These mutations typically occur in exon 12 and result in a frameshift that creates a novel C-terminus containing a nuclear export signal (NES). This leads to the aberrant cytoplasmic localization of the NPM1 mutant protein (NPM1c).
The pathogenic consequences of NPM1c are manifold:
-
Disruption of Tumor Suppressor Function: The cytoplasmic mislocalization of NPM1c leads to the sequestration and inactivation of tumor suppressors like ARF in the cytoplasm, thereby abrogating the p53-mediated stress response.
-
Altered Gene Expression: NPM1c can translocate to the nucleus and interact with chromatin-modifying enzymes, leading to aberrant gene expression, including the upregulation of HOX genes, which are critical for leukemogenesis.
-
Enhanced Proliferation and Survival: The dysregulation of cellular pathways by NPM1c contributes to increased proliferation and survival of leukemic blasts.
Key Signaling Pathways Involving NPM1
NPM1 is a central hub in several critical signaling networks that are frequently dysregulated in cancer.
The ARF-p53 Tumor Suppressor Pathway
Wild-type NPM1 plays a crucial role in the ARF-p53 pathway by sequestering ARF in the nucleolus. Oncogenic stress triggers the release of ARF, which then inhibits MDM2-mediated degradation of p53, leading to cell cycle arrest or apoptosis. NPM1 mutations disrupt this pathway by causing the cytoplasmic mislocalization of NPM1, which in turn leads to the inactivation of ARF.
Caption: The ARF-p53 pathway regulation by wild-type NPM1.
MAPK/ERK Signaling Pathway
NPM1 has been shown to positively regulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. It can interact with components of this pathway, leading to increased cell proliferation, migration, and invasion. This interaction may be particularly relevant in solid tumors where NPM1 is overexpressed.
Caption: NPM1's positive regulation of the MAPK/ERK signaling pathway.
Ribosome Biogenesis Pathway
As a key nucleolar protein, NPM1 is central to ribosome biogenesis. It is involved in the import of ribosomal proteins, the processing of ribosomal RNA (rRNA), and the assembly and export of ribosomal subunits. The overexpression of NPM1 in cancer cells can enhance this process, providing the machinery for rapid cell growth and division.
Caption: The central role of NPM1 in the ribosome biogenesis pathway.
DNA Damage Response
NPM1 participates in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[2][3][4] Following DNA damage, NPM1 can relocalize from the nucleolus to the nucleoplasm and accumulate at sites of damage, where it interacts with key DNA repair factors.[2][3][4]
Caption: NPM1's involvement in the DNA damage response via homologous recombination.
Therapeutic Strategies Targeting NPM1
The critical role of NPM1 in cancer has led to the development of several therapeutic strategies aimed at targeting its function or the pathways it regulates.
Small Molecule Inhibitors
A number of small molecules have been developed to directly target NPM1.
-
NSC348884: This compound was identified as an inhibitor of NPM1 oligomerization. By disrupting the formation of NPM1 oligomers, it aims to abrogate its function and induce apoptosis in cancer cells.
Menin Inhibitors
A more recent and clinically advanced strategy for treating NPM1-mutant AML involves the use of menin inhibitors. Menin is a protein that interacts with the KMT2A (MLL) complex, and this interaction is crucial for the expression of leukemogenic genes like HOX and MEIS1. In NPM1-mutant AML, the menin-KMT2A interaction is essential for maintaining the leukemic state. Menin inhibitors block this interaction, leading to the differentiation of leukemic blasts and apoptosis.
-
Revumenib (SNDX-5613): An oral, potent, and selective menin inhibitor that has shown significant clinical activity in patients with relapsed/refractory (R/R) NPM1-mutant AML.
-
Ziftomenib (KO-539): Another oral menin inhibitor that has demonstrated durable responses in patients with R/R NPM1-mutant AML.
Quantitative Data Presentation
Preclinical Efficacy of NPM1 Inhibitors
| Compound | Cancer Type | Cell Line(s) | IC50 | Reference(s) |
| NSC348884 | Prostate Cancer | LNCaP | ~1.5 µM | [6] |
| Mantle Cell Lymphoma | Granta | ~4.0 µM | [6] | |
| Colorectal Carcinoma | HCT116 | Not specified | [6] | |
| AML (NPM1-mutant) | OCI-AML3 | More effective than in wt | [6] | |
| AML (NPM1-wt) | HL-60, OCI-AML2 | Less effective than in mutant | [6] |
Clinical Trial Data for Menin Inhibitors in R/R NPM1-Mutant AML
Table 2.1: Efficacy of Revumenib in the AUGMENT-101 Trial [2][3][6][7][8][9][10][11][12]
| Endpoint | All Efficacy-Evaluable Patients (n=77) |
| CR + CRh Rate | 26% |
| Overall Response Rate (ORR) | 48.1% |
| Median Time to CR/CRh | 2.8 months |
| Median Duration of CR/CRh | 4.7 months |
| Median Overall Survival (OS) | 4.8 months |
| Median OS in Responders | 23.3 months |
Table 2.2: Efficacy of Ziftomenib in the KOMET-001 Trial [8][9][13][14][15]
| Endpoint | Phase II Patients (n=92) | Pooled Phase 1b/2 Patients (N=112) |
| CR/CRh Rate | 22% (p=0.0058) | 25% |
| Overall Response Rate (ORR) | 33% | 35% |
| Median Duration of Response | 4.6 months | Not specified |
| Median Overall Survival (OS) | 6.6 months | 6.1 months |
| Median OS in Responders | 18.4 months | 16.4 months |
| MRD Negativity in CR/CRh | 61% | 63% |
Table 2.3: Baseline Patient Characteristics in the KOMET-001 Trial (Phase II, N=92) [9][13]
| Characteristic | Percentage of Patients |
| Median Age (years) | 69 (range: 33-84) |
| Median Prior Therapies | 2 (range: 1-7) |
| Prior Venetoclax | 59% |
| Prior HSCT | 24% |
| FLT3-ITD Co-mutation | 45% |
| IDH1 Co-mutation | 13% |
| IDH2 Co-mutation | 20% |
Experimental Protocols
Immunofluorescence for NPM1 Localization
This protocol allows for the visualization of NPM1's subcellular localization.
Caption: Workflow for NPM1 Immunofluorescence.
Methodology:
-
Cell Preparation: Grow AML cells (e.g., OCI-AML3 for NPM1-mutant, OCI-AML2 for wild-type) on coverslips or in chamber slides.
-
Fixation: Fix the cells with 3.5% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with 2% blocking solution (e.g., BSA or serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against NPM1 (e.g., a rabbit polyclonal or a specific monoclonal like FC8791) diluted in blocking solution overnight at 4°C. Optimal antibody dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a confocal microscope.
Co-Immunoprecipitation (Co-IP) for NPM1 Protein-Protein Interactions
This protocol is for identifying proteins that interact with NPM1.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest (e.g., NPM1 and a potential interactor like c-Myc) in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a specific antibody against the "bait" protein (e.g., anti-c-Myc) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-NPM1) to detect the interaction.
Native PAGE for Analysis of NPM1 Oligomerization
This technique separates proteins in their native, folded state, allowing for the analysis of oligomeric complexes.
Methodology:
-
Sample Preparation: Lyse cells in a mild, non-denaturing buffer (e.g., Tris-based buffer without SDS or reducing agents).
-
Gel Electrophoresis:
-
Cast a native polyacrylamide gel. The percentage of acrylamide (B121943) can be varied (e.g., 4-12% gradient) to resolve different-sized oligomers. A common recipe for a separating gel is a Tris-HCl buffer system (pH 8.8).[16]
-
Load the protein lysates mixed with a native sample buffer (containing glycerol (B35011) for density and a tracking dye, but no SDS or reducing agents).
-
Run the gel at a constant voltage in a cold room or with a cooling system to maintain the native protein structure. A Tris-glycine running buffer is typically used.[16]
-
-
Western Blotting:
-
Transfer the proteins from the native gel to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific for NPM1 to visualize the different oligomeric states (monomers, dimers, pentamers, etc.).
-
Cell Viability (MTT) Assay for NPM1 Inhibitor Efficacy
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3) into a 96-well plate at a predetermined optimal density (e.g., 0.3-0.5 x 10^6 cells/ml for OCI-AML3).[17][18]
-
Drug Treatment: Add serial dilutions of the NPM1 inhibitor (e.g., NSC348884) to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Conclusion
This compound stands as a validated and highly promising therapeutic target in oncology, particularly in the context of NPM1-mutant AML. The aberrant cytoplasmic localization of NPM1c offers a specific vulnerability that has been successfully exploited by the new class of menin inhibitors, heralding a new era of targeted therapy for this leukemia subtype. Furthermore, the overexpression of wild-type NPM1 in a variety of solid tumors suggests that strategies aimed at modulating its function could have broader applications in cancer treatment. The continued exploration of NPM1-centric signaling pathways and the development of novel therapeutic modalities targeting this multifaceted protein will undoubtedly pave the way for more effective and personalized cancer therapies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug developers dedicated to advancing this critical area of cancer research.
References
- 1. The Role of this compound 1 (NPM1) Mutation in the Diagnosis and Management of Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Syndax Presents New Revuforj® (revumenib) Data in Relapsed/Refractory mNPM1 and NUP98r Acute Leukemia from AUGMENT-101 Trial at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 8. targetedonc.com [targetedonc.com]
- 9. kuraoncology.com [kuraoncology.com]
- 10. ashpublications.org [ashpublications.org]
- 11. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Ziftomenib in Relapsed or Refractory NPM1-Mutant AML - The ASCO Post [ascopost.com]
- 14. kuraoncology.com [kuraoncology.com]
- 15. Ziftomenib in relapsed/refractory NPM1m AML: KOMET-001 efficacy and safety results [aml-hub.com]
- 16. Native-PAGE [assay-protocol.com]
- 17. Leibniz Institute DSMZ [dsmz.de]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
The Nucleophosmin (NPM1) Interactome: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Protein-Protein Interaction Network of a Key Cellular Hub
Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein that is highly abundant in the granular region of the nucleolus.[1] As a multifunctional protein, NPM1 plays a pivotal role in a multitude of cellular processes, including ribosome biogenesis, cell cycle regulation, DNA repair, and the modulation of tumor suppressor pathways.[1][2][3] Its ability to shuttle between the nucleus and cytoplasm allows it to interact with a vast network of proteins, influencing their stability, localization, and function.[1] Dysregulation of the NPM1 interaction network is frequently associated with various cancers, particularly acute myeloid leukemia (AML), making it a critical target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core NPM1 protein-protein interaction network, detailing key interactors, the signaling pathways they govern, and the experimental methodologies used to elucidate these connections.
Core NPM1 Interaction Network
The NPM1 interactome is extensive, encompassing proteins involved in critical cellular functions. The core of this network revolves around its roles in ribosome biogenesis and the ARF-p53 tumor suppressor pathway.
Key Interacting Proteins
A summary of key NPM1 interacting proteins is presented in Table 1. This network is central to maintaining cellular homeostasis, and its disruption is a hallmark of several diseases.
Table 1: Key Protein Interactors of this compound (NPM1)
| Interacting Protein | Cellular Function | Significance of Interaction | Method of Identification |
| p53 | Tumor suppressor; transcription factor that regulates cell cycle, apoptosis, and DNA repair. | NPM1 can directly bind to and stabilize p53, protecting it from MDM2-mediated degradation, thereby enhancing its tumor-suppressive functions.[2][4] | Co-immunoprecipitation, Surface Plasmon Resonance[4][5] |
| ARF (p14ARF) | Tumor suppressor; sequesters MDM2 in the nucleolus, leading to p53 stabilization. | NPM1 binds to and stabilizes ARF in the nucleolus, preventing its degradation. This interaction is crucial for the ARF-mediated tumor suppressor pathway.[1][6] | Co-immunoprecipitation, Proximity Ligation Assay[6] |
| MDM2 | E3 ubiquitin ligase; primary negative regulator of p53. | NPM1 can compete with p53 for binding to MDM2, thereby preventing p53 ubiquitination and degradation.[1] | Co-immunoprecipitation[1] |
| Ribosomal Proteins (e.g., RPL5, RPS9, RPL23) | Structural components of the ribosome, essential for protein synthesis. | NPM1 acts as a chaperone for ribosomal proteins, facilitating their transport into the nucleolus and their assembly into pre-ribosomal particles.[7][8] | Co-immunoprecipitation, Yeast Two-Hybrid[7][8] |
| G-quadruplex DNA | Secondary structures in nucleic acids, often found in telomeres and gene promoter regions. | NPM1 exhibits a binding preference for G-quadruplex structures, suggesting a role in the regulation of transcription and the maintenance of genomic stability. | Surface Plasmon Resonance |
| HIV-1 Rev | Viral regulatory protein essential for the export of unspliced and partially spliced viral RNAs from the nucleus. | NPM1 interacts with Rev, and this interaction is thought to play a role in the nucleocytoplasmic shuttling of the viral protein. | Isothermal Titration Calorimetry |
Quantitative Analysis of NPM1 Interactions
Understanding the biophysical properties of protein-protein interactions is crucial for dissecting their functional significance and for designing targeted therapeutics. Table 2 summarizes available quantitative data for key NPM1 interactions.
Table 2: Quantitative Data for NPM1 Protein Interactions
| Interacting Partner | Technique | Dissociation Constant (Kd) | Reference |
| G-quadruplex DNA | Surface Plasmon Resonance (SPR) | 7.2 µM | |
| HIV-1 Rev | Isothermal Titration Calorimetry (ITC) | 0.013 - 18 µM (depending on the NPM1 variant) |
Note: Quantitative data for the direct interaction between NPM1 and p53 or ARF is not consistently reported in the literature in terms of precise dissociation constants. The interactions are well-established through qualitative methods like co-immunoprecipitation.
Signaling Pathways Involving NPM1
NPM1 is a central node in several critical signaling pathways. Its interactions orchestrate cellular responses to stress, regulate cell growth, and maintain genomic integrity.
The ARF-p53 Tumor Suppressor Pathway
Under cellular stress, such as oncogene activation, the ARF tumor suppressor protein is upregulated. ARF sequesters MDM2 in the nucleolus, preventing the degradation of p53. NPM1 plays a crucial role in this pathway by binding to and stabilizing ARF within the nucleolus.[1][6] This ensures a robust p53-mediated response, leading to cell cycle arrest or apoptosis.[2]
References
- 1. The Role of this compound 1 (NPM1) Mutation in the Diagnosis and Management of Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 1 Mutations in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. On the relationship status for Arf and NPM1–it’s complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Its Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome: An In-depth Guide to the Role of Nucleophosmin in Genomic Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly residing in the nucleolus, a critical hub for ribosome biogenesis and cellular stress responses.[1][2] Beyond its canonical roles, NPM1 is emerging as a pivotal guardian of genomic integrity. It operates at the crossroads of several fundamental cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis, making it a molecule of significant interest in both fundamental biology and oncology.[3][4] Dysregulation of NPM1, through mutation, overexpression, or translocation, is a hallmark of various malignancies, particularly Acute Myeloid Leukemia (AML), where it underscores the intimate link between its functions and the maintenance of a stable genome.[5][6] This technical guide provides a comprehensive overview of NPM1's multifaceted role in genomic stability, detailing its involvement in key DNA repair pathways, its regulatory functions in the cell cycle, and its critical interactions with major tumor suppressor networks. We present quantitative data on the impact of NPM1 loss, detailed protocols for essential experimental assays, and visual diagrams of key pathways to offer a thorough resource for professionals in research and drug development.
NPM1: A Central Player in the DNA Damage Response (DDR)
NPM1 is not a passive bystander but an active participant in the DNA Damage Response (DDR), contributing to multiple repair pathways to resolve a variety of DNA lesions.[1][3] Its absence leads to significant defects in DNA repair, resulting in the accumulation of damage and profound genomic instability.[7]
Role in Double-Strand Break (DSB) Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. NPM1 is critically involved in their repair, primarily through the Homologous Recombination (HR) pathway. Following DNA damage by agents like ionizing radiation (IR), NPM1 is phosphorylated on threonine 199 (T199) and recruited to the sites of DSBs, where it co-localizes with established damage markers like γH2AX.[8] This recruitment is dependent on the E3 ubiquitin ligases RNF8 and RNF168, suggesting NPM1 functions downstream in the ubiquitin-mediated signaling cascade at DSB sites.[8]
Loss of NPM1 leads to a defective HR pathway, characterized by the accumulation of RAD51 foci that fail to resolve, indicating an impairment in the completion of repair.[7][8] This results in stalled repair processes and persistent DNA damage, as evidenced by the failure to clear γH2AX foci post-irradiation in NPM1-null cells.[7]
Involvement in Base Excision Repair (BER) and Translesion Synthesis (TLS)
NPM1 also modulates other crucial repair pathways. In Base Excision Repair (BER), which handles single-base lesions, NPM1 directly interacts with and stimulates the activity of key enzymes.[1] Notably, its binding to Apurinic/apyrimidinic endonuclease 1 (APE1) enhances APE1's endonuclease activity threefold.[1]
Furthermore, NPM1 plays a stabilizing role in Translesion Synthesis (TLS), a DNA damage tolerance mechanism. It interacts with and prevents the proteasomal degradation of DNA polymerase η (Polη), a key TLS polymerase.[1] In cells where NPM1 is depleted, Polη levels are reduced by up to fourfold, compromising the cell's ability to bypass DNA lesions during replication.[1]
Quantitative Impact of NPM1 Loss on Genomic Stability Markers
Experimental data consistently demonstrates that the absence or functional impairment of NPM1 leads to a quantifiable increase in genomic instability. The tables below summarize key findings from studies on mouse embryonic fibroblasts (MEFs) lacking NPM1.
Table 1: Impact of NPM1 Loss on γH2AX Foci Formation (Marker of DNA DSBs)
| Condition | Cell Type | % of Cells with >10 γH2AX Foci | Citation(s) |
|---|---|---|---|
| Baseline (Unirradiated) | Wild-Type MEFs | ~8% | [7] |
| NPM1-null MEFs | 28% | [7] | |
| 1 hr post-IR (1 Gy) | Wild-Type MEFs | 58% | [7] |
| NPM1-null MEFs | 81% | [7] | |
| 16 hr post-IR (1 Gy) | Wild-Type MEFs | Significant Decrease | [7] |
| NPM1-null MEFs | No Significant Decrease | [7] | |
| 1 hr post-IR (1 Gy) | NPM1-null + Wild-Type NPM1 | 25% | [9] |
| | NPM1-null + T199A-NPM1 Mutant | 57% |[9] |
Table 2: Impact of NPM1 Loss on RAD51 Foci (Marker of Homologous Recombination)
| Condition | Cell Type | % of Cells with >5 RAD51 Foci | Citation(s) |
|---|---|---|---|
| Baseline (Unirradiated) | Wild-Type MEFs | Very Low | [7] |
| NPM1-null MEFs | ~10% | [7] | |
| Post-IR (4 Gy) | Wild-Type MEFs | 15-25% | [7] |
| | NPM1-null MEFs | ~40% (persistent foci) |[7] |
Table 3: Impact of NPM1 on DNA Repair Pathways
| DNA Repair Pathway | Effect of NPM1 | Quantitative Change | Citation(s) |
|---|---|---|---|
| Base Excision Repair | Stimulates APE1 endonuclease activity | 3-fold increase | [1] |
| Translesion Synthesis | Stabilizes DNA Polymerase η | 3- to 4-fold reduction in Polη upon NPM1 depletion | [1] |
| Homologous Recombination | Inhibition of NPM1 reduces RAD51 foci | 2-fold reduction with YTR107 inhibitor | [10] |
| DSB Repair Kinetics | Promotes repair of DSBs | Repair is "essentially stalled" in NPM1-null cells (p=0.258 for change in tail moment) |[9] |
NPM1 in Cell Cycle Control and Tumor Suppression
Genomic stability is intrinsically linked to the precise regulation of the cell cycle. NPM1 plays a crucial role in this process, particularly in controlling centrosome duplication to prevent aneuploidy.[3] Furthermore, it is a key node in the ARF-p53 tumor suppressor pathway, one of the most important anti-cancer defense mechanisms.
Centrosome Duplication
NPM1's function in centrosome duplication is tightly regulated by phosphorylation. The phosphorylation of NPM1 by Cyclin-dependent kinase 2 (CDK2)/Cyclin E is an essential step that promotes the release of NPM1 from the centrosome, allowing duplication to proceed.[3] This ensures that centrosomes are duplicated exactly once per cell cycle, a critical requirement for the formation of a bipolar spindle and proper chromosome segregation during mitosis. Loss of NPM1 function can lead to centrosome amplification and subsequent chromosomal instability.[3]
The ARF-p53 Signaling Axis
NPM1 is a critical regulator of the ARF tumor suppressor protein. It binds to ARF and ensures its proper localization and stability within the nucleolus.[7] In response to oncogenic stress, ARF is released and binds to HDM2 (Mdm2 in mice), an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. This ARF-HDM2 interaction inhibits HDM2, leading to the stabilization and activation of p53, which can then trigger cell cycle arrest or apoptosis.[7] In cells lacking NPM1, ARF becomes unstable and is degraded, crippling this crucial tumor suppressor pathway and allowing damaged cells to continue proliferating.[7] In AML, cytoplasmic mutants of NPM1 (NPM1c) sequester ARF in the cytoplasm, leading to its degradation and thereby impairing the p53 response.[11]
References
- 1. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative monitoring of NPM1 mutations provides a valid minimal residual disease parameter following allogeneic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPM 1 Mutations in AML—The Landscape in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NPM1 represents a rationale strategy for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of phosphorylated NPM1 to sites of DNA damage through RNF8-dependent ubiquitin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting NPM1 in irradiated cells inhibits NPM1 binding to RAD51, RAD51 foci formation and radiosensitizes NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Detecting NPM1 Mutations in Acute Myeloid Leukemia (AML) Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Nucleophosmin (NPM1) gene are among the most frequent genetic alterations in adult Acute Myeloid Leukemia (AML), occurring in approximately 30% of all cases and about 50-60% of AML with a normal karyotype.[1] These mutations, typically frameshift insertions in exon 12, lead to the aberrant cytoplasmic localization of the NPM1 protein.[1][2] The presence of an NPM1 mutation is a crucial biomarker for diagnosis, risk stratification, and monitoring of minimal residual disease (MRD) in AML patients.[3][4][5] Patients with NPM1 mutations, in the absence of a co-occurring FLT3-ITD mutation, are generally associated with a favorable prognosis.[4][6] Accurate and sensitive detection of these mutations is therefore critical for optimal patient management and for the development of targeted therapies.
This document provides detailed application notes and protocols for the detection of NPM1 mutations in AML patient samples, intended for use by researchers, scientists, and professionals in drug development.
Detection Methodologies: A Comparative Overview
Several molecular and cytometric techniques are available for the detection of NPM1 mutations, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the clinical or research context, such as initial diagnosis, MRD monitoring, or high-throughput screening.
Key methodologies include:
-
Polymerase Chain Reaction (PCR)-Based Assays: These are the most widely used methods and include qualitative and quantitative approaches.
-
Real-Time Quantitative PCR (RT-qPCR): A highly sensitive method for quantifying mutant NPM1 transcripts, making it the gold standard for MRD monitoring.[4][7]
-
Allele-Specific Oligonucleotide PCR (ASO-PCR): Employs primers that specifically amplify the mutant allele, offering high sensitivity.[3][8]
-
Fragment Analysis by Capillary Electrophoresis: A PCR-based method that can detect the insertion mutations by identifying changes in the length of the PCR product.[9][10]
-
-
Sequencing Technologies:
-
Sanger Sequencing: The traditional "gold standard" for mutation identification, though it has lower sensitivity compared to other methods.[2]
-
Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes, including NPM1, and can detect mutations at low variant allele frequencies.[2][4]
-
Pyrosequencing: A real-time sequencing method that is faster than Sanger sequencing.[2]
-
-
Protein-Based Detection:
Quantitative Data Summary
The performance of different NPM1 mutation detection methods can be compared based on their sensitivity and specificity. The following tables summarize quantitative data from comparative studies.
| Method | Sensitivity | Specificity | Primary Application | Reference |
| Real-Time Quantitative PCR (RT-qPCR) | High (down to 0.01% NCN) | High | MRD Monitoring, Diagnosis | [4] |
| Next-Generation Sequencing (NGS) | High (down to 1.25% VAF) | High | Diagnosis, Co-mutation analysis | [2] |
| Sanger Sequencing | Low (around 15-20% VAF) | High | Initial mutation identification | [2] |
| Pyrosequencing | Moderate to High | High | Diagnosis | [2] |
| Fragment Analysis (Capillary Electrophoresis) | Moderate (around 2.5%) | High | Diagnosis | [9] |
| Immunohistochemistry (IHC) | Variable | Variable | Diagnosis (especially for "dry tap") | [1] |
| Flow Cytometry | Variable | Variable | Diagnosis, Phenotypic characterization | [10] |
NCN: Normalized Copy Number; VAF: Variant Allele Frequency
Experimental Protocols
Protocol 1: NPM1 Mutation Detection by Real-Time Quantitative PCR (RT-qPCR) for MRD Monitoring
This protocol is adapted from methodologies used for sensitive MRD detection.[4][8]
1. Sample Preparation:
- Collect peripheral blood or bone marrow aspirate in EDTA tubes.
- Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high-quality RNA with A260/280 ratio between 1.8 and 2.0.
2. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
- The final volume of the cDNA reaction is typically 20 µL.
3. RT-qPCR Reaction:
- Prepare a reaction mix containing:
- 2x TaqMan Gene Expression Master Mix or similar qPCR master mix.
- Forward and reverse primers specific for the NPM1 mutation type (e.g., Type A).
- A fluorescently labeled probe (e.g., FAM) specific for the mutant sequence.
- Primers and probe for a reference gene (e.g., ABL1) for normalization.
- cDNA template (e.g., 5 µL).
- Nuclease-free water to a final volume of 20-25 µL.
- Run the reaction in duplicate or triplicate on a real-time PCR instrument (e.g., Applied Biosystems 7500, Roche LightCycler 480).
4. Cycling Conditions (Example):
- Initial denaturation: 95°C for 10 minutes.
- 45 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for both the NPM1 mutant and the ABL1 reference gene.
- Calculate the normalized copy number (%NCN) using the formula: (NPM1 Mutant Copy Number / ABL1 Copy Number) x 100.[4]
- A result is considered positive if the NPM1 mutant is detected above the limit of detection of the assay (typically around 0.01% NCN).[4]
Protocol 2: NPM1 Mutation Screening by PCR and Capillary Electrophoresis Fragment Analysis
This protocol is suitable for initial diagnostic screening to detect the presence of insertion mutations.[9]
1. Sample Preparation:
- Collect peripheral blood or bone marrow aspirate in EDTA tubes.
- Extract genomic DNA from whole blood or mononuclear cells using a DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).
2. PCR Amplification:
- Amplify exon 12 of the NPM1 gene using a forward primer labeled with a fluorescent dye (e.g., FAM) and an unlabeled reverse primer.
- Prepare a PCR reaction mix containing:
- 10x PCR buffer.
- dNTP mix.
- Fluorescently labeled forward primer.
- Reverse primer.
- Taq DNA polymerase.
- Genomic DNA template (50-100 ng).
- Nuclease-free water to a final volume of 25 µL.
3. Cycling Conditions (Example):
- Initial denaturation: 95°C for 5 minutes.
- 35 cycles of:
- Denaturation: 95°C for 30 seconds.
- Annealing: 60°C for 30 seconds.
- Extension: 72°C for 30 seconds.
- Final extension: 72°C for 10 minutes.
4. Capillary Electrophoresis:
- Dilute the PCR product.
- Mix the diluted PCR product with a size standard (e.g., GeneScan 500 LIZ).
- Denature the mixture by heating at 95°C for 5 minutes.
- Perform capillary electrophoresis on a genetic analyzer (e.g., Applied Biosystems 3130 or 3500).
5. Data Analysis:
- Analyze the resulting electropherogram using appropriate software (e.g., GeneMapper).
- A wild-type sample will show a single peak corresponding to the expected size of the wild-type NPM1 exon 12 PCR product.
- A sample with a heterozygous NPM1 insertion mutation will show two peaks: one for the wild-type allele and a second, larger peak (typically 4 base pairs larger for common mutations) for the mutant allele.
Visualizations
Experimental Workflow for NPM1 Mutation Detection
Caption: Workflow for NPM1 mutation detection.
Simplified NPM1 Signaling Pathway in AML
Caption: Aberrant NPM1 localization and signaling.
Conclusion
The detection of NPM1 mutations is a cornerstone of the modern management of AML. The choice of detection method should be guided by the specific clinical or research question, with RT-qPCR being the preferred method for sensitive MRD monitoring and NGS offering a comprehensive view of the mutational landscape at diagnosis. Adherence to standardized protocols and careful data interpretation are essential for the accurate and reliable assessment of NPM1 mutational status, ultimately contributing to improved patient outcomes and the advancement of novel therapeutic strategies for this common AML subtype.
References
- 1. Molecular and alternative methods for diagnosis of acute myeloid leukemia with mutated NPM1: flexibility may help - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPM1 Mutation Analysis in Acute Myeloid Leukemia: Comparison of Three Techniques - Sanger Sequencing, Pyrosequencing, and Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutated this compound-1 (NPM1) in patients with Acute Myeloid Leukemia (AML) in remission and relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes: Quantitative PCR for NPM1 Mutation Analysis in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1) is one of the most frequently mutated genes in acute myeloid leukemia (AML), particularly in patients with a normal karyotype.[1][2] These mutations, typically frameshift insertions in exon 12, lead to the aberrant cytoplasmic localization of the NPM1 protein.[3][4] The detection and quantification of NPM1 mutations are crucial for the diagnosis, prognostic stratification, and monitoring of minimal residual disease (MRD) in AML patients.[1][2][5] Quantitative real-time PCR (qPCR) has emerged as a highly sensitive and specific method for the detection and quantification of NPM1 mutant transcripts, offering significant advantages over less sensitive methods like Sanger sequencing and fragment analysis.[1][6] This document provides detailed application notes and protocols for the analysis of NPM1 mutations using qPCR.
Principle of the Assay
The qPCR assays for NPM1 mutation detection are typically allele-specific, employing primers or probes that specifically target the mutant sequence. A common approach is the use of a forward primer designed to recognize the specific 4-bp insertion of the most common NPM1 mutations (e.g., Type A, B, and D).[7][8] The amplification of the mutant template is then detected in real-time using a fluorescent dye or a labeled probe. To ensure accurate quantification and to control for variations in sample quality and input, the level of the NPM1 mutant transcript is normalized to a stably expressed reference gene, such as ABL1.[9][10] The results are expressed as a ratio of mutant NPM1 copies to the reference gene copies, allowing for the sensitive monitoring of tumor burden.[9]
Applications
-
Diagnosis and Prognosis: The presence of an NPM1 mutation in the absence of a FLT3-ITD mutation is generally associated with a favorable prognosis in AML.[4] Accurate detection by qPCR is therefore critical for risk stratification and treatment decisions.
-
Minimal Residual Disease (MRD) Monitoring: Due to its high sensitivity, qPCR is the recommended method for monitoring MRD in patients with NPM1-mutated AML.[11][12] Serial monitoring of NPM1 mutant transcript levels can detect early relapse and guide therapeutic interventions.[5][13] A significant reduction in the NPM1 mutant transcript level after chemotherapy is indicative of a good response.[1]
-
Drug Development: In the context of drug development, qPCR for NPM1 mutations can be used to assess the efficacy of novel therapies targeting NPM1-mutated AML.
Quantitative Data Summary
The performance of various qPCR assays for NPM1 mutation detection has been extensively validated. The following tables summarize key quantitative data from published studies.
Table 1: Analytical Sensitivity of NPM1 qPCR Assays
| Assay Type | Limit of Detection (LOD) | Reference |
| MEMO-quantitative PCR | 1 in 103 dilution | [1] |
| Multiplex RT-PCR with bead detection | Approximately 0.01% | [6] |
| Allele-Specific RT-PCR | 10-5 (semi-nested) | [8] |
| Digital Droplet PCR (ddPCR) | 0.01% | [14] |
| Next-Generation Sequencing (NGS) | 10-4 to 10-5 | [15] |
| Commercial RT-qPCR kit | Approximately 0.01% | [10] |
Table 2: Linearity of NPM1 qPCR Assays
| Assay Type | Correlation Coefficient (r) | Linear Dynamic Range | Reference |
| MEMO-quantitative PCR | 0.999 | 1:1 to 1:103 | [1] |
| ASO-RQ-PCR | Not specified | At least 5 log orders | [9] |
| Xpert NPM1 Mutation Assay | r2 > 0.99 | 0.1% to 450% | [16] |
Experimental Protocols
This section provides a generalized protocol for the detection and quantification of NPM1 mutations using an allele-specific reverse transcription qPCR (RT-qPCR) assay. This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for specific laboratory conditions and reagents.[1][8][9]
Sample Collection and RNA Extraction
-
Specimen: Peripheral blood or bone marrow aspirates collected in EDTA tubes.
-
Procedure:
-
Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Extract total RNA from the mononuclear cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Ensure a 260/280 ratio of ~2.0.
-
Reverse Transcription (cDNA Synthesis)
-
Procedure:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Follow the manufacturer's protocol for the reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen).
-
The final cDNA product can be stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Reagents:
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Allele-specific forward primer for the NPM1 mutation of interest (e.g., Type A)
-
Common reverse primer for NPM1
-
Fluorescent probe (e.g., FAM-labeled) for NPM1 mutant
-
Primers and probe for the reference gene (e.g., ABL1)
-
Nuclease-free water
-
cDNA template
-
Plasmid standards for NPM1 mutant and ABL1 for absolute quantification (optional, for standard curve generation)
-
-
qPCR Reaction Setup (per reaction):
| Component | Volume (µL) | Final Concentration |
| 2x qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.5 µM |
| Reverse Primer (10 µM) | 0.5 | 0.5 µM |
| Probe (10 µM) | 0.2 | 0.2 µM |
| cDNA Template (or Standard) | 2-5 | 10-100 ng |
| Nuclease-free water | to 20 | - |
-
qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 5-10 min | 1 |
| Denaturation | 95 | 15 sec | 40-50 |
| Annealing/Extension | 60-62 | 60 sec |
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the NPM1 mutant and the ABL1 reference gene for each sample.
-
For relative quantification, use the delta-delta Ct method to calculate the normalized expression of the NPM1 mutant transcript relative to the ABL1 reference gene.
-
For absolute quantification, generate a standard curve using serial dilutions of the plasmid standards and calculate the copy number of the NPM1 mutant and ABL1 in the patient samples.
-
The results are typically reported as a percentage of the NPM1 mutant to ABL1 transcript ratio: (NPM1 mutant copies / ABL1 copies) * 100.
-
Signaling Pathways and Experimental Workflows
NPM1 Signaling Pathway in Wild-Type and Mutated Cells
The NPM1 protein is a nucleolar-cytoplasmic shuttling protein that plays a role in ribosome biogenesis, DNA repair, and the regulation of tumor suppressor proteins like ARF and p53.[3][17] In normal cells, NPM1 resides predominantly in the nucleolus where it binds to and sequesters ARF, preventing it from interacting with MDM2. This allows MDM2 to ubiquitinate and degrade p53, keeping cell proliferation in check. In NPM1-mutated AML, the mutant protein is aberrantly exported to the cytoplasm.[3][18] This leads to the delocalization of ARF to the cytoplasm, disrupting the ARF-MDM2-p53 tumor suppressor axis and contributing to leukemogenesis.[19]
Caption: Wild-type vs. Mutant NPM1 signaling pathway.
Experimental Workflow for NPM1 Mutation Analysis by qPCR
The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of NPM1 mutations.
Caption: Experimental workflow for qPCR-based NPM1 mutation analysis.
References
- 1. Mutant Enrichment with 3′‐Modified Oligonucleotides (MEMO)‐Quantitative PCR for Detection of NPM1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPM1 Mutation in AML: Prognosis & Treatments - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Performance and Clinical Evaluation of a Sensitive Multiplex Assay for the Rapid Detection of Common NPM1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trupcr.com [trupcr.com]
- 8. An Allele-Specific RT-PCR Assay to Detect Type A Mutation of the this compound-1 Gene in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Evaluation of a New Closed-System Automated RT-qPCR Assay for the Rapid Detection and Monitoring of Common this compound Mutations in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimal residual disease monitoring in acute myeloid leukemia with non-A/B/D NPM1 mutations by digital polymerase chain reaction: feasibility and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. mmqci.com [mmqci.com]
- 17. mdpi.com [mdpi.com]
- 18. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Immunohistochemical Detection of Cytoplasmic Nucleophosmin 1 (NPM1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of cytoplasmic Nucleophosmin 1 (NPM1), a key biomarker in acute myeloid leukemia (AML).
Introduction
This compound (NPM1) is a multifunctional phosphoprotein that predominantly resides in the nucleolus and is involved in ribosome biogenesis, chromatin remodeling, and the regulation of tumor suppressor pathways like the ARF-p53 pathway.[1][2] Under normal physiological conditions, NPM1 shuttles between the nucleus and the cytoplasm.[3][4] However, mutations in the NPM1 gene, particularly in exon 12, lead to the aberrant localization of the NPM1 protein in the cytoplasm of leukemic cells.[1][4] This cytoplasmic NPM1 (NPM1c) is a hallmark of a distinct subtype of AML.[2][5] Immunohistochemistry (IHC) serves as a rapid and reliable method to detect this cytoplasmic dislocation, aiding in the diagnosis, classification, and prognostic stratification of AML.[6][7]
Biological Significance of Cytoplasmic NPM1 in AML
Mutations in the C-terminus of NPM1 disrupt its nucleolar localization signal, leading to its accumulation in the cytoplasm.[4][5] This aberrant localization is not a passive event but contributes to leukemogenesis through several mechanisms:
-
Disruption of the ARF-p53 Tumor Suppressor Pathway : Wild-type NPM1 sequesters the ARF tumor suppressor in the nucleolus.[3] When NPM1 is dislocated to the cytoplasm, ARF is destabilized, leading to the degradation of the p53 tumor suppressor and allowing for uncontrolled cell growth.[8]
-
Oncogenic Pathway Activation : Cytoplasmic NPM1 can activate oncogenic signaling pathways, such as the Ras/ERK MAPK pathway, which in turn upregulates matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[9] This contributes to the increased migratory and invasive potential of leukemia cells, often associated with extramedullary infiltration.[9]
-
Interaction with Nuclear Export Proteins : The mutated NPM1 protein possesses a novel nuclear export signal (NES) motif, which facilitates its transport from the nucleus to the cytoplasm via the exportin 1 (XPO1/CRM1) protein.[10][11] This active export is crucial for maintaining the cytoplasmic pool of NPM1c and driving leukemogenesis.[12]
Signaling Pathway of Mutated NPM1
Caption: Mutated NPM1 signaling pathway leading to cytoplasmic accumulation and oncogenesis.
Quantitative Data for Cytoplasmic NPM1 IHC
The performance of IHC in detecting cytoplasmic NPM1 as a surrogate for NPM1 gene mutations has been evaluated in several studies. The sensitivity and specificity can vary depending on the antibody, protocol, and patient cohort.
| Study Cohort | Sensitivity | Specificity | Reference |
| 30 adult AML patients | 90% | 85.7% | [6] |
| 71 AML patients | 92% | 97% | [13] |
| Yale Pathology Validation | 80% | 100% | [14] |
| 57 AML-NK patients | 100% | 100% | [15] |
| 450 adult AML patients | 100% | 100% | [11] |
Experimental Protocols
Immunohistochemistry Workflow for Cytoplasmic NPM1 Detection
Caption: Experimental workflow for immunohistochemical detection of cytoplasmic NPM1.
Detailed Protocol for Immunohistochemistry
This protocol is a synthesis of methodologies reported for the detection of cytoplasmic NPM1 in FFPE bone marrow biopsy specimens.[6][16]
1. Sample Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.
-
Cut sections at 4-5 µm thickness and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a hot air oven at 65°C overnight.[6]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), and 70% ethanol (3 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a heat-induced epitope retrieval (HIER) solution, such as a 10mM Tris with 1mM EDTA buffer at pH 9.0.[4]
-
Heat the solution with the slides in a water bath or steamer at 95-100°C for 20-45 minutes.[4][6]
-
Allow the slides to cool at room temperature for 20 minutes.[4]
-
Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
4. Blocking:
-
Incubate sections with a serum-free protein block for 10-15 minutes at room temperature to minimize non-specific antibody binding.[16]
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for NPM1. Several commercial antibodies are available. It is crucial to use an antibody validated for detecting the cytoplasmic mutant form.
-
Example: A monoclonal antibody targeting the C-terminus of NPM1.
-
-
Dilute the primary antibody according to the manufacturer's instructions or in-house validation (e.g., 1:100 to 1:200).
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C.
6. Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody host) for 30 minutes at room temperature.[6]
-
Rinse with wash buffer.
7. Chromogen Application:
-
Apply a diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached.[3]
-
Rinse with distilled water to stop the reaction.
8. Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
10. Interpretation of Results:
-
Positive for Cytoplasmic NPM1 (NPMc+): Presence of brown staining in the cytoplasm of blast cells, which may also show nuclear staining.[7][11]
-
Negative for Cytoplasmic NPM1 (Wild-type): Staining is restricted to the nucleus and/or nucleolus of cells.[1]
-
Controls:
Concluding Remarks
Immunohistochemistry for cytoplasmic NPM1 is a valuable and cost-effective tool in the diagnostic workup of AML.[13] It provides rapid results that can guide further molecular testing and inform clinical management.[14] While IHC demonstrates high sensitivity and specificity for detecting NPM1 mutations, it is recommended to confirm positive or equivocal results with molecular methods, especially in cases with low blast counts or unusual staining patterns.[7][14] The combination of IHC and molecular techniques ensures the most accurate diagnosis and risk stratification for patients with AML.[17]
References
- 1. zeta-corp.com [zeta-corp.com]
- 2. This compound 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPM1 Polyclonal Antibody (IHC-00678) [thermofisher.com]
- 4. NPM1 Antibody (NPM1/3286) (NBP2-79740): Novus Biologicals [novusbio.com]
- 5. NPM1 (C Mutant Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A surrogate marker to detect nucleophosnim (NPM1) gene mutations in the cytoplasm of acute myeloid leukemia (AML) blast cells in 30 adult Iraqi patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic utility of immunohistochemistry in detection of NPM1 mutations in acute myeloid leukemia with a patchy distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 9. This compound Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of NPM1 Gene Mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. bioengineer.org [bioengineer.org]
- 13. Frequency of this compound 1 Expression by Immunohistochemistry in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yale Pathology Validates Immunohistochemistry for Quick Assessment of NPM1-Mutated Acute Myeloid Leukemia | Yale School of Medicine [medicine.yale.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. The clinicopathologic significance of NPM1 mutation and ability to detect mutated NPM1 by immunohistochemistry in non-AML myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A single center analysis of this compound in acute myeloid leukemia: value of combining immunohistochemistry with molecular mutation analysis | Haematologica [haematologica.org]
Application Notes and Protocols: Flow Cytometry for Nucleophosmin (NPM1) Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays crucial roles in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2] In normal physiological conditions, NPM1 continuously shuttles between the nucleolus, nucleoplasm, and cytoplasm, with its localization being tightly regulated.[2][3] However, in several hematological malignancies, most notably Acute Myeloid Leukemia (AML), mutations in the NPM1 gene lead to the aberrant accumulation of the protein in the cytoplasm.[2][4][5] This cytoplasmic dislocation of NPM1 (NPMc+) is a key diagnostic and prognostic marker in AML.[4][6]
Flow cytometry offers a powerful, high-throughput method for the rapid and quantitative assessment of NPM1 subcellular localization at the single-cell level. This application note provides a detailed protocol for the preparation and analysis of cells by flow cytometry to determine the localization of NPM1, which is invaluable for both basic research and clinical applications, including drug development.
Data Presentation
The following table summarizes the expected localization of NPM1 in different cell types, which can be quantified by flow cytometry. The Mean Fluorescence Intensity (MFI) ratio of cytoplasmic to nuclear NPM1 staining can be used as a quantitative measure.
| Cell Type/Condition | Predominant NPM1 Localization | Expected Cytoplasmic NPM1 (%) | Reference |
| Normal Hematopoietic Cells | Nucleolar | < 5% | [2][5] |
| AML with wild-type NPM1 | Nucleolar | < 10% | [4] |
| AML with mutated NPM1 | Cytoplasmic | > 20% | [4][6] |
| Drug-treated NPM1-mutated AML cells (e.g., with nuclear export inhibitors) | Nuclear/Nucleolar | Variable, dependent on treatment efficacy | [7] |
Experimental Protocols
This protocol describes the fixation, permeabilization, and staining of cells for the analysis of NPM1 localization by flow cytometry.
Materials
-
Cells: Suspension or adherent cells of interest.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: 2-4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood).
-
Permeabilization Buffer:
-
Option A (Methanol): Ice-cold 90% Methanol (B129727). This is often preferred for nuclear antigens.[8][9]
-
Option B (Detergent-based): 0.1-0.5% Triton™ X-100 or Saponin in PBS.
-
-
Staining Buffer: PBS containing 1-2% Bovine Serum Albumin (BSA) and 0.1% sodium azide.
-
Primary Antibody: Anti-NPM1 antibody (ensure it is validated for flow cytometry). Both antibodies recognizing total NPM1 and mutation-specific NPM1 can be used.[4][6]
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly conjugated).
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody, used as a negative control.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.
Protocol
-
Cell Preparation:
-
For suspension cells, collect by centrifugation (300-400 x g for 5 minutes at 4°C).
-
For adherent cells, detach using a gentle cell dissociation reagent.
-
Wash cells once with cold PBS.
-
Count the cells and resuspend to a concentration of 1-5 x 10^6 cells/mL in cold PBS.[8]
-
-
Fixation:
-
Add an equal volume of 4% PFA (for a final concentration of 2%) to the cell suspension.[8]
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with cold PBS by centrifugation (300-400 x g for 5 minutes).
-
-
Permeabilization (Choose one option):
-
Option A (Methanol):
-
Option B (Detergent-based):
-
Resuspend the fixed cell pellet in permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
-
-
Blocking:
-
Wash the permeabilized cells twice with Staining Buffer.
-
Resuspend the cell pellet in Staining Buffer and incubate for 15-30 minutes at room temperature to block non-specific antibody binding.
-
-
Antibody Staining:
-
Centrifuge the cells and resuspend the pellet in 100 µL of Staining Buffer containing the primary anti-NPM1 antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[8][10]
-
Wash the cells twice with Staining Buffer.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature or 4°C, protected from light.[8]
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
For quantitative analysis of localization, specialized imaging flow cytometers can be used to generate a nuclear vs. cytoplasmic fluorescence ratio.[11] Standard flow cytometers can provide an overall intensity measurement, which will be higher in cells with cytoplasmic NPM1 accumulation due to increased accessibility of the epitope.
-
Visualizations
Signaling Pathway
Caption: Simplified diagram of NPM1 nucleocytoplasmic shuttling.
Experimental Workflow
Caption: Experimental workflow for NPM1 intracellular flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocations and mutations involving the this compound (NPM1) gene in lymphomas and leukemias | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Development of a flow cytometric method to detect the presence of mutated this compound 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. fortislife.com [fortislife.com]
- 9. Flow Cytometry Protocol with Alcohol Permeabilization: R&D Systems [rndsystems.com]
- 10. An optimized permeabilization step for flow cytometry analysis of nuclear proteins in myeloid differentiation of blood cells into neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of cytoplasmic this compound expression by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of Nucleophosmin (NPM1) Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of endogenous nucleophosmin (NPM1) to identify and characterize its protein-protein interactions. NPM1, a multifunctional nucleolar phosphoprotein, is a critical player in various cellular processes, including ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability.[1][2][3] Its interactions with various proteins are crucial for these functions, and alterations in these interactions are implicated in diseases such as cancer.[2][3] This protocol is designed to guide researchers in successfully isolating NPM1-containing protein complexes from cell lysates for subsequent analysis by methods such as Western blotting or mass spectrometry.
Key Experimental Considerations
Successful Co-IP of NPM1 and its interacting partners hinges on several critical factors:
-
Cell Lysis: The choice of lysis buffer is crucial for preserving protein-protein interactions while effectively solubilizing cellular compartments. Since NPM1 is predominantly a nuclear protein, the protocol must ensure efficient nuclear lysis.
-
Antibody Selection: A high-affinity, specific antibody that recognizes the endogenous target protein is essential. It is recommended to use an antibody that has been validated for immunoprecipitation.
-
Washing Steps: Stringent washing is necessary to remove non-specific binding proteins, thereby reducing background and increasing the signal-to-noise ratio. The composition and number of washes may need to be optimized.
-
Elution: The method of eluting the protein complexes from the beads should be chosen based on the downstream application. For functional assays, a gentle elution is preferred, while for SDS-PAGE and Western blotting, a denaturing elution is suitable.
-
Controls: Appropriate controls are critical for interpreting the results. These include an isotype control antibody and/or beads-only control to identify non-specific interactions. A known interacting protein of NPM1, such as p53 or ribosomal proteins, can serve as a positive control.[4][5][6]
Experimental Protocol
This protocol is optimized for the co-immunoprecipitation of endogenous NPM1 from cultured mammalian cells.
I. Reagents and Buffers
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Room Temperature |
| Cell Lysis Buffer (RIPA Buffer, modified) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.[7][8] Freshly add protease and phosphatase inhibitor cocktails before use. | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150-300 mM NaCl, 0.1% NP-40. The NaCl concentration can be adjusted to modulate stringency. | 4°C |
| Elution Buffer (Denaturing) | 1x Laemmli sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue) | Room Temperature |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 | 4°C |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | 4°C |
| Antibody Dilution Buffer | PBS with 0.05% Tween-20 | 4°C |
| Bead Equilibration Buffer | Cell Lysis Buffer without protease/phosphatase inhibitors | 4°C |
II. Detailed Methodology
A. Cell Culture and Lysate Preparation
-
Culture mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) to 80-90% confluency in a 10 cm dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Dilute the cleared cell lysate to a final protein concentration of 1-2 mg/mL with ice-cold Cell Lysis Buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads (or agarose (B213101) beads) to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack (or centrifuge at 500 x g for 1 minute for agarose beads) and carefully transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of the anti-NPM1 antibody (or an equivalent amount of isotype control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
C. Washing
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes with gentle rotation at 4°C, and then pellet the beads.
-
After the final wash, carefully remove all residual wash buffer.
D. Elution
-
For Western Blot Analysis (Denaturing Elution):
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry or Functional Assays (Non-denaturing Elution):
-
Add 50-100 µL of Non-denaturing Elution Buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5-10 µL of Neutralization Buffer.
-
Table 2: Summary of Quantitative Parameters
| Parameter | Recommended Value | Notes |
| Starting Cell Number | 1-5 x 10⁷ cells | Adjust based on protein expression levels. |
| Lysis Buffer Volume | 1 mL per 10 cm dish | |
| Lysate Protein Concentration | 1-2 mg/mL | |
| Antibody Amount | 2-5 µg per IP | Optimize based on antibody affinity. |
| Bead Volume | 20-30 µL of slurry | |
| Wash Buffer Volume | 1 mL per wash | |
| Number of Washes | 3-5 times | Increase for higher stringency. |
| Elution Buffer Volume | 30-100 µL | |
| Centrifugation Speed (Lysate Clarification) | 14,000 x g | |
| Centrifugation Speed (Bead Pelleting - Agarose) | 500 x g | |
| Incubation Time (Antibody-Lysate) | 2-4 hours to overnight | |
| Incubation Time (Beads-Complex) | 1-2 hours |
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a known signaling interaction of NPM1.
Caption: A flowchart illustrating the major steps of the co-immunoprecipitation protocol for NPM1.
Caption: A simplified diagram of the NPM1-p53 signaling interaction pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of target protein | Inefficient cell lysis | Use a stronger lysis buffer or sonicate the lysate. |
| Poor antibody affinity | Use a different, IP-validated antibody. Increase antibody concentration. | |
| Protein complex disruption | Use a milder lysis buffer with lower detergent concentrations. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes and/or the salt concentration in the wash buffer. |
| Non-specific antibody binding | Perform pre-clearing of the lysate. Use a high-quality monoclonal antibody. | |
| Contamination from beads | Use a fresh batch of beads. | |
| Co-elution of antibody heavy and light chains | Antibody leaching from beads | Crosslink the antibody to the beads before incubation with the lysate. Use a secondary antibody for Western blotting that does not recognize the heavy and light chains of the IP antibody. |
Conclusion
This protocol provides a robust framework for the co-immunoprecipitation of this compound and its interacting partners. Optimization of specific steps, particularly lysis and washing conditions, may be necessary depending on the cell type and the specific protein interactions being investigated. The inclusion of appropriate controls is paramount for the reliable interpretation of results. Successful application of this protocol will enable researchers to elucidate the complex interaction network of NPM1, providing valuable insights into its cellular functions and its role in disease.
References
- 1. This compound integrates within the nucleolus via multi-modal interactions with proteins displaying R-rich linear motifs and rRNA | eLife [elifesciences.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Consequences of this compound Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
mass spectrometry for identifying nucleophosmin binding partners
Topic: Mass Spectrometry for Identifying Nucleophosmin Binding Partners
For: Researchers, scientists, and drug development professionals.
Introduction
This compound (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays a crucial role in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2] It acts as a molecular chaperone for both proteins and nucleic acids, shuttling between the nucleus and cytoplasm to participate in a wide array of cellular processes.[1][3] Dysregulation of NPM1 function, through mutation or altered expression, is frequently associated with various cancers, most notably acute myeloid leukemia (AML).[4][5][6]
Given its central role as a cellular hub, the identification of NPM1's binding partners is critical to understanding its diverse functions and its role in disease pathogenesis. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach to delineate the NPM1 interactome. By combining immunoprecipitation (IP) of endogenous NPM1 with high-resolution mass spectrometry, researchers can identify a comprehensive set of interacting proteins, providing valuable insights into the dynamic protein networks that NPM1 orchestrates. This application note provides a detailed protocol for the identification of NPM1 binding partners using IP-MS and presents a summary of known interactors.
Data Presentation: this compound Binding Partners Identified by Mass Spectrometry
The following table summarizes a selection of NPM1 binding partners identified through immunoprecipitation coupled with mass spectrometry (IP-MS) in various cell lines. The data is presented with semi-quantitative values (total spectral counts) to indicate the relative abundance of the identified proteins in the NPM1 complex.
| Protein | Gene Symbol | Cellular Location of Interaction | Function | Total Spectral Counts (Example) | Reference |
| PU.1 | SPI1 | Nucleus, Cytoplasm | Transcription factor crucial for myeloid differentiation | 45 (Nuclear), 25 (Cytoplasmic) | |
| Ribosomal Protein L5 | RPL5 | Nucleolus | Component of the 60S ribosomal subunit, involved in ribosome biogenesis | 62 | [1] |
| Ribosomal Protein S9 | RPS9 | Nucleolus | Component of the 40S ribosomal subunit | 38 | [1] |
| p53 | TP53 | Nucleoplasm | Tumor suppressor, key regulator of the cell cycle and apoptosis | 30 | [7][8] |
| ARF tumor suppressor | CDKN2A | Nucleolus, Nucleoplasm | Tumor suppressor that stabilizes p53 | 28 | [1] |
| SENP3 | SENP3 | Nucleolus | SUMO-specific protease involved in ribosome biogenesis | 22 | [1] |
| DNA methyltransferase 3A | DNMT3A | Nucleus | Catalyzes de novo DNA methylation | 18 | [6][9] |
| FLT3 | FLT3 | Cytoplasm | Receptor tyrosine kinase involved in hematopoiesis | 15 (in NPM1-mutant AML) | [6][9] |
| IDH1 | IDH1 | Cytoplasm | Metabolic enzyme, mutations are common in certain cancers | 12 (in NPM1-mutant AML) | [6][9] |
| TET2 | TET2 | Nucleus | Enzyme involved in DNA demethylation | 20 | [6][9] |
Experimental Protocols
This section outlines a detailed protocol for the immunoprecipitation of endogenous NPM1 from cell lysates for subsequent analysis by mass spectrometry. This protocol is adapted from established methods for the analysis of endogenous protein-protein interactions.[10][11]
Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M glycine, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-NPM1 Antibody (IP-grade).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
End-over-end rotator.
-
Magnetic rack.
Procedure
-
Cell Culture and Harvesting:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on an end-over-end rotator.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the anti-NPM1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Use an isotype control IgG in a parallel sample as a negative control.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Perform a final wash with 1 mL of ice-cold PBS.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of Elution Buffer to the beads and incubating for 5 minutes at room temperature.
-
Collect the eluate in a fresh tube and immediately neutralize by adding 5 µL of Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be prepared for mass spectrometry using either in-solution or in-gel digestion protocols.
-
For in-solution digestion, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel tryptic digestion.
-
The resulting peptides are then desalted and concentrated using C18 spin columns prior to LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Figure 1. A schematic overview of the immunoprecipitation-mass spectrometry (IP-MS) workflow for the identification of NPM1 binding partners.
NPM1 in Ribosome Biogenesis Pathway
Caption: Figure 2. NPM1 interacts with ribosomal proteins and facilitates the assembly and nuclear export of the large ribosomal subunit.
NPM1 in the p53 Signaling Pathway
Caption: Figure 3. NPM1 regulates p53 activity by sequestering the tumor suppressor ARF in the nucleolus, thereby preventing MDM2-mediated p53 degradation.
References
- 1. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome biogenesis is a downstream effector of the oncogenic U2AF1-S34F mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Its Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status and future perspectives in targeted therapy of NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPM1-Mutated Acute Myeloid Leukemia: Recent Developments and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPM1-Mutated AML: Deciphering the Molecular and Clinical Puzzle in the Era of Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: CRISPR-Cas9 Mediated Knockout of the NPM1 Gene
Introduction
Nucleophosmin (NPM1), also known as B23 or numatrin, is a highly conserved phosphoprotein that plays a crucial role in various fundamental cellular processes.[1] It is primarily located in the nucleolus but continuously shuttles between the nucleus and the cytoplasm.[2][3] This shuttling activity allows NPM1 to participate in ribosome biogenesis, histone chaperoning, DNA damage repair, and the regulation of cell proliferation and apoptosis.[4][5] Given its multifaceted functions, NPM1 is integral to maintaining cellular homeostasis and genomic stability.[1][5]
Mutations in the NPM1 gene are among the most common genetic alterations in acute myeloid leukemia (AML), particularly in cases with a normal karyotype.[1][6] These mutations typically occur in exon 12 and result in an altered C-terminus, which leads to the aberrant cytoplasmic localization of the protein (NPM1c+).[1][2][7] This mislocalization disrupts the normal functions of NPM1 and its interaction partners, such as the ARF and p53 tumor suppressor proteins, thereby contributing to leukemogenesis.[5]
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function.[8][9] Creating an NPM1 knockout cell line allows researchers to investigate the protein's role in normal cellular physiology and its contribution to disease pathogenesis. This model can be used to dissect signaling pathways regulated by NPM1, identify potential therapeutic targets, and screen for drugs that are effective in the context of NPM1 loss or mutation.
Key Functions and Signaling Pathways of NPM1
NPM1 is a central hub for several critical cellular pathways:
-
Ribosome Biogenesis: NPM1 is essential for the maturation and transport of pre-ribosomal particles from the nucleolus to the cytoplasm.[3][4]
-
ARF-p53 Tumor Suppressor Pathway: In the nucleolus, NPM1 binds to and stabilizes the ARF tumor suppressor protein, protecting it from degradation.[2][3] Under cellular stress, ARF is released and inhibits MDM2, an E3 ubiquitin ligase, which in turn leads to the stabilization and activation of p53.[3][10] Loss of NPM1 can therefore destabilize this pathway.
-
DNA Damage Response (DDR): NPM1 participates in various DNA repair mechanisms and helps maintain genomic stability.[3][4]
-
Transcriptional Regulation: NPM1 can act as both a transcriptional co-activator and co-repressor. For instance, the mutant NPM1c protein can redirect transcriptional complexes to regulate the expression of oncogenes like the HOXA cluster.[4][7]
A simplified diagram of the NPM1-ARF-p53 signaling pathway is presented below.
Figure 1: Simplified NPM1-ARF-p53 signaling pathway.
Experimental Protocols
The following protocols provide a framework for generating and validating NPM1 knockout cell lines using the CRISPR-Cas9 system.
Workflow Overview
The overall experimental workflow involves designing guide RNAs (gRNAs) specific to the NPM1 gene, delivering the CRISPR-Cas9 components into a chosen cell line, isolating single-cell clones, and validating the knockout at both the genomic and protein levels.
Figure 2: Experimental workflow for generating NPM1 knockout cells.
Protocol 1: gRNA Design for NPM1 Knockout
The goal is to design gRNAs that target an early exon of the NPM1 gene to maximize the chance of creating a loss-of-function mutation (frameshift insertion/deletion).[11]
-
Obtain NPM1 Sequence: Retrieve the genomic sequence of the human NPM1 gene from a database like NCBI Gene or Ensembl.
-
Select Target Exon: Choose a conserved, early-coding exon (e.g., Exon 1 or 2) to target.
-
Use Design Tools: Utilize online gRNA design tools (e.g., CHOPCHOP, Synthego, Benchling) to identify potential gRNA sequences.[12] These tools predict on-target efficiency and potential off-target sites.
-
Design Criteria:
-
Synthesize gRNAs: Order synthetic gRNAs or oligonucleotides for cloning into a gRNA expression vector.
Protocol 2: Delivery of CRISPR-Cas9 Components
CRISPR components can be delivered as plasmids, lentiviral particles, or as a ribonucleoprotein (RNP) complex. This protocol outlines delivery via plasmid transfection.
-
Cell Culture: Culture the chosen cell line (e.g., HEK293T, K562, or an AML cell line like OCI-AML3) under standard conditions to ~70-80% confluency.
-
Vector Preparation: Use an "all-in-one" plasmid containing both Cas9 and the gRNA expression cassettes (e.g., pX458, Addgene #48138).[11] Clone the designed gRNA oligonucleotides into the vector according to the manufacturer's protocol.
-
Transfection:
-
On the day of transfection, seed the cells at an appropriate density.
-
Prepare the transfection complex using a suitable reagent (e.g., Lipofectamine 3000, FuGENE HD) and the Cas9-gRNA plasmid, following the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours.
-
Note: If the plasmid contains a fluorescent marker (like GFP), transfection efficiency can be monitored via microscopy or flow cytometry.
-
Protocol 3: Single-Cell Isolation and Clonal Expansion
To obtain a pure population of knockout cells, single cells must be isolated and expanded.
-
Prepare for Sorting/Dilution: 48-72 hours post-transfection, harvest the cells.
-
Single-Cell Isolation:
-
Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker was used, use FACS to sort single, fluorescently-positive cells into individual wells of a 96-well plate containing conditioned media.
-
Limiting Dilution: Serially dilute the cell suspension to a concentration of ~0.5-1 cell per 100 µL and plate 100 µL per well in multiple 96-well plates.[9]
-
-
Clonal Expansion:
-
Incubate the plates for 2-4 weeks, monitoring for colony formation.
-
Once colonies are visible, expand them sequentially into larger wells (24-well, 12-well, 6-well plates) for further analysis.
-
Protocol 4: Validation of NPM1 Knockout
Validation is a critical step to confirm the gene has been successfully disrupted at both the genomic and protein levels.[15]
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone and a wild-type (WT) control.
-
PCR Amplification: Design primers that flank the gRNA target site in the NPM1 gene. Use these primers to amplify the target region from the genomic DNA of each clone.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.[9][15] Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site by comparing them to the WT sequence. Tools like TIDE or ICE can be used to deconvolute heterozygous or mixed population results.
-
Western Blot Analysis:
-
Prepare whole-cell lysates from the expanded clones and a WT control.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for NPM1.
-
Use a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
A complete loss of the NPM1 protein band in a clone indicates a successful biallelic knockout.[15]
-
Data Presentation
Quantitative data from the experimental procedures should be organized for clarity and comparison.
Table 1: Designed gRNAs for Human NPM1 Gene
| gRNA ID | Target Exon | Sequence (5' to 3') | PAM | Predicted On-Target Score | Predicted Off-Target Score |
|---|---|---|---|---|---|
| NPM1-gRNA-1 | 1 | GGAAAGCGGTCTGCCCCTGG | AGG | 92 | 85 |
| NPM1-gRNA-2 | 1 | ACAAGAATCCTTCAAGAAAC | AGG | 88 | 91 |
Note: Sequences are examples and should be designed and validated for the specific application.[16] Scores are hypothetical.
Table 2: Primers for Validation
| Primer Name | Sequence (5' to 3') | Purpose | Expected Product Size (bp) |
|---|---|---|---|
| NPM1-Seq-F | AGGTGGTAGAATGAACTGTGGA | Sanger Sequencing | ~450 |
| NPM1-Seq-R | TTAATCATCTTTGCCAGAGAGC | Sanger Sequencing | ~450 |
| NPM1-qPCR-F | CTTCGATGGACATGGACATGA | RT-qPCR (mRNA level) | ~150 |
| NPM1-qPCR-R | GCTACTGGCAGGAGGAAGTG | RT-qPCR (mRNA level) | ~150 |
Note: Primer sequences are hypothetical and must be designed and validated.
Table 3: Summary of Knockout Clone Validation
| Clone ID | Genotype (Sequencing Result) | NPM1 Protein Level (% of WT) | Phenotypic Observation |
|---|---|---|---|
| WT | Wild-Type | 100% | Normal Growth |
| Clone A3 | Biallelic (-8 bp / -1 bp) | < 1% | Reduced Proliferation |
| Clone B7 | Monoallelic (-4 bp) / WT | ~55% | Normal Growth |
| Clone C1 | Biallelic (+1 bp / +1 bp) | < 1% | Increased Apoptosis |
Note: This table presents hypothetical results for illustrative purposes.
References
- 1. Gene - NPM1 [maayanlab.cloud]
- 2. NPM1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The Role of this compound 1 (NPM1) Mutation in the Diagnosis and Management of Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Mutant NPM1 directly regulates oncogenic transcription in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 9. genemedi.net [genemedi.net]
- 10. researchgate.net [researchgate.net]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 13. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
- 14. m.youtube.com [m.youtube.com]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. origene.com [origene.com]
Application Note: siRNA-Mediated Knockdown of Nucleophosmin (NPM1)
Introduction
Nucleophosmin (NPM1), also known as B23, is a multifunctional phosphoprotein predominantly located in the nucleolus.[1][2] It plays a crucial role in various cellular processes, including ribosome biogenesis, cell cycle regulation, proliferation, DNA damage repair, and apoptosis.[1][3] NPM1 is frequently overexpressed in solid tumors and its mutation is a hallmark of acute myeloid leukemia (AML).[1][4] Given its central role in cell survival and proliferation, NPM1 has emerged as a significant target for cancer therapy.
Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing. By introducing siRNA molecules that are complementary to the mRNA sequence of a target gene, researchers can effectively knock down the expression of the corresponding protein. This application note provides detailed protocols for the siRNA-mediated knockdown of NPM1 and subsequent analysis of its effects on cell proliferation and apoptosis.
Functional Consequences of NPM1 Knockdown
The depletion of NPM1 via siRNA has been shown to have significant effects on cellular function, primarily impacting cell cycle progression and survival.
-
Cell Cycle Arrest: Knockdown of NPM1 has been observed to induce S-phase arrest in HepG2 hepatoblastoma cells.[2] In leukemic K562 cells, NPM1 silencing led to an increase in the percentage of cells in the G1 phase, indicating a blockage of cell cycle progression.[5][6]
-
Inhibition of Proliferation: A significant reduction in cell proliferation is a common outcome of NPM1 knockdown. This has been demonstrated in HepG2 cells and leukemic K562 cells, where cell growth was inhibited in a time-dependent manner.[2][5]
-
Induction of Apoptosis: Silencing NPM1 expression has been shown to induce apoptosis. This is often accompanied by an increase in the activity of caspases, such as caspase-3 and caspase-8.[1][5] In some cancer cells, NPM1 knockdown sensitizes them to apoptosis induced by DNA-damaging agents.[7]
Signaling Pathways Involving NPM1
NPM1 is a key regulator in several critical signaling pathways. Its knockdown can, therefore, have cascading effects on cellular homeostasis. One of the most well-characterized roles of NPM1 is its interaction with the p53 tumor suppressor protein. NPM1 can suppress the p53 apoptotic pathway.[1] Therefore, the knockdown of NPM1 can lead to the upregulation of p53 signaling.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of NPM1 siRNA knockdown as reported in the literature.
Table 1: Effect of NPM1 siRNA on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|---|
| HepG2 | Control siRNA | - | 17.8 | - | [2] |
| HepG2 | NPM1 siRNA | - | 30.7 | - | [2] |
| K562 | Control | 45.2 ± 2.1 | - | - | [5] |
| K562 | NPM1 shRNA | 62.8 ± 2.6 | - | - |[5] |
Table 2: Effect of NPM1 siRNA on Cell Proliferation and Apoptosis
| Cell Line | Assay | Outcome | Result | Reference |
|---|---|---|---|---|
| K562 | MTT Assay | Proliferation Inhibition (72h) | 52.7 ± 2.5% | [5] |
| K562 | Colony Formation | Reduction in Colonies | ~40% | [5] |
| K562 | Caspase-3 Activity | Fold Increase | ~2.5 | [5] |
| K562 | Caspase-8 Activity | Fold Increase | ~2.0 | [5] |
| U87MG & A172 | Proteomics | NPM1 Reduction | ~80% |[8] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the study of NPM1 knockdown.
1. Protocol: siRNA Transfection for NPM1 Knockdown
This protocol describes the transient transfection of siRNA into mammalian cells to achieve NPM1 knockdown.
Materials:
-
NPM1-specific siRNA and control (scrambled) siRNA
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium without antibiotics
-
6-well plates
-
Mammalian cell line of interest
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours until they are 60-80% confluent.
-
siRNA-Lipid Complex Formation:
-
Solution A: For each well, dilute 20-80 pmol of siRNA into 100 µL of serum-free medium.
-
Solution B: For each well, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium and add the 200 µL siRNA-lipid complex mixture to the cells.
-
Add 800 µL of serum-free medium to each well and gently rock the plate.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 mL of normal growth medium (containing serum but no antibiotics) to each well.
-
Analysis: Incubate the cells for an additional 24-72 hours before harvesting for downstream analysis such as Western Blot, MTT assay, or apoptosis assay.
2. Protocol: Western Blot for NPM1 Protein Expression
This protocol is for validating the knockdown of NPM1 at the protein level.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-NPM1) and loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST buffer (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NPM1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of NPM1 knockdown relative to the loading control.
3. Protocol: MTT Assay for Cell Proliferation
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Cell Seeding: Seed the NPM1-knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubation: Incubate the plate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
4. Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Knockdown of this compound induces S-phase arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of NPM1 by RNA Interference Inhibits Cells Proliferation and Induces Apoptosis in Leukemic Cell Line [medsci.org]
- 6. Knockdown of NPM1 by RNA interference inhibits cells proliferation and induces apoptosis in leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA aptamers interfering with this compound oligomerization induce apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomic analysis and functional studies reveal that this compound is involved in cell death in glioblastoma cell line transfected with siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. neb.com [neb.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. A western blot assay for detecting mutant this compound (NPM1) proteins in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. atcc.org [atcc.org]
Application Notes & Protocols: Generation of Stable Cell Lines Expressing Mutant NPM1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the Nucleophosmin 1 (NPM1) gene are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML), particularly in patients with a normal karyotype.[1] These mutations typically occur in exon 12 and result in a frameshift, creating a novel nuclear export signal (NES) at the C-terminus of the protein.[2] This leads to the aberrant cytoplasmic dislocation of the mutant protein, termed NPM1c, which is a hallmark of this AML subtype.[2][3]
The cytoplasmic presence of NPM1c is not merely a change in location; it drives leukemogenesis through several mechanisms. NPM1c dysregulates the expression of critical developmental genes, most notably the HOXA and HOXB gene clusters and their cofactor MEIS1.[1][4] It achieves this by directly binding to chromatin at these specific targets, often in collaboration with other complexes like MLL1, to maintain a pathogenic transcriptional program.[2][3] Furthermore, NPM1c can alter the localization and signaling of other key proteins, such as FLT3, and interfere with tumor suppressor pathways like p19Arf.[5]
Generating stable cell lines that reliably express mutant NPM1 is a critical tool for studying AML pathogenesis, identifying downstream signaling pathways, and screening novel therapeutic agents. These cell lines provide a consistent and reproducible in vitro model to investigate the molecular consequences of NPM1c expression. This document provides a detailed protocol for creating and validating such stable cell lines using lentiviral transduction, a highly effective method for gene delivery into hematopoietic cells.[6]
Materials and Reagents
| Material/Reagent | Supplier Example | Catalog Number Example |
| Cell Lines | ||
| HEK293T (for virus production) | ATCC | CRL-3216 |
| OCI-AML3, K562, or U937 (target hematopoietic cells) | ATCC / DSMZ | ACC 582 / ACC 10 / ACC 5 |
| Vectors & Plasmids | ||
| Lentiviral transfer plasmid (e.g., pLVX-Puro) | Takara Bio | 632164 |
| Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) | Addgene | 12260 / 12259 |
| Reagents | ||
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| Polybrene (Hexadimethrine bromide) | MilliporeSigma | TR-1003-G |
| Puromycin (B1679871) | MilliporeSigma / InvivoGen | P9620 / ant-pr-1 |
| DNase I | Thermo Fisher Scientific | EN0521 |
| 0.22 µm Syringe Filter | MilliporeSigma | SLGP033RS |
| Media & Buffers | ||
| DMEM, high glucose | Corning | 10-013-CV |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 1X PBS, pH 7.4 | Corning | 21-040-CV |
| Validation Antibodies | ||
| Anti-NPM1c (mutant-specific) | Cell Signaling Technology | #35424 |
| Anti-NPM1 (total) | Invitrogen | 32-5200 |
| Anti-GAPDH or Vinculin (loading control) | Cell Signaling Technology | #5174 / #13901 |
Experimental Workflow Overview
The process of generating and validating a stable cell line expressing mutant NPM1 involves several key stages, from initial vector design to final characterization of the engineered cells.
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
To effectively select for transduced cells, it is crucial to first determine the minimum concentration of the selective antibiotic (e.g., puromycin) that kills all non-transduced cells within a reasonable timeframe (typically 7-10 days).[7][8]
-
Cell Plating: Seed the target hematopoietic cell line (e.g., OCI-AML3) in a 24-well plate at a density that allows for several days of growth without reaching confluence (e.g., 0.8 - 3.0 x 10^5 cells/mL for adherent cells or 2.5 - 5.0 x 10^5 cells/mL for suspension cells).[8]
-
Antibiotic Titration: The next day, replace the medium with fresh medium containing a range of puromycin concentrations.[7] A common starting range for hematopoietic cells is 0.5-10 µg/mL.[9][10] Prepare triplicate wells for each concentration, including a "no antibiotic" control.[8]
-
Incubation and Monitoring: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Media Change: Replace the selective medium every 2-3 days.[8]
-
Determine Viability: Monitor cell viability daily using a microscope. The optimal concentration is the lowest one that causes complete cell death in 7-10 days, while cells in the control well continue to proliferate.[7]
Table 1: Example Puromycin Concentrations for Kill Curve
| Well | Puromycin Conc. (µg/mL) | Purpose |
| A1-A3 | 0 | Negative Control (No Selection) |
| B1-B3 | 0.5 | Test Concentration 1 |
| C1-C3 | 1.0 | Test Concentration 2 |
| D1-D3 | 2.0 | Test Concentration 3 |
| E1-E3 | 4.0 | Test Concentration 4 |
| F1-F3 | 6.0 | Test Concentration 5 |
| G1-G3 | 8.0 | Test Concentration 6 |
| H1-H3 | 10.0 | Test Concentration 7 |
Protocol 2: Lentiviral Transduction and Stable Cell Line Selection
This protocol outlines the infection of target cells with lentiviral particles carrying the mutant NPM1 gene and subsequent selection.[10][11]
-
Cell Seeding: On Day 0, seed your target cells (e.g., K562, OCI-AML3) in a 6-well plate at a density of 50,000-100,000 cells per well in 1 mL of complete culture medium.
-
Prepare Transduction Medium: Prepare fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.[12] Polybrene is a polycation that enhances viral entry.[6]
-
Transduction: Thaw the lentiviral particles on ice.[13] Add the desired amount of virus to the cells. The amount is determined by the desired Multiplicity of Infection (MOI), which is the ratio of viral particles to target cells.[12] If the titer is unknown, test a range of viral dilutions. Gently swirl the plate to mix.
-
Incubation: Incubate the cells with the virus for 24-48 hours.[11] Viral toxicity can be a concern; if observed, the incubation time can be reduced to as little as 4-8 hours.
-
Media Change: After incubation, gently remove the virus-containing medium (for suspension cells, centrifuge the cells and resuspend in fresh medium). Replace with fresh, complete medium without Polybrene or antibiotic.
-
Antibiotic Selection: 48 hours post-transduction, begin the selection process. Culture the cells in medium containing the predetermined optimal concentration of puromycin. Maintain a parallel culture of non-transduced cells with puromycin as a selection control.
-
Expansion: Replace the selective medium every 3-4 days for 1-2 weeks, or until the non-transduced control cells are completely dead and distinct antibiotic-resistant colonies appear.[14]
-
Clonal Isolation: Pick a minimum of 5-10 single colonies and expand them individually in selective medium to establish clonal cell lines.[12]
Table 2: Recommended Cell Seeding Densities for Transduction
| Plate Format | Seeding Density (Cells/well) | Culture Volume (mL/well) |
| 96-well | 5,000 - 15,000 | 0.1 |
| 24-well | 40,000 - 80,000 | 0.5 |
| 12-well | 80,000 - 150,000 | 1.0 |
| 6-well | 200,000 - 400,000 | 2.0 |
Protocol 3: Validation of Mutant NPM1 Expression
Validation is essential to confirm that the generated cell line expresses the mutant protein at the appropriate level and with the correct subcellular localization.
A. Western Blot Analysis
-
Prepare Lysates: Harvest cells from the expanded clones and prepare whole-cell, nuclear, and cytoplasmic protein lysates.
-
SDS-PAGE & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a mutant-specific NPM1c antibody. To confirm the fractionation, also probe with antibodies for total NPM1, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. The expected result is a band corresponding to NPM1c predominantly in the cytoplasmic fraction of the engineered cells.[2]
B. Quantitative PCR (qPCR)
-
RNA Extraction & cDNA Synthesis: Extract total RNA from the stable cell clones and synthesize cDNA.
-
qPCR Reaction: Perform qPCR using primers specific for the mutant NPM1 transcript and a housekeeping gene (e.g., ABL1 or wild-type NPM1).[15]
-
Analysis: Calculate the relative expression of the NPM1c transcript. This confirms expression at the mRNA level.
C. Immunofluorescence (IF)
-
Cell Preparation: Seed cells on coverslips or cytospin slides. Fix, permeabilize, and block the cells.
-
Antibody Staining: Incubate with a primary antibody specific for NPM1c, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Mount the slides and visualize using a fluorescence microscope. The expected result is strong cytoplasmic and weaker nuclear staining in the stable cell line, confirming the aberrant localization of NPM1c.[4]
Signaling Pathways and Data Interpretation
The primary pathogenic function of NPM1c is the alteration of gene expression programs. Its cytoplasmic mislocalization allows it to interact with and modulate various signaling pathways critical for leukemogenesis.
References
- 1. This compound 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant NPM1 directly regulates oncogenic transcription in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant NPM1 directly regulates oncogenic transcription in acute myeloid leukemia | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NPM1c alters FLT3-D835Y localization and signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portals.broadinstitute.org [portals.broadinstitute.org]
- 7. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. addgene.org [addgene.org]
- 12. origene.com [origene.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Normalization of NPM1 mutant transcript to the wild‐type transcript - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of Nucleophosmin (NPM1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, numatrin, or NO38, is a ubiquitously expressed phosphoprotein that is predominantly localized in the nucleolus but dynamically shuttles between the nucleus and cytoplasm.[1][2] NPM1 is a multifunctional protein implicated in a wide array of cellular processes, including ribosome biogenesis, cell cycle regulation, proliferation, DNA damage repair, and apoptosis.[3] It functions as a histone chaperone, assisting in the assembly and disassembly of nucleosomes during various DNA-templated processes.[1][2] Given its central role in cellular homeostasis and its frequent dysregulation in cancer, particularly in acute myeloid leukemia (AML), NPM1 is a protein of significant interest in both basic research and therapeutic development.[4][5][6]
Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and histone-modifying enzymes. This method allows for the identification of the specific genomic regions where a protein of interest, such as NPM1, is bound, providing critical insights into its regulatory functions. These application notes provide a detailed protocol for performing ChIP-seq for NPM1 and guidance on data analysis and interpretation.
Experimental Protocols
This protocol is a synthesis of established ChIP-seq methodologies, optimized for the study of transcription factors and adapted for NPM1.
Part 1: Cell Preparation and Cross-linking
-
Cell Culture: Culture cells of interest (e.g., HeLa, K562, or relevant cancer cell lines) to approximately 80-90% confluency. For a standard ChIP-seq experiment, a starting material of 1 x 107 to 5 x 107 cells per immunoprecipitation (IP) is recommended.
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. For some applications, a dual cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve the capture of protein complexes.[7]
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (see Table 2 for buffer compositions) and incubate on ice to lyse the cell membrane and release the nuclei.
-
Part 2: Chromatin Fragmentation
-
Nuclear Lysis: Resuspend the isolated nuclei in a nuclear lysis buffer.
-
Sonication:
-
Shear the chromatin by sonication to an average fragment size of 200-600 base pairs.
-
Optimization of sonication conditions (power, duration, and number of cycles) is critical for successful ChIP-seq and should be determined empirically for each cell type and instrument.
-
After sonication, centrifuge the lysate to pellet cellular debris. The supernatant contains the soluble chromatin fraction.
-
Part 3: Immunoprecipitation
-
Pre-clearing Chromatin: (Optional but recommended) Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific background.
-
Antibody Incubation:
-
Incubate the sheared chromatin with a ChIP-grade anti-NPM1 antibody overnight at 4°C with rotation. The optimal antibody concentration should be determined by titration.
-
A parallel IP with a non-specific IgG antibody should be performed as a negative control.
-
Reserve a small aliquot of the chromatin as an "input" control, which will be processed alongside the IP samples starting from the reverse cross-linking step.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
-
Washes:
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA (see Table 2 for buffer compositions).
-
Finally, wash the beads with a TE buffer.
-
Part 4: DNA Purification and Library Preparation
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input control at 65°C for several hours to overnight in the presence of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or by using a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare the sequencing library from the purified ChIP DNA and input DNA according to the instructions of the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform size selection of the library to enrich for fragments of the desired size.
-
Amplify the library by PCR.
-
Sequence the prepared libraries using a high-throughput sequencer. A sequencing depth of at least 20 million reads per sample is recommended for transcription factor ChIP-seq in mammalian genomes.[8]
-
Data Presentation
Table 1: Quantitative Parameters for NPM1 ChIP-seq
| Parameter | Recommended Value | Notes |
| Cell Number | 1 x 107 - 5 x 107 cells per IP | Dependent on cell type and NPM1 expression levels. |
| Formaldehyde Concentration | 1% (final) | For cross-linking. |
| Cross-linking Time | 10 minutes | At room temperature. |
| Chromatin Fragment Size | 200 - 600 bp | Optimize sonication conditions. |
| Anti-NPM1 Antibody | 1-10 µg per IP | Titrate for optimal signal-to-noise ratio. |
| Sequencing Read Depth | ≥ 20 million reads per sample | For mammalian genomes.[8] |
| Read Length | 50-150 bp | Single-end or paired-end. |
Table 2: Buffer Compositions for ChIP-seq
| Buffer | Components |
| Cell Lysis Buffer | 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors |
| Nuclear Lysis Buffer | 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, Protease Inhibitors |
| Low Salt Wash Buffer | 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| High Salt Wash Buffer | 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| LiCl Wash Buffer | 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate |
| TE Buffer | 10 mM Tris-HCl, pH 8.0, 1 mM EDTA |
| Elution Buffer | 1% SDS, 100 mM NaHCO₃ |
Mandatory Visualization
Diagram 1: NPM1 ChIP-seq Experimental Workflow
References
- 1. bosterbio.com [bosterbio.com]
- 2. Histone Chaperone this compound Regulates Transcription of Key Genes Involved in Oral Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses [mdpi.com]
- 4. Mutant this compound and cooperating pathways drive leukemia initiation and progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rupress.org [rupress.org]
- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 8. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for Recombinant Nucleophosmin (NPM1) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the expression and purification of recombinant human Nucleophosmin (NPM1) from Escherichia coli. The described method utilizes an N-terminal polyhistidine tag (His-tag) for efficient capture by immobilized metal affinity chromatography (IMAC), followed by a size-exclusion chromatography (SEC) step to ensure high purity and separation of oligomeric states.
Data Presentation
The following table summarizes the expected yield and purity at each stage of the purification process from a 2-liter E. coli culture. This data is representative and may vary depending on expression levels and optimization of the protocol.[1]
Table 1: Purification Summary for Recombinant NPM1
| Purification Step | Total Volume (mL) | Total Protein (mg) | NPM1 Yield (mg) | Purity (%) |
| Cleared Lysate | 80 | 1600 | 20 | >1 |
| Ni-NTA Affinity Elution | 15 | 15 | 12 | ~80 |
| Size-Exclusion Pool | 10 | 2.5 | 2.5 | >95 |
Experimental Protocols
A detailed methodology for each key stage of the expression and purification process is provided below.
Expression of His-tagged NPM1 in E. coli
This protocol outlines the transformation, growth, and induction of E. coli for the production of recombinant NPM1.
-
Vector and Host:
-
Human NPM1 cDNA (amino acids 1-294) cloned into a pET expression vector with an N-terminal 6xHis-tag.
-
E. coli BL21(DE3) is a suitable expression host.[2]
-
-
Protocol:
-
Transform the NPM1 expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic for selection. Incubate overnight at 37°C.[3]
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 2 L of LB medium (in 2 x 2 L flasks) with the overnight culture (1:100 dilution) and the selective antibiotic.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2][3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[4]
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight (16-18 hours) at 18-25°C to improve protein solubility.[4][5]
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Cell Lysis and Lysate Preparation
This protocol describes the disruption of bacterial cells to release the soluble recombinant NPM1.
-
Materials:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Lysozyme (B549824) (10 mg/mL stock).
-
DNase I (1 mg/mL stock).
-
Protease inhibitor cocktail (EDTA-free).
-
-
Protocol:
-
Thaw the frozen cell pellet on ice. Resuspend the pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes with gentle rocking.
-
Add DNase I to a final concentration of 20 µg/mL and MgCl2 to 5 mM.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts (e.g., 10-30 seconds) followed by cooling periods to prevent overheating and protein denaturation. The lysate should become less viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet insoluble cell debris.
-
Carefully collect the supernatant (cleared lysate) containing the soluble His-tagged NPM1. Filter the supernatant through a 0.45 µm filter before applying it to the chromatography column.[1]
-
Purification of NPM1 via Ni-NTA Affinity Chromatography
This step isolates the His-tagged NPM1 from the bulk of host cell proteins.
-
Materials:
-
Ni-NTA Agarose (B213101) Resin.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
-
Protocol:
-
Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes (CVs) of Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the His-tagged NPM1 from the resin with 5-10 CVs of Elution Buffer. Collect fractions of 1-2 mL.
-
Analyze the collected fractions by SDS-PAGE to identify those containing purified NPM1. Pool the purest fractions.
-
Final Purification by Size-Exclusion Chromatography (SEC)
This polishing step removes remaining contaminants and separates NPM1 oligomers from monomers.[1]
-
Materials:
-
Protocol:
-
Concentrate the pooled fractions from the Ni-NTA purification to a volume of 2-5 mL using a centrifugal concentrator.
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein sample onto the SEC column.
-
Elute the protein with SEC Buffer at the recommended flow rate for the column. Collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing highly pure NPM1.
-
Pool the desired fractions, determine the protein concentration, and store at -80°C. For long-term storage, adding glycerol (B35011) to a final concentration of 10% is recommended.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the expression and purification of recombinant NPM1.
Caption: Workflow for recombinant NPM1 expression and purification.
His-Tag Purification Principle
This diagram shows the principle of immobilized metal affinity chromatography for His-tagged proteins.
Caption: Principle of His-tag protein purification using Ni-NTA resin.
References
- 1. Dynamic Conformations of this compound (NPM1) at a Key Monomer-Monomer Interface Affect Oligomer Stability and Interactions with Granzyme B | PLOS One [journals.plos.org]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. novusbio.com [novusbio.com]
Application Notes and Protocols for In Vitro Assays of Nucleophosmin (NPM1) Chaperone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, is a multifunctional nucleolar phosphoprotein that plays a crucial role in various cellular processes, including ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability.[1][2] A key function of NPM1 is its activity as a molecular chaperone, where it assists in the proper folding and assembly of proteins and prevents their aggregation.[1] This chaperone activity is integral to its roles in histone metabolism and the assembly of ribosomal proteins.[3][4] Dysregulation of NPM1 function has been implicated in various diseases, including cancer, making it an attractive target for drug development.
These application notes provide detailed protocols for in vitro assays designed to quantify and characterize the chaperone activity of NPM1. The described methods are essential for researchers studying the fundamental biology of NPM1 and for professionals in drug development seeking to identify and validate novel therapeutic inhibitors.
Key In Vitro Assays for NPM1 Chaperone Activity
Several robust in vitro assays can be employed to measure the different facets of NPM1's chaperone function. These include assays for its histone chaperone activity and its general protein aggregation prevention capabilities.
Histone Chaperone Activity: The Plasmid Supercoiling Assay
This assay measures the ability of NPM1 to deposit core histones onto relaxed circular DNA, resulting in the formation of nucleosome-like structures.[3][5] The introduction of nucleosomes induces negative supercoiling in the plasmid, which can be visualized and quantified by agarose (B213101) gel electrophoresis.[3]
Experimental Workflow:
Caption: Workflow for the plasmid supercoiling assay.
Protocol:
-
Reaction Setup: In a final volume of 20 µL, combine the following components in order:
-
Incubation: Incubate the reaction mixture at 30°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop buffer (e.g., 2.5% SDS, 50 mM EDTA, 25% glycerol, 0.025% bromophenol blue).
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
-
-
Quantification:
-
Quantify the intensity of the supercoiled DNA band using densitometry software (e.g., ImageJ).
-
Express the chaperone activity as the percentage of supercoiled DNA relative to the total DNA in the lane.[5]
-
Quantitative Data Summary:
| NPM1 Construct | NPM1 Concentration (ng) | % Supercoiled DNA (Mean ± SD) |
| Full-Length NPM1 | 250 | 60 ± 5 |
| NPM1 (1-200) | 250 | 36 ± 4 |
| NPM1 (1-147) | 250 | 18 ± 3 |
| NPM1 (1-119) | 250 | <5 |
Note: The data presented are representative and may vary based on experimental conditions. The deletion of the C-terminal domain of NPM1 significantly reduces its histone chaperone activity.[3][5]
General Chaperone Activity: Amyloid Beta (Aβ42) Fibrillation Assay
This assay assesses the ability of NPM1 to prevent the aggregation of amyloid-beta peptide (Aβ42), a key pathological hallmark of Alzheimer's disease.[7][8] The formation of Aβ42 fibrils is monitored by the fluorescence of Thioflavin T (ThT), which binds specifically to amyloid aggregates.
Experimental Workflow:
Caption: Workflow for the Aβ42 fibrillation assay.
Protocol:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP).
-
Evaporate the HFIP to form a peptide film.
-
Resuspend the film in DMSO and then dilute with a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Reaction Setup: In a 96-well plate, combine:
-
Aβ42 monomers (e.g., 10 µM final concentration)
-
Thioflavin T (e.g., 20 µM final concentration)
-
Varying concentrations of purified NPM1 protein (e.g., 0-10 µM)
-
-
Fluorescence Monitoring:
-
Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.
-
Incubate at 37°C with intermittent shaking.
-
Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 10 minutes) for several hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The chaperone activity of NPM1 is indicated by an increase in the lag time of fibrillation and a decrease in the maximum fluorescence intensity.[8]
-
Quantitative Data Summary:
| NPM1 Concentration (µM) | Lag Time (hours) (Mean ± SD) | Maximum ThT Fluorescence (Arbitrary Units) (Mean ± SD) |
| 0 | 2.5 ± 0.3 | 1000 ± 50 |
| 1 | 4.8 ± 0.5 | 650 ± 40 |
| 5 | 9.2 ± 0.8 | 300 ± 25 |
| 10 | > 24 | < 100 |
Note: The data presented are representative and may vary based on experimental conditions.
NPM1 Structure and Function
NPM1 has a modular structure consisting of an N-terminal oligomerization domain, a central disordered region with acidic tracts, and a C-terminal domain.[7][9] The oligomerization of NPM1 is essential for its chaperone activity.[9]
Caption: Modular structure and functional domains of NPM1.
Concluding Remarks
The in vitro assays described provide a robust framework for investigating the chaperone activity of this compound. The plasmid supercoiling assay is a specific and quantitative measure of its histone chaperone function, while the Aβ42 fibrillation assay offers insights into its general anti-aggregation properties. These methods are invaluable for dissecting the molecular mechanisms of NPM1 function and for the preclinical evaluation of potential therapeutic agents targeting its activity. Researchers and drug development professionals can adapt these protocols to suit their specific experimental needs and to further explore the multifaceted roles of this important nucleolar protein.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Its Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Histone Chaperone this compound Enhances Acetylation-Dependent Chromatin Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Serves as a Rate-Limiting Nuclear Export Chaperone for the Mammalian Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Histone Chaperone this compound Regulates Transcription of Key Genes Involved in Oral Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Small Molecule Inhibitors of Nucleophosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein primarily localized in the nucleolus. It functions as a molecular chaperone involved in diverse cellular processes, including ribosome biogenesis, chromatin remodeling, cell cycle regulation, and the maintenance of genomic stability.[1][2] Dysregulation of NPM1, through overexpression or mutation, is implicated in the pathogenesis of various human cancers, most notably acute myeloid leukemia (AML), where NPM1 mutations are one of the most frequent genetic alterations.[3]
In AML, mutations in the final exon of the NPM1 gene result in the aberrant cytoplasmic localization of the protein (NPM1c+). This mislocalization disrupts its normal tumor-suppressive functions and contributes to leukemogenesis through various mechanisms, including the altered localization and function of interacting partners like p14ARF, HDM2, and p53.[4][5][6] Consequently, both wild-type and mutant NPM1 have emerged as promising therapeutic targets for cancer drug discovery.
This document provides detailed application notes and protocols for the screening and characterization of small molecule inhibitors targeting NPM1. It is intended to guide researchers in the identification and validation of novel therapeutic agents against this critical oncogenic protein.
Data Presentation: Quantitative Inhibitor Data
The following tables summarize quantitative data for known small molecule inhibitors of NPM1. Table 1 includes direct inhibitors that target NPM1 oligomerization or binding pockets, while Table 2 details indirect inhibitors, such as menin inhibitors, that are effective in NPM1-mutated cancers.
Table 1: Direct Inhibitors of this compound
| Compound | Target | Assay Type | Cell Line | IC50 / GI50 / Kd | Reference |
| NSC348884 | NPM1 Oligomerization | Apoptosis Assay | OCI-AML3 (NPM1-mutated) | Induces apoptosis at 3 µM | [7] |
| NSC348884 | NPM1 Oligomerization | Apoptosis Assay | HL-60 (NPM1 wild-type) | Induces apoptosis at 3 µM | [7] |
| Avrainvillamide | NPM1 C-terminus & Crm1 | Proliferation Assay | OCI-AML2 (NPM1 wild-type) | GI50: 0.35 ± 0.09 µM | [8] |
| Avrainvillamide | NPM1 C-terminus & Crm1 | Proliferation Assay | OCI-AML3 (NPM1-mutated) | GI50: 0.52 ± 0.15 µM | [8] |
| Avrainvillamide | NPM1 C-terminus & Crm1 | Proliferation Assay | T-47D (Breast Cancer) | GI50: 0.33 µM | [9] |
| Avrainvillamide | NPM1 C-terminus & Crm1 | Proliferation Assay | LNCaP (Prostate Cancer) | GI50: 0.42 µM | [9] |
Table 2: Indirect Inhibitors Effective in NPM1-Mutated AML
| Compound | Target | Assay Type | Cell Line / Model | IC50 / GI50 | Reference |
| MI-3454 | Menin-MLL Interaction | Viability Assay | MOLM-13 (MLL-AF9) | GI50: 7-27 nM | |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Viability Assay | OCI-AML3 (NPM1-mutated) | Dose-dependent killing | [10] |
| Venetoclax | BCL2 | Apoptosis Assay | OCI-AML3 (NPM1-mutated) | Synergizes with Ziftomenib | [10] |
Signaling Pathways and Experimental Workflows
To effectively screen for NPM1 inhibitors, it is crucial to understand the cellular pathways in which NPM1 is involved and to have a clear workflow for inhibitor identification and validation.
References
- 1. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TPL2-NPM-p53 pathway monitors nucleolar stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting levels or oligomerization of this compound 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of the Natural Product (+)-Avrainvillamide with this compound and Exportin-1 Mediate the Cellular Localization of this compound and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound and its AML-associated mutant regulate c-Myc turnover through Fbw7γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Nucleophosmin (NPM1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein that primarily resides in the nucleolus but continuously shuttles between the nucleus and cytoplasm.[1][2][3] This dynamic localization is critical for its diverse functions, including ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressors like ARF and p53.[1][3] In normal physiological conditions, NPM1 is predominantly found in the nucleolus.[4] However, in several malignancies, particularly in Acute Myeloid Leukemia (AML), mutations in the NPM1 gene lead to an aberrant cytoplasmic mislocalization of the protein.[1][4][5] This altered subcellular distribution is a key diagnostic and prognostic marker in AML.[5] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of NPM1, providing insights into its functional state and potential pathological implications.
These application notes provide a detailed protocol for the immunofluorescent staining of NPM1 in cultured cells, enabling researchers to accurately assess its localization.
Experimental Protocols
This protocol outlines the key steps for successful immunofluorescence staining of this compound.
I. Cell Preparation and Fixation
Proper cell handling and fixation are crucial for preserving cellular morphology and antigenicity.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove culture medium.
-
Fixation: Fix the cells to preserve their structure. The choice of fixative can influence the staining pattern.
-
Paraformaldehyde (PFA): A common choice for cross-linking proteins. Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Methanol (B129727): Can also be used and acts as a permeabilizing agent. Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.[2]
-
II. Permeabilization and Blocking
Permeabilization allows antibodies to access intracellular antigens, while blocking prevents non-specific antibody binding.
-
Permeabilization (if using PFA fixation): After washing off the fixative with PBS, incubate the cells with a permeabilization buffer. A common choice is 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[4]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking solution for at least 1 hour at room temperature. Common blocking buffers include:
-
1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
10% normal serum from the same species as the secondary antibody in PBST.
-
III. Antibody Incubation
The selection of a specific primary antibody and a corresponding fluorescently-labeled secondary antibody is critical for successful staining.
-
Primary Antibody Incubation: Dilute the primary antibody against NPM1 in the blocking buffer to the recommended concentration (refer to the antibody datasheet). Incubate the cells with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: After incubation, wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594, or 647) in the blocking buffer. The secondary antibody must be raised against the host species of the primary antibody. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBST for 5 minutes each, followed by a final rinse with PBS.
IV. Counterstaining and Mounting
Counterstaining helps to visualize cellular compartments, such as the nucleus.
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with a DNA stain like DAPI (4',6-diamidino-2-phenylindole) or Hoechst for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium to preserve the fluorescent signal.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Data Presentation
The following tables summarize typical reagents and conditions for NPM1 immunofluorescence staining.
Table 1: Reagents and Solutions
| Reagent/Solution | Composition | Purpose |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Washing |
| 4% Paraformaldehyde (PFA) | 4% (w/v) PFA in PBS | Fixation |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 in PBS | To permeabilize cell membranes |
| Blocking Buffer | 1-5% BSA or 10% Normal Serum in PBST | To block non-specific antibody binding |
| PBST | PBS with 0.1% Tween-20 | Washing |
| Primary Antibody Diluent | Blocking Buffer | To dilute the primary antibody |
| Secondary Antibody Diluent | Blocking Buffer | To dilute the secondary antibody |
| DAPI Solution | 1 µg/mL in PBS | Nuclear counterstaining |
| Mounting Medium | Commercially available anti-fade mounting medium | To mount coverslips and preserve fluorescence |
Table 2: Experimental Parameters
| Step | Reagent | Incubation Time | Incubation Temperature |
| Fixation | 4% PFA | 15 minutes | Room Temperature |
| Permeabilization | 0.2% Triton X-100 in PBS | 10 minutes | Room Temperature |
| Blocking | 5% BSA in PBST | 1 hour | Room Temperature |
| Primary Antibody | Anti-NPM1 Antibody (e.g., 1:200 dilution) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | Fluorophore-conjugated (e.g., 1:500 dilution) | 1 hour | Room Temperature (in the dark) |
| Nuclear Counterstain | DAPI | 5-10 minutes | Room Temperature (in the dark) |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the sequential steps of the immunofluorescence staining protocol for this compound.
Caption: Workflow for this compound Immunofluorescence Staining.
This compound Signaling Interactions
This compound is a hub protein involved in multiple cellular pathways. Its interaction with key tumor suppressors and its role in pathways affected by its mutation are critical areas of research.
Caption: Key Signaling Interactions of this compound.
References
Application Notes and Protocols for Developing Monoclonal Antibodies Against Specific NPM1 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of monoclonal antibodies (mAbs) targeting specific nucleophosmin (NPM1) mutants, which are critical biomarkers in Acute Myeloid Leukemia (AML). The protocols outlined below cover the essential experimental procedures, from antigen preparation to antibody validation.
Introduction
Mutations in the NPM1 gene are among the most frequent genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+).[1][2] This cytoplasmic dislocation is a hallmark of NPMc+ AML and serves as a specific target for diagnostic and therapeutic strategies.[1][3] The most common mutation, type A, involves a TCTG tetranucleotide duplication in exon 12, creating a novel C-terminus that includes a nuclear export signal (NES) motif.[1][2][4] The development of monoclonal antibodies that specifically recognize these mutant NPM1 proteins is crucial for the accurate diagnosis, monitoring of minimal residual disease (MRD), and potentially for targeted therapy.[5][6]
Applications of Anti-NPM1 Mutant Monoclonal Antibodies
-
Diagnostics: Immunohistochemistry (IHC) and flow cytometry using NPM1 mutant-specific mAbs are simple and rapid methods for screening and confirming NPMc+ AML.[1][7][8]
-
Prognostics: The presence of NPM1 mutations, in the absence of FLT3-ITD mutations, is generally associated with a favorable prognosis in AML.[9]
-
Minimal Residual Disease (MRD) Monitoring: Highly sensitive assays using these antibodies can detect low levels of leukemic cells, aiding in treatment response assessment and relapse prediction.[5][6]
-
Research: These antibodies are invaluable tools for studying the pathobiology of NPM1-mutated AML, including the investigation of downstream signaling pathways.[3][4]
-
Therapeutic Development: Humanized or chimeric monoclonal antibodies, as well as T-cell bispecific antibodies, targeting mutant NPM1 are being explored as potential immunotherapies for AML.[10]
Data Presentation: Characteristics of Anti-NPM1 Mutant Monoclonal Antibodies
| Antibody Clone | Immunogen | Technique | Target Specificity | Key Findings | Reference |
| 2G3 | Recombinant full-length NPM1 mutation A protein | ELISA, IHC | Recognizes both wild-type and mutated NPM1 | Successfully detected cytoplasmic NPM1 in all 10 patient samples with NPM1 mutation A. | [1] |
| T26 | 19-amino acid polypeptide from the C-terminus of NPM1 mutation A | Not specified | Specific for NPM1 mutants | The use of a specific peptide immunogen from the mutated C-terminus is suggested as an optimal strategy for generating mutant-specific antibodies. | [1][8] |
| 2E2 | NPM1mutA283-291/HLA0201 complex | Flow Cytometry, Surface Plasmon Resonance | Specific for the NPM1 mutant A peptide presented by HLA-A2 | Demonstrated significantly higher binding to NPM1 mutant-positive cells compared to control. Forms the basis for developing humanized and bispecific antibodies for immunotherapy. | [10] |
| Unnamed mAb | Not specified | IHC | Specific for mutant NPM1 | Strongly immunostained leukemic cells in 128/128 NPM1-mutated AMLs and was unreactive with 93 AMLs with other genotypes. Showed both cytoplasmic and, in ~30% of cases, nuclear positivity. | [5] |
Experimental Protocols
Recombinant NPM1 Mutant Antigen Production
This protocol describes the expression and purification of a recombinant NPM1 mutant protein (e.g., mutation A) for use as an immunogen and for screening assays.
Materials:
-
pET expression vector (e.g., pET-32a)
-
E. coli expression strain (e.g., BL21)
-
Plasmid containing the full-length open reading frame of the NPM1 mutation A gene
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE and Western blot reagents
Procedure:
-
Vector Construction: Subclone the NPM1 mutation A gene into the pET expression vector.[1]
-
Transformation: Transform the constructed vector into the E. coli expression strain.[1]
-
Protein Expression:
-
Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 4-6 hours at 37°C.[1]
-
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells and purify the His-tagged recombinant NPM1 mutant protein using a Ni-NTA affinity column according to the manufacturer's instructions.
-
-
Verification: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blotting using a commercial anti-NPM1 antibody.
Monoclonal Antibody Production using Hybridoma Technology
This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies against the NPM1 mutant protein.
Materials:
-
BALB/c mice
-
Purified recombinant NPM1 mutant protein
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
96-well cell culture plates
-
ELISA plates and reagents
Procedure:
-
Immunization: Immunize BALB/c mice with the purified recombinant NPM1 mutant protein mixed with adjuvant. Administer booster injections every 2-3 weeks.[1][8]
-
Hybridoma Production:
-
Screening:
-
Cloning:
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.[11]
-
-
Expansion and Freezing: Expand the positive monoclonal hybridoma clones and cryopreserve them for future use.[11]
Antibody Characterization by Immunohistochemistry (IHC)
This protocol describes the use of the developed monoclonal antibodies to detect cytoplasmic NPM1 in bone marrow smears from AML patients.
Materials:
-
Bone marrow smears from NPM1-mutated and wild-type AML patients
-
Developed anti-NPM1 mutant monoclonal antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Sample Preparation: Fix the bone marrow smears.
-
Staining:
-
Incubate the slides with the primary anti-NPM1 mutant monoclonal antibody.[1]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis: Examine the slides under a microscope for cytoplasmic staining in the leukemic blasts.[1] The observation of cytoplasmic dislocation of NPM1 is indicative of an NPM1 mutation.[1]
Visualizations
Caption: Experimental workflow for developing and validating anti-NPM1 mutant monoclonal antibodies.
Caption: Signaling pathways affected by wild-type and mutant NPM1.
References
- 1. Monoclonal Antibodies against this compound Mutants: Potentials for the Detection of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal Antibodies against this compound Mutants: Potentials for the Detection of Acute Myeloid Leukemia [medsci.org]
- 3. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PB1762: A NEW MONOCLONAL ANTIBODY PROVIDES INSIGHTS ON NPM1 MUTANT SUBCELLULAR EXPRESSION, INTRACLONAL CELL DIFFERENTIATION AND MRD IN NPM1-MUTATED AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting and Monitoring Acute Myeloid Leukaemia with this compound-1 (NPM1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medsci.org [medsci.org]
- 9. Characterization and dynamics of specific T cells against this compound-1 (NPM1)-mutated peptides in patients with NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophosmin (NPM1) Western Blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low or no signal when performing a Western blot for Nucleophosmin (NPM1).
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal for this compound in my Western blot?
A weak or absent signal for NPM1 can stem from multiple factors throughout the Western blot workflow. The most common issues include suboptimal primary antibody performance, insufficient protein loading or incorrect lysate preparation, inefficient protein transfer from the gel to the membrane, and inadequate signal detection. This compound is a phosphoprotein primarily found in the nucleolus, which can influence sample preparation and antibody selection.[1][2]
Q2: My lab has multiple NPM1 antibodies. How do I choose the right one and what dilution should I use?
Selecting the right antibody is critical. Ensure the antibody is validated for Western blotting and is raised against the correct species. Some antibodies may be specific to the wild-type or mutated form of NPM1, which is relevant in studies of acute myeloid leukemia (AML).[3][4] Always check the manufacturer's datasheet for recommended dilutions. If the signal is weak, you may need to optimize the antibody concentration.
Summary of Recommended Antibody Dilutions for Western Blot
| Antibody Catalog # | Host | Clonality | Recommended Starting Dilution | Target Form |
|---|---|---|---|---|
| Cell Signaling Technology #3542 | Rabbit | Polyclonal | 1:1000 | Total Endogenous NPM1 |
| Novus Biologicals NB110-61646 | Rabbit | Polyclonal | 1:500 | Mutant NPM1 |
| Thermo Fisher MA3-086 | Mouse | Monoclonal | 1:500 - 1:1000 | NPM1 |
| Cell Signaling Technology #92825 | Rabbit | Monoclonal | 1:1000 | Total Endogenous NPM1 |
| Aviva Systems ARP34094_T100 | Rabbit | Polyclonal | 1.0 µg/ml | NPM1 |
Q3: Is there a recommended positive control for an NPM1 Western blot?
Yes, using a positive control is essential to confirm that your protocol and reagents are working correctly.[5][6] Lysates from cell lines known to express NPM1 are ideal. Good options include HeLa, Jurkat, NIH/3T3, and HepG2 cells.[7][8] For studies involving NPM1 mutations, the OCI-AML3 cell line, which carries a common NPM1 mutation, is an excellent positive control.[9]
Q4: NPM1 is a nuclear protein. Does this require a special extraction protocol?
Since NPM1 is most abundant in the nucleolus, a weak signal might indicate inefficient extraction of nuclear proteins.[2] While a whole-cell lysate prepared with a standard buffer like RIPA (supplemented with protease and phosphatase inhibitors) is often sufficient, if you suspect poor extraction, using a nuclear extraction protocol will enrich the NPM1 protein in your sample.[10]
Troubleshooting Guide for Low Signal
Use the following diagram and detailed steps to diagnose the cause of a weak NPM1 signal.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting weak Western blot signals for NPM1.
Detailed Experimental Protocol: Western Blot for NPM1
This protocol provides a general framework. Optimization may be required based on the specific antibody and sample type used.
1. Sample Preparation (Cell Lysate)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 xg for 20 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-50 µg of protein lysate with Laemmli sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes. Do not boil, as this can cause protein aggregation.[11]
-
Load the samples into the wells of a 12% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[12][13]
-
Perform the transfer. For a ~37 kDa protein like NPM1, a wet transfer at 100V for 60-90 minutes is a good starting point.
-
After transfer, check for efficiency by staining the membrane with Ponceau S solution.[14]
4. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane briefly with TBST.
-
Incubate the membrane with the primary NPM1 antibody diluted in blocking buffer (see table above for starting dilutions) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure and increase as needed to avoid signal saturation.[11]
References
- 1. NPM1 (E7W4P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. novusbio.com [novusbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Recommended controls for western blot | Abcam [abcam.com]
- 7. NPM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. NPM1 Antibody - N-terminal region (ARP34094_T100) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Conformational stabilization as a strategy to prevent this compound mislocalization in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Optimizing NPM1 Co-Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Nucleophosmin (NPM1) co-immunoprecipitation (Co-IP) experiments.
Troubleshooting Guides & FAQs
High background and non-specific binding are common challenges in Co-IP experiments. Below are answers to frequently encountered issues with specific recommendations for NPM1 Co-IP.
1. Why am I seeing high background in my NPM1 Co-IP Western blot?
High background in a Co-IP experiment can obscure the detection of true interaction partners. This is often due to non-specific binding of proteins to the beads, the antibody, or both. For a nuclear protein like NPM1, incomplete cell lysis and the release of "sticky" nuclear components can exacerbate this issue.
Troubleshooting Steps:
-
Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with beads alone.[1][2][3] This step captures proteins that non-specifically bind to the beads, removing them from the lysate.
-
Optimize antibody concentration: Using too much primary antibody can lead to increased non-specific binding.[4][5] Perform a titration experiment to determine the minimal amount of antibody required to efficiently immunoprecipitate NPM1.
-
Use a high-quality, validated antibody: Ensure your antibody is specific for NPM1 and has been validated for immunoprecipitation.[6] Monoclonal antibodies may offer higher specificity than polyclonal antibodies.
-
Block the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific protein adherence.[1][4][5]
2. What is the best lysis buffer for NPM1 Co-IP?
The choice of lysis buffer is critical for preserving protein-protein interactions while effectively solubilizing the protein of interest. Since NPM1 is a nuclear protein, a buffer that can efficiently lyse the nuclear membrane without disrupting protein complexes is essential.[7][8]
-
Recommended Lysis Buffer: A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is generally recommended for Co-IP experiments.[9] RIPA buffer, which contains ionic detergents like SDS and sodium deoxycholate, can be too harsh and may disrupt weaker protein-protein interactions, making it less suitable for Co-IP.[7][10][11]
-
Considerations for Nuclear Proteins: For nuclear proteins like NPM1, a modified RIPA buffer without SDS or a specific IP lysis buffer might be necessary to ensure complete nuclear lysis.[12] Always supplement the lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1][5][8]
3. How can I optimize the washing steps to reduce non-specific binding?
Insufficient or overly stringent washing can lead to high background or loss of true interacting partners, respectively. The goal is to find a balance that removes non-specifically bound proteins while preserving the specific NPM1 protein complex.
-
Increase the number and duration of washes: Perform at least three to five washes, and consider increasing the incubation time for each wash to allow for more effective removal of non-specific binders.[1][13]
-
Increase the stringency of the wash buffer: The stringency of the wash buffer can be adjusted by increasing the salt concentration (e.g., NaCl) or the detergent concentration (e.g., Tween 20, NP-40).[13][14] Start with a less stringent buffer and gradually increase the stringency to find the optimal condition.
-
Transfer the beads to a new tube: Before the final wash, transfer the beads to a fresh microcentrifuge tube to avoid carrying over any proteins that may have adhered to the tube walls.[1]
4. Should I use agarose (B213101) or magnetic beads for NPM1 Co-IP?
Both agarose and magnetic beads can be used for Co-IP. Magnetic beads may offer an advantage when working with nuclear proteins as they can be easier to handle and may result in lower background compared to agarose beads.[15] Magnetic beads are also less likely to trap filamentous proteins, which can be abundant in nuclear lysates.[14]
Quantitative Data Summary
The following table provides a summary of recommended concentrations for key components in lysis and wash buffers to help minimize non-specific binding in NPM1 Co-IP experiments.
| Buffer Component | Recommended Concentration Range | Purpose in Reducing Non-specific Binding | Source(s) |
| Lysis Buffer | |||
| Non-ionic Detergent (NP-40, Triton X-100) | 0.5% - 1.0% (v/v) | Solubilizes proteins without disrupting most protein-protein interactions. | [3][9] |
| NaCl | 150 mM - 500 mM | Reduces non-specific ionic interactions. | [1][9] |
| Wash Buffer | |||
| Non-ionic Detergent (Tween 20) | Up to 1.0% (v/v) | Increases washing stringency to remove non-specific binders. | [14] |
| NaCl | Up to 1 M | Increases washing stringency. | [14] |
| LiCl | Up to 0.5 M | A stronger salt that can be used for more stringent washes. | [1][13] |
| SDS | Up to 0.2% (v/v) | Anionic detergent for high stringency washes, use with caution as it may disrupt specific interactions. | [14] |
Detailed Experimental Protocol: NPM1 Co-Immunoprecipitation
This protocol outlines the key steps for performing a Co-IP experiment to identify NPM1 interacting partners, with an emphasis on minimizing non-specific binding.
1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of washed Protein A/G beads (agarose or magnetic) to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge (for agarose beads) or use a magnetic rack (for magnetic beads) to pellet the beads. d. Carefully transfer the supernatant (pre-cleared lysate) to a fresh tube.
3. Immunoprecipitation a. Add the primary antibody against NPM1 to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of washed Protein A/G beads to the lysate-antibody mixture. d. Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with adjusted salt or detergent concentration). c. Incubate with gentle rotation for 5-10 minutes at 4°C. d. Repeat the wash steps for a total of 3-5 times. e. After the final wash, carefully remove all supernatant.
5. Elution a. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).
Visualizations
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. usbio.net [usbio.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 10. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 14. sinobiological.com [sinobiological.com]
- 15. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Immunofluorescence for Nucleophosmin Subcellular Localization: A Technical Support Center
Welcome to the technical support center for optimizing the immunofluorescence (IF) of nucleophosmin (NPM1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for accurately determining the subcellular localization of NPM1.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound (NPM1)?
Under normal physiological conditions, NPM1 is predominantly found in the granular region of the nucleolus, where it plays a crucial role in ribosome biogenesis.[1][2] However, NPM1 is a dynamic protein that continuously shuttles between the nucleolus, nucleoplasm, and cytoplasm.[2][3] Its localization can be altered by various factors, including the cell cycle, cellular stress, and certain disease states like Acute Myeloid Leukemia (AML).[2][4]
Q2: Why is the subcellular localization of NPM1 important in cancer research?
In certain cancers, particularly AML, mutations in the NPM1 gene lead to the aberrant localization of the NPM1 protein to the cytoplasm.[1][3] This cytoplasmic mislocalization is a key diagnostic and prognostic marker in AML.[1] Therefore, accurately visualizing the subcellular distribution of NPM1 is critical for both basic research and clinical applications.
Q3: Which fixation method is best for preserving NPM1 subcellular localization?
The choice of fixative can significantly impact the observed localization of NPM1. While paraformaldehyde (PFA) is a common fixative, some studies suggest that methanol (B129727) or ethanol (B145695) fixation may better preserve the correct subcellular localization of NPM1, particularly for mutated forms.[5] It is recommended to test different fixation methods to determine the optimal condition for your specific cell type and antibody.
Q4: How can I quantify the change in NPM1 subcellular localization?
Changes in NPM1 localization can be quantified using image analysis software. One method is to calculate a "localization index" (LI) by measuring the fluorescence intensity in the nucleolus versus the nucleoplasm or cytoplasm.[6] Another approach is to quantify the percentage of cells exhibiting a particular localization pattern (e.g., predominantly nucleolar, diffuse nuclear, or cytoplasmic).[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Incorrect secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). | |
| Low protein expression. | Use a signal amplification method such as Tyramide Signal Amplification (TSA) or an avidin-biotin complex (ABC) system.[8] | |
| Photobleaching of fluorophore. | Minimize exposure of the sample to light. Use an anti-fade mounting medium. | |
| High Background | Non-specific binding of antibodies. | Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).[9] |
| Autofluorescence of the sample. | Treat the sample with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quencher.[10] | |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Validate the antibody using positive and negative controls (e.g., cells with known NPM1 expression levels or knockout/knockdown cells). |
| Inadequate washing steps. | Increase the number and duration of wash steps to remove unbound antibodies. | |
| Fixation artifacts. | As mentioned, test different fixation methods (e.g., methanol, ethanol, PFA) to minimize artifacts.[5] |
Quantitative Data Summary
The following table summarizes quantitative data on the subcellular localization of this compound under different conditions, as determined by immunofluorescence analysis.
| Condition | Cell Type | Parameter Measured | Result | Reference |
| Control (untreated) | Human leukemia and breast carcinoma cells | Localization Index (LI) | ~10 (predominantly nucleolar) | [6] |
| Drug Treatment (Etoposide) | OCI-AML3 (NPM1-mutated AML cell line) | Increase in nucleolar NPM1 fluorescence | 118% increase compared to untreated | [7] |
| Drug Treatment (Cytarabine) | OCI-AML3 (NPM1-mutated AML cell line) | Increase in nucleolar NPM1 fluorescence | 168% increase compared to untreated | [7] |
| Expression of NPM1 mutants | HEK-293T cells | Cells with exclusively cytoplasmic localization | >80% for eGFP_NPM1mutA |
Experimental Protocols
Detailed Immunofluorescence Protocol for NPM1 Subcellular Localization
This protocol provides a general guideline for immunofluorescence staining of NPM1 in cultured cells. Optimization may be required for specific cell lines and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-NPM1 antibody (refer to manufacturer's datasheet for recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Fixation:
-
PFA Fixation: Aspirate the culture medium, wash once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
-
Methanol Fixation: Aspirate the culture medium, wash once with PBS, and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. (Note: This step is not necessary if using methanol fixation).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-NPM1 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualizations
Caption: Workflow for immunofluorescence staining of this compound.
Caption: Regulation of this compound subcellular localization.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Consequences of this compound Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of subcellular distribution and oncogenic potential of this compound by plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the this compound/B23-translocation using imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage corrects the aberrant cytoplasmic localisation of this compound in NPM1 mutated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound integrates within the nucleolus via multi-modal interactions with proteins displaying R-rich linear motifs and rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Troubleshooting Discordant NPM1 Sequencing and IHC Results
This guide is designed for researchers, scientists, and drug development professionals who encounter conflicting results between Nucleophosmin 1 (NPM1) gene sequencing and immunohistochemistry (IHC) protein expression analysis.
Frequently Asked Questions (FAQs)
Q1: What is the biological basis for using IHC to detect NPM1 mutations?
A1: NPM1 is a protein that typically resides in the nucleolus. However, mutations in the NPM1 gene, most commonly in exon 12, create a new nuclear export signal motif.[1] This leads to the aberrant accumulation of the NPM1 protein in the cytoplasm of leukemia cells.[2][3] IHC assays use antibodies that can detect this mislocalized cytoplasmic NPM1, serving as a surrogate marker for the presence of an NPM1 mutation.[4]
Q2: I have a positive NPM1 IHC result (cytoplasmic staining) but negative sequencing results. What are the possible reasons?
A2: This is a common scenario with several potential explanations:
-
Limitations of the Sequencing Assay: The sequencing panel used may only target the common exon 12 mutations.[4] Rare mutations in other exons (e.g., exons 5, 9, and 11) or NPM1 translocations would be missed by such targeted sequencing but could still cause cytoplasmic localization of the protein, which is detectable by IHC.[4][5]
-
Low Allele Frequency: The percentage of mutated cells in the sample might be below the limit of detection for the sequencing assay.[4] This can occur in cases of a patchy or focal distribution of blasts in the bone marrow.[4] IHC can sometimes identify these rare positive cells that are missed by bulk sequencing methods.[4][6]
-
NPM1 Rearrangements: Chromosomal rearrangements involving the NPM1 gene, such as the t(3;5)(q25;q35) translocation, can lead to cytoplasmic NPM1 expression without a detectable NPM1 mutation by standard sequencing.[7] These rearrangements may require other techniques like fluorescence in situ hybridization (FISH) for detection.[4]
Q3: My sequencing results show an NPM1 mutation, but the IHC is negative. Why might this occur?
A3: This "false-negative" IHC result can be due to several factors:
-
Pre-analytical and Technical Issues: Fixation and other histotechnical factors can significantly impact the quality of IHC staining, potentially leading to a false-negative result.[4] For instance, some studies suggest that B5 fixative is superior to formalin for preserving the antigenicity of cytoplasmic NPM1.[8]
-
Low Level of Protein Expression: The level of the mutated NPM1 protein may be too low to be detected by IHC, even though the mutation is present at the DNA level.
-
Subjectivity in Interpretation: The interpretation of IHC staining can be subjective, especially in cases with weak or focal staining.[4] What one pathologist considers negative, another might interpret as weakly positive.
-
Inter-observer Variability: Studies have shown that inter-observer variability in the evaluation of IHC results can contribute to discordant findings.[4]
Q4: How do the sensitivity and specificity of NPM1 sequencing and IHC compare?
A4: The performance of each method can vary depending on the specific protocols and reagents used. However, some general comparisons can be made:
| Method | Sensitivity | Specificity | Key Advantages | Key Limitations |
| IHC | High (around 90-100% in some studies)[9][8][10] | High (around 85-100% in some studies)[9][8][10] | Inexpensive, widely available, provides morphological context.[1] | Subject to pre-analytical variables, interpretation can be subjective.[4][8] |
| NGS | High, can detect low variant allele frequencies (VAF) with deep sequencing.[11][12][13] | Very High | Can identify specific mutation types and co-occurring mutations.[12] | Can miss mutations outside the targeted regions, may be less sensitive for very low VAFs without deep sequencing.[4][14] |
| RT-PCR | Very High, often considered the most sensitive method.[15][16][17][18] | Very High | Excellent for minimal residual disease (MRD) monitoring.[19] | May not be as readily available as IHC, requires specific primers for different mutation types. |
Troubleshooting Guides
Issue 1: Positive IHC, Negative Sequencing
-
Step 1: Review the Sequencing Assay Design. Confirm which exons of the NPM1 gene were covered by the sequencing panel. If only exon 12 was targeted, consider re-testing with a broader panel that includes other exons.
-
Step 2: Manually Review Sequencing Data. If possible, manually inspect the raw sequencing data for any evidence of the mutation at a very low allele frequency, which might have been filtered out by the analysis pipeline.[4]
-
Step 3: Consider Alternative Genetic Events. If sequencing of all relevant exons is negative, investigate the possibility of an NPM1 translocation using methods like FISH.
-
Step 4: Re-evaluate the IHC. Have a second pathologist review the IHC slides to confirm the positive staining and rule out potential artifacts.
Issue 2: Negative IHC, Positive Sequencing
-
Step 1: Review the IHC Protocol. Scrutinize the entire IHC workflow, including fixation, antigen retrieval, and antibody incubation steps, for any deviations from the validated protocol.
-
Step 2: Assess Tissue Quality. Ensure the tissue sample was properly handled and fixed. Poor fixation can lead to antigen degradation and false-negative results.
-
Step 3: Use a Different Antibody Clone. Consider re-staining with a different clone of the anti-NPM1 antibody, as some clones may have better performance characteristics.
-
Step 4: Re-examine the IHC Slides. A careful re-evaluation of the stained slides, perhaps by a different observer, may reveal subtle or focal staining that was initially missed.[4]
Experimental Protocols
1. Immunohistochemistry for Cytoplasmic NPM1
-
Fixation: Use of B5 fixative is often recommended for optimal preservation of cytoplasmic NPM1 antigenicity.[8] Formalin-fixed, paraffin-embedded (FFPE) tissues can also be used.
-
Sectioning: Cut thin sections (e.g., 1-2 µm) to improve visualization of cellular details.[7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval, for example, by heating tissue sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.
-
Primary Antibody: Incubate with a monoclonal or polyclonal antibody specific for NPM1. Several clones are commercially available (e.g., clone 322, 376).[1]
-
Detection System: Use a sensitive detection system, such as a polymer-based method, to visualize the antibody binding.
-
Interpretation: A positive result is indicated by distinct cytoplasmic staining in the leukemic blasts. Wild-type NPM1 shows exclusively nuclear/nucleolar staining.
2. NPM1 Mutation Analysis by Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample (e.g., bone marrow aspirate, peripheral blood).
-
Library Preparation: Prepare a sequencing library using a targeted panel that includes the relevant exons of the NPM1 gene (at a minimum, exon 12, but broader coverage is recommended).[20]
-
Sequencing: Perform deep sequencing on a platform such as Illumina MiSeq to achieve high coverage and sensitivity for detecting low-frequency variants.[21]
-
Data Analysis: Align the sequencing reads to the human reference genome and use a validated variant calling pipeline to identify insertions, deletions, and single nucleotide variants in the NPM1 gene. The technical sensitivity of this assay may not detect certain mutations if the proportion of tumor cells in the sample is less than 5%.[14]
Visualizations
Caption: Biological pathway of NPM1 mutation and its detection.
Caption: Troubleshooting workflow for discordant NPM1 results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Diagnostic utility of immunohistochemistry in detection of NPM1 mutations in acute myeloid leukemia with a patchy distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Diagnostic utility of immunohistochemistry in detection of NPM1 mutations in acute myeloid leukemia with a patchy distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single center analysis of this compound in acute myeloid leukemia: value of combining immunohistochemistry with molecular mutation analysis | Haematologica [haematologica.org]
- 8. Frequency of this compound 1 Expression by Immunohistochemistry in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A surrogate marker to detect nucleophosnim (NPM1) gene mutations in the cytoplasm of acute myeloid leukemia (AML) blast cells in 30 adult Iraqi patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Diagnostics Lab | Tests MD NPM1 MRD Mutation Analysis (NGS) | MD Anderson Cancer Center [mdanderson.org]
- 12. Advantages of a genomic DNA-based next-generation sequencing assay for detection of mutant NPM1 measurable residual disease in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. henryford.com [henryford.com]
- 15. Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. NPM1 Quantitative for MRD [testguide.labmed.uw.edu]
Technical Support Center: Expression and Purification of Full-Length Nucleophosmin (NPM1)
Welcome to the technical support center for the expression and purification of full-length nucleophosmin (NPM1). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality, full-length NPM1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing and purifying full-length NPM1?
A1: The primary challenges stem from the inherent biophysical properties of NPM1. It is a multi-domain protein with an N-terminal oligomerization domain, a central intrinsically disordered region, and a C-terminal nucleic acid-binding domain.[1][2] This complex structure contributes to several common issues:
-
Aggregation: NPM1 has a high tendency to aggregate, especially at high concentrations, which can occur during expression and purification.[3][4] This is often due to the exposure of hydrophobic patches upon misfolding.[4]
-
Oligomerization: Wild-type NPM1 naturally forms pentamers and higher-order oligomers, which can complicate purification and downstream applications.[5][6][7][8]
-
Interaction with Nucleic Acids: The C-terminal domain of NPM1 binds to RNA and DNA.[5][9] Co-purification of nucleic acids from the expression host (e.g., E. coli) is a common source of impurity and can contribute to aggregation.
-
Truncated Forms: Purification of recombinant NPM1 can sometimes yield truncated forms that are difficult to separate from the full-length protein.
-
Solubility: Achieving high yields of soluble, properly folded NPM1 can be challenging, with the protein often localizing to inclusion bodies in E. coli.[10][11]
Q2: Which expression system is best for full-length NPM1?
A2: E. coli is the most commonly used system for expressing recombinant NPM1 due to its cost-effectiveness and ease of use.[12][13] However, challenges with solubility and proper folding are frequent.[10][14] Mammalian expression systems can also be used and may offer advantages in terms of producing a more natively folded and post-translationally modified protein, though yields may be lower.
Q3: What affinity tags are recommended for NPM1 purification?
A3: Both N-terminal His-tags and GST-tags have been successfully used for the purification of full-length NPM1.[1][5][12][15]
-
His-tag: Allows for immobilized metal affinity chromatography (IMAC), which is a robust initial purification step.[14][16][17]
-
GST-tag: At 26 kDa, the GST tag can enhance the solubility and expression of NPM1.[15] It allows for purification using glutathione-based affinity chromatography.[15][18][19] A dual-tagging strategy (e.g., N-terminal GST and C-terminal His) can be employed to enrich for full-length protein.[20]
Q4: How can I prevent my purified NPM1 from aggregating during storage?
A4: Proper storage conditions are critical for maintaining the stability of purified NPM1.
-
Cryoprotectants: Store the protein at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 20%).[12][21]
-
Low Protein Concentration: If possible, store the protein at a lower concentration to reduce the likelihood of aggregation.[21]
-
Additives: The inclusion of reducing agents like DTT or TCEP can help prevent oxidation-induced aggregation.[21]
-
Flash Freezing: Aliquot the purified protein into small volumes and flash-freeze in liquid nitrogen to minimize freeze-thaw cycles.[12]
Troubleshooting Guides
Problem 1: Low or No Expression of Full-Length NPM1 in E. coli
| Possible Cause | Suggested Solution |
| Codon Bias | Optimize the codon usage of your NPM1 construct for E. coli.[10] |
| Protein Toxicity | Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression before induction.[10] Consider using a lower copy number plasmid.[10] |
| Plasmid Issues | Verify the integrity of your expression vector by sequencing to ensure the NPM1 gene is in the correct reading frame.[22] |
| Inefficient Induction | Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM) and the induction time.[10][23] |
| Suboptimal Growth Conditions | Test different growth media (e.g., Terrific Broth instead of LB) and ensure adequate aeration.[6][22] |
Problem 2: Full-Length NPM1 is Expressed but Found in Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and express for a longer period (e.g., overnight).[10][14] Reduce the IPTG concentration.[10] |
| Improper Folding | Co-express with molecular chaperones to assist in proper protein folding. Add 1% glucose to the culture medium during expression.[10] |
| Denaturing Purification (as a last resort) | If optimizing expression conditions fails, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 6M Guanidinium-HCl or 8M urea) and then refold it.[24][25][26] |
Problem 3: Purified Full-Length NPM1 is Aggregated or Precipitates
| Possible Cause | Suggested Solution |
| High Protein Concentration | Perform purification steps with larger buffer volumes to keep the protein concentration low.[21] If a high final concentration is needed, add stabilizing buffer components.[21] |
| Suboptimal Buffer Conditions | Screen different buffer pH and ionic strengths.[21][27] A higher salt concentration (300-500 mM NaCl) can sometimes improve solubility.[1][14] |
| Disulfide Bond Formation | Include a reducing agent such as DTT (e.g., 2-5 mM) or TCEP in all purification buffers.[21] |
| Nucleic Acid Contamination | Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids.[5][24] |
| Hydrophobic Interactions | Add low concentrations of non-denaturing detergents (e.g., 0.05% Tween 20 or 0.1% CHAPS) or non-detergent sulfobetaines to the buffers.[21][28] |
| Presence of Misfolded Protein | Implement a final polishing step using size-exclusion chromatography (gel filtration) to separate aggregates from properly folded oligomers.[14] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Full-Length NPM1 from E. coli
This protocol is a general guideline and may require optimization for your specific construct and equipment.
1. Expression:
-
Transform an E. coli expression strain (e.g., BL21(DE3)pLysS) with the His-tagged NPM1 expression vector.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture (e.g., 1 L of Terrific Broth) and grow at 37°C to an OD600 of 0.6-0.8.[6]
-
Reduce the temperature to 18°C and induce protein expression with 0.1-0.5 mM IPTG for 16-20 hours.[10][17]
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole (B134444), 5 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitor cocktail).[1][17]
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C).[5]
3. Affinity Purification (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.[16]
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration, e.g., 40 mM).
-
Elute the protein with Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250-500 mM).[5][17]
4. Further Purification (Optional):
-
If necessary, perform a final polishing step using size-exclusion chromatography to remove aggregates and further purify the protein. Use a buffer suitable for your downstream application (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
Quantitative Data Summary
The following table summarizes typical yields and purity for recombinant full-length NPM1 expression in E. coli. These values are approximate and can vary significantly based on the specific construct, expression conditions, and purification strategy.
| Tag | Expression System | Purification Method | Typical Yield (mg/L of culture) | Purity | Reference |
| His-tag | E. coli | IMAC | 1-5 | >90% | [5][12] |
| GST-tag | E. coli | Glutathione Affinity | 1-10 | >90% | [18] |
Visualizations
Experimental Workflow for NPM1 Expression and Purification
Caption: Workflow for recombinant full-length NPM1 expression and purification.
Troubleshooting Logic for NPM1 Aggregation
Caption: Decision tree for troubleshooting NPM1 aggregation issues.
References
- 1. Self-interaction of NPM1 modulates multiple mechanisms of liquid–liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insights into Network of Hot Spots of Aggregation in this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the oligomeric states of this compound using size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Conformations of this compound (NPM1) at a Key Monomer-Monomer Interface Affect Oligomer Stability and Interactions with Granzyme B | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound integrates within the nucleolus via multi-modal interactions with proteins displaying R-rich linear motifs and rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biologicscorp.com [biologicscorp.com]
- 14. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 15. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Lykke-Andersen Lab [labs.biology.ucsd.edu]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. med.unc.edu [med.unc.edu]
- 20. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Protocol - Protein expression and purification [depts.washington.edu]
- 25. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
- 26. NPM1 Exhibits Structural and Dynamic Heterogeneity upon Phase Separation with the p14ARF Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioradiations.com [bioradiations.com]
- 28. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Recombinant Nucleophosmin (NPM1) Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with recombinant nucleophosmin (NPM1) protein.
Troubleshooting Guide
Issue 1: Protein Precipitation During Purification
Question: My recombinant NPM1 protein is precipitating during purification after cell lysis and during chromatography. What are the possible causes and solutions?
Answer:
Precipitation of recombinant NPM1 during purification is a common issue and can be attributed to several factors, often related to the exposure of hydrophobic regions that lead to aggregation.[1]
Possible Causes & Troubleshooting Steps:
-
High Protein Concentration: Overexpression in E. coli can lead to the formation of insoluble aggregates known as inclusion bodies.[2]
-
Solution: Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG).[3]
-
-
Incorrect Lysis Buffer Conditions: The pH and ionic strength of the lysis buffer can significantly impact protein solubility.
-
Solution: Maintain a buffer pH that is at least one unit away from the isoelectric point (pI) of NPM1 (pI ≈ 4.6). A common buffer is Tris-HCl at pH 7.5-8.5.[4] Ensure the buffer contains an adequate salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific ionic interactions.
-
-
Disulfide Bond Formation: Although NPM1 has cysteine residues, improper disulfide bond formation is less common for this protein compared to others. However, a reducing environment can help maintain solubility.
-
Solution: Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your lysis and purification buffers.[5]
-
-
Mechanical Stress: Harsh lysis methods like sonication can generate heat and cause localized denaturation and aggregation.
-
Solution: Perform sonication on ice and in short bursts to prevent overheating.[6]
-
Issue 2: Aggregation After Thawing Frozen Aliquots
Question: My purified recombinant NPM1 protein looks fine when I freeze it, but it forms visible aggregates upon thawing. How can I prevent this?
Answer:
Freeze-thaw cycles are a common cause of protein aggregation due to factors like ice crystal formation and local changes in protein concentration.[5]
Possible Causes & Troubleshooting Steps:
-
Ice Crystal Formation: The formation of ice crystals can physically damage the protein and expose hydrophobic cores.
-
Solution: Add a cryoprotectant such as glycerol (B35011) (10-50% v/v) or sucrose (B13894) to the storage buffer before freezing.[4]
-
-
Suboptimal Buffer Conditions: The storage buffer may not be providing adequate stability.
-
Solution: Ensure the storage buffer has an optimal pH and includes stabilizing excipients. Consider a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and 1 mM DTT.
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle increases the likelihood of aggregation.
-
Solution: Aliquot the purified protein into single-use volumes before freezing to avoid repeated thawing of the main stock.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of recombinant NPM1 aggregation?
A1: this compound possesses intrinsically disordered regions and amyloidogenic potential, particularly within its C-terminal domain.[8][9] Mutations, especially those associated with Acute Myeloid Leukemia (AML), can destabilize the protein structure, leading to an increased propensity for aggregation.[8] High protein concentrations and suboptimal buffer conditions during purification and storage can further exacerbate this issue.
Q2: How can I detect and quantify NPM1 aggregation?
A2: Several biophysical techniques can be used:
-
Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in a solution, allowing for the detection of aggregates.
-
Size Exclusion Chromatography (SEC): Separates proteins based on size, enabling the quantification of monomers, oligomers, and high-molecular-weight aggregates.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay that detects the formation of amyloid-like fibrils. An increase in fluorescence intensity over time indicates aggregation.[10]
Q3: What are the optimal storage conditions for recombinant NPM1?
A3: For long-term storage, it is recommended to store purified NPM1 at -80°C in a buffer containing a cryoprotectant like glycerol.[5] For short-term storage (days to weeks), 4°C may be suitable, but stability should be monitored. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[7]
Q4: Can buffer additives help prevent NPM1 aggregation?
A4: Yes, certain additives can stabilize the protein. Besides cryoprotectants, consider:
-
Reducing agents (DTT, BME): To prevent oxidation and improper disulfide bond formation.
-
Amino acids: Arginine and proline have been shown to act as aggregation suppressors for some proteins.
-
Non-denaturing detergents (low concentrations): Can help solubilize aggregation-prone proteins.[4]
Quantitative Data on Factors Influencing NPM1 Stability
The stability of recombinant NPM1 is influenced by several factors. The following tables summarize the general effects of pH, ionic strength, and temperature on protein stability and aggregation.
Table 1: Effect of pH on Recombinant NPM1 Stability
| pH Range | Expected Stability | Rationale |
| < 4.0 | Low | Extreme pH can lead to denaturation. |
| 4.0 - 5.0 | Very Low | Near the isoelectric point (pI ≈ 4.6), net charge is minimal, leading to increased aggregation.[4] |
| 5.5 - 7.0 | Moderate | Increased net negative charge improves solubility. |
| 7.5 - 8.5 | High | Optimal range for many purification and storage buffers, providing a significant net negative charge that promotes repulsion between molecules. |
| > 9.0 | Moderate to Low | High pH can lead to deamidation and other chemical modifications, potentially affecting stability.[11] |
Table 2: Effect of Ionic Strength (NaCl Concentration) on Recombinant NPM1 Stability
| NaCl Concentration | Expected Effect on Aggregation | Rationale |
| 0 mM | Increased aggregation | Lack of ions to shield electrostatic interactions can lead to aggregation, especially near the pI. |
| 50 - 150 mM | Reduced aggregation | Mimics physiological ionic strength, helping to shield charges and prevent non-specific interactions. |
| > 200 mM | Generally reduced aggregation | Higher salt concentrations can further screen electrostatic interactions, improving solubility. However, extremely high concentrations can lead to "salting out".[12] |
Table 3: Effect of Temperature on Recombinant NPM1 Stability
| Temperature | Application | Expected Stability |
| 4°C | Short-term storage, purification | Generally stable for days to weeks, but aggregation can still occur over time. |
| 25°C (Room Temp) | Experiments | Stability is reduced; prolonged incubation can lead to aggregation. |
| 37°C | Cell-based assays, some in vitro assays | Increased rate of aggregation, especially for aggregation-prone mutants. |
| > 50°C | Denaturation studies | The C-terminal domain of NPM1 has a melting temperature (Tm) of approximately 52-57°C, while the full-length protein has a Tm of about 56-63.5°C.[13] |
Key Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant NPM1 from E. coli Inclusion Bodies
This protocol is designed for the purification of His-tagged NPM1 that has been expressed in E. coli and is found in inclusion bodies.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme, 5 µg/mL DNase I.
-
Inclusion Body Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100.
-
Inclusion Body Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 300 mM NaCl.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea (B33335).
-
Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 8 M urea.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, 1 mM DTT.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate on ice in short bursts until the lysate is no longer viscous.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Inclusion Body Washing:
-
Resuspend the pellet in Inclusion Body Wash Buffer 1 and centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Repeat the wash with Inclusion Body Wash Buffer 2.
-
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours to completely dissolve the inclusion bodies. Centrifuge at 15,000 x g for 30 minutes at room temperature to pellet any remaining insoluble material.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Binding Buffer.
-
Load the solubilized protein supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Refolding:
-
Perform stepwise dialysis of the eluted protein against Refolding Buffer with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, 0M). Each dialysis step should be for at least 4 hours at 4°C.
-
Alternatively, use rapid dilution by adding the denatured protein dropwise into a large volume of ice-cold Refolding Buffer with constant stirring.
-
-
Final Purification/Buffer Exchange: To remove any aggregates formed during refolding, perform size exclusion chromatography using a column equilibrated with the final storage buffer.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm syringe filter to remove dust and large aggregates.
-
The protein concentration should be at least 0.1 mg/mL, but the optimal concentration may vary.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up.
-
Clean the cuvette thoroughly with filtered, deionized water and ethanol.
-
-
Measurement:
-
Pipette the filtered sample into the cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The software will calculate the hydrodynamic radius and polydispersity index (PDI). A higher PDI value indicates a more heterogeneous sample with aggregates.
-
Protocol 3: Size Exclusion Chromatography (SEC) for Oligomeric State Analysis
-
Column and Buffer Preparation:
-
Choose a SEC column with an appropriate fractionation range for the expected size of NPM1 monomers and oligomers.
-
Equilibrate the column with at least two column volumes of filtered and degassed running buffer (e.g., 50 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm filter.
-
The injection volume and concentration should be optimized for the specific column.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. Larger molecules (aggregates) will elute first, followed by oligomers and then monomers.
-
-
Analysis:
-
Calibrate the column with known molecular weight standards to estimate the molecular weight of the eluting species.
-
Protocol 4: Thioflavin T (ThT) Assay for Amyloid Aggregation
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in water and filter through a 0.2 µm filter. Store in the dark.
-
Prepare the assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the protein sample to the desired final concentration.
-
Add ThT stock solution to a final concentration of 10-25 µM.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals over time. An increase in fluorescence indicates the formation of amyloid-like aggregates.[14]
-
Signaling Pathways and Workflows
NPM1-p53 Signaling Pathway
Under cellular stress, NPM1 can regulate the stability and activity of the tumor suppressor protein p53. The oligomeric state of NPM1 is thought to be important for this interaction.
Caption: NPM1's role in the p53 stress response pathway.
Role of NPM1 in Ribosome Biogenesis
NPM1 is a key player in ribosome biogenesis, acting as a chaperone for ribosomal proteins and assisting in the assembly and transport of ribosomal subunits.
Caption: Simplified workflow of NPM1's involvement in ribosome biogenesis.
Experimental Workflow for Aggregation Analysis
This workflow outlines the logical steps for characterizing the aggregation of a recombinant NPM1 sample.
Caption: Experimental workflow for analyzing NPM1 protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. protenova.com [protenova.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Destabilisation, aggregation, toxicity and cytosolic mislocalisation of this compound regions associated with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Insights into Network of Hot Spots of Aggregation in this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NPM1 siRNA Knockdown Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the efficiency of Nucleophosmin (NPM1) siRNA knockdown experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NPM1 siRNA knockdown efficiency is low. What are the potential causes and how can I troubleshoot this?
A1: Low knockdown efficiency is a common issue that can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
-
siRNA Design and Quality:
-
Suboptimal siRNA Sequence: Not all siRNA sequences are equally effective. It is advisable to test multiple siRNA duplexes targeting different regions of the NPM1 mRNA to identify the most potent one.[1]
-
siRNA Integrity: Ensure your siRNA has not been degraded. Always use RNase-free tubes, tips, and reagents.[1]
-
-
Transfection Efficiency:
-
Transfection Reagent: The choice of transfection reagent is critical and cell-type dependent.[3] Optimize the reagent-to-siRNA ratio and the overall concentration.[4]
-
Serum Presence: Some transfection reagents require serum-free conditions for complex formation. However, the presence or absence of serum during transfection can impact efficiency and should be optimized.[1][3]
-
Post-Transfection Analysis:
-
Validation Method: Confirm knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels. A decrease in mRNA may not immediately translate to a proportional decrease in protein due to slow protein turnover.[1]
Q2: I'm observing significant cell death or toxicity after transfection. What can I do to mitigate this?
A2: Cytotoxicity can mask the specific effects of NPM1 knockdown. Here are strategies to reduce it:
-
Reduce siRNA and Reagent Concentrations: High concentrations of siRNA and transfection reagents can be toxic to cells.[3] Titrate both to find the lowest effective concentration that maintains high knockdown efficiency with minimal toxicity.[1]
-
Cell Density: Ensure cells are not too sparse at the time of transfection, as this can increase their susceptibility to toxic effects.
-
Antibiotic-Free Medium: Avoid using antibiotics in the medium during transfection, as they can increase cell stress and toxicity.[3]
Q3: How can I be sure the observed phenotype is due to NPM1 knockdown and not off-target effects?
A3: Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern in RNAi experiments.[6][7] Here’s how to control for them:
-
Use Proper Controls:
-
Negative Control siRNA: A non-targeting siRNA (scrambled sequence) is essential to control for the effects of the transfection process itself.[1]
-
Untreated Cells: This control group provides a baseline for normal gene and protein expression.[1]
-
Mock-Transfected Cells: Cells treated with the transfection reagent alone (no siRNA) help to isolate the effects of the delivery vehicle.[1]
-
-
Rescue Experiment: If possible, perform a rescue experiment by re-introducing an siRNA-resistant form of the NPM1 gene. The reversal of the knockdown phenotype would provide strong evidence for specificity.
-
Use Low siRNA Concentrations: Off-target effects are often concentration-dependent. Using the lowest effective siRNA concentration can minimize these unintended consequences.[4]
Quantitative Data Summary
For successful NPM1 knockdown, several experimental parameters must be optimized. The following tables provide a starting point for this optimization process.
Table 1: Recommended Starting Concentrations for NPM1 siRNA Transfection
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 100 nM | Start with a titration (e.g., 10, 25, 50 nM) to find the lowest effective concentration.[1] |
| Cell Density (96-well plate) | 3,000 - 5,000 cells/well | This should be optimized for your specific cell line's growth rate.[8] |
| Cell Density (24-well plate) | 20,000 - 50,000 cells/well | Adjust based on cell size and proliferation characteristics. |
| Cell Density (6-well plate) | 100,000 - 250,000 cells/well | Ensure confluency is between 40-80% at the time of transfection.[2] |
Table 2: Example Time Course for Assessing NPM1 Knockdown
| Time Point Post-Transfection | Analysis | Rationale |
| 24 hours | qRT-PCR | To assess early changes in NPM1 mRNA levels. |
| 48 hours | qRT-PCR & Western Blot | Often the optimal time point for significant mRNA and protein knockdown.[9] |
| 72 hours | qRT-PCR, Western Blot & Phenotypic Assay | Allows for sufficient time to observe changes in protein levels and subsequent cellular phenotypes.[8] |
Experimental Protocols
Protocol 1: siRNA Transfection using a Lipid-Based Reagent (Reverse Transfection)
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
siRNA Preparation: Dilute the NPM1 siRNA stock solution in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Cell Seeding: While the complexes are incubating, trypsinize and count your cells. Resuspend the cells in complete growth medium to the desired concentration.
-
Transfection: Add the siRNA-lipid complexes to the wells of your culture plate. Immediately after, add the cell suspension to the wells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 2: Validation of NPM1 Knockdown by qRT-PCR
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, primers specific for NPM1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of NPM1 mRNA using the ΔΔCt method. The expression in NPM1 siRNA-treated samples should be compared to the negative control siRNA-treated samples.
Protocol 3: Validation of NPM1 Knockdown by Western Blot
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NPM1 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and transfect with NPM1 siRNA or control siRNA as described above.
-
MTT Addition: At the desired time point (e.g., 72 hours post-transfection), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. Cell viability is proportional to the absorbance.[8]
Visualizations
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of NPM1 by RNA interference inhibits cells proliferation and induces apoptosis in leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of CRISPR Targeting NPM1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CRISPR-Cas9 targeting the Nucleophosmin 1 (NPM1) gene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the function of the NPM1 gene, and why is it a target for CRISPR editing?
The NPM1 gene encodes this compound, a multifunctional protein involved in ribosome biogenesis, cell cycle regulation, DNA damage repair, and apoptosis.[1] It shuttles between the nucleus and cytoplasm, playing a critical role in cellular processes by chaperoning proteins and protecting the tumor suppressor ARF from degradation.[2][3] Mutations in NPM1 are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a significant target for therapeutic research and drug development using CRISPR-Cas9 technology.[1][4]
Q2: What are CRISPR-Cas9 off-target effects?
Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, at genomic locations that are not the intended on-target site.[5] These occur when the CRISPR-Cas9 system cleaves DNA sequences that are similar, but not identical, to the target sequence.[6] The Cas9 nuclease can tolerate a certain number of mismatches between the single-guide RNA (sgRNA) and the DNA, leading to cleavage at these unintended loci.[7]
Q3: Why is it critical to assess off-target effects when targeting NPM1?
Assessing off-target effects is crucial because unintended mutations can have severe consequences. These can range from disrupting essential genes and interfering with normal biological pathways to activating oncogenes, potentially leading to new cancers.[5][6][8] Given NPM1's role as a hub protein interacting with key tumor suppressors like ARF and p53, off-target mutations could disrupt these critical pathways and compromise the safety and validity of experimental results or therapeutic applications.[9][10]
Q4: What are the primary methods for detecting off-target effects?
Methods for detecting off-target effects can be broadly categorized into in silico (computational) and experimental (cellular and in vitro) approaches.
-
In Silico Prediction: Computational tools predict potential off-target sites by searching the genome for sequences similar to the sgRNA target.[7][11]
-
Cell-Based Assays: Techniques like GUIDE-seq identify double-stranded breaks (DSBs) in living cells by integrating a short DNA tag at the cleavage site, which is then sequenced.[12][13]
-
In Vitro Assays: Methods like CIRCLE-seq and Digenome-seq use purified genomic DNA treated with the Cas9-sgRNA complex to identify all sites cleaved in a test tube, offering high sensitivity.[7][14][15]
Regulatory agencies often encourage the use of multiple, orthogonal methods to ensure a comprehensive assessment of off-target activity.[11][16]
Section 2: Troubleshooting Guide
Q1: My in silico prediction tool identified a high number of potential off-target sites for my NPM1-targeting sgRNA. What should I do?
This is a common scenario. In silico tools often overestimate the number of actual off-target sites because they don't account for the complex cellular environment, such as chromatin accessibility.[7]
Troubleshooting Steps:
-
Use Multiple Tools: Cross-reference your results with several prediction algorithms (e.g., Cas-OFFinder, CRISPOR) as their criteria and scoring differ.[7][17]
-
Rank Potential Sites: Prioritize sites with the fewest mismatches, especially those within the "seed" region (the 8-12 nucleotides closest to the PAM sequence), as these are more likely to be cleaved.[6]
-
Redesign the sgRNA: If possible, select an alternative sgRNA that targets a more unique sequence within NPM1 to reduce the number of predicted off-targets.[18]
-
Proceed to Experimental Validation: The definitive way to confirm off-target activity is through an unbiased, genome-wide experimental assay like GUIDE-seq or CIRCLE-seq.[7][11]
Q2: My experiment shows low on-target editing efficiency at the NPM1 locus. How can I improve this while managing off-targets?
Low on-target efficiency is a frequent challenge in CRISPR experiments.[19] Optimizing sgRNA design and delivery can improve on-target activity, which is a prerequisite for assessing off-targets.
Troubleshooting Steps:
-
Optimize sgRNA Design: Ensure your sgRNA targets a functional domain or an early exon of NPM1 to maximize the functional knockout probability.[20] Test 3-5 different sgRNAs to identify the most efficient one.[19][21]
-
Improve Delivery: The method of delivering Cas9 and sgRNA is critical. For hard-to-transfect cells, consider electroporation or viral vectors. Using ribonucleoprotein (RNP) complexes (pre-assembled Cas9 protein and sgRNA) can increase efficiency and reduce off-target effects by limiting the time the Cas9 enzyme is active in the cell.[18][19]
-
Verify Cas9 Expression: If using a plasmid-based system, confirm that the Cas9 protein is being expressed effectively in your target cells.[18]
Q3: GUIDE-seq analysis revealed several bona fide off-target sites that were not predicted by any software. Why did this happen?
This discrepancy highlights the limitations of current prediction algorithms.
Possible Reasons:
-
Chromatin State: In silico tools generally do not consider the three-dimensional structure of chromatin. An accessible region of DNA may be more susceptible to off-target cleavage even with several mismatches.[7]
-
Cell-Type Specificity: The epigenetic landscape and DNA accessibility can vary significantly between different cell types, leading to unique off-target profiles that are not captured by a standard reference genome.[14]
-
DNA Bulges: Some off-target events can be caused by insertions or deletions (bulges) in the sgRNA:DNA duplex, which are not always effectively modeled by prediction software.[22]
This result underscores the necessity of using unbiased experimental methods for comprehensive off-target profiling, especially for therapeutic applications.[11]
Q4: How can I proactively reduce the off-target effects of my NPM1 CRISPR experiment?
Minimizing off-target cleavage is essential for the reliability and safety of your research.
Strategies for Mitigation:
-
Use High-Fidelity Cas9 Variants: Engineered versions of Cas9 (e.g., SpCas9-HF1, eSpCas9) have been developed to have increased specificity and reduced off-target activity without significantly compromising on-target efficiency.[7]
-
Employ Cas9 Nickases: Using a modified Cas9 that only cuts one strand of the DNA (a nickase) along with two offset sgRNAs can significantly increase specificity, as two independent, nearby binding events are required for a double-stranded break.[5][23]
-
Optimize Component Concentration: Titrate the amount of Cas9 and sgRNA delivered to find the lowest concentration that still provides effective on-target editing, as excessive amounts can increase off-target cleavage.[18]
-
Limit Exposure Time: Delivering Cas9 as an RNP complex rather than a plasmid ensures the nuclease is cleared from the cell more quickly, reducing the time available for it to act on off-target sites.[7]
-
Use Anti-CRISPR Proteins: The timed delivery of anti-CRISPR proteins after on-target editing has occurred can halt Cas9 activity, effectively reducing off-target mutations.[24]
Section 3: Data Presentation & Visualizations
Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Limitations |
| In Silico Tools (e.g., CRISPOR, Cas-OFFinder) | Computational | Genome-wide search for sequences with homology to the sgRNA.[11] | Fast, inexpensive, useful for initial sgRNA design and screening.[25] | High false-positive rate; does not account for chromatin state or cell-type specificity.[7] |
| GUIDE-seq | Cell-Based | Captures double-stranded oligodeoxynucleotides (dsODNs) into DSBs in living cells, followed by sequencing.[12][13] | Unbiased, detects off-targets in a relevant cellular context, highly sensitive.[13] | Can be biased by dsODN integration efficiency; may miss some sites if DSB repair is rapid.[26] |
| CIRCLE-seq | In Vitro | In vitro cleavage of circularized genomic DNA, followed by sequencing of linearized fragments.[14][15] | Highly sensitive, comprehensive, avoids cellular complexities, requires less sequencing depth.[26] | May identify sites not cleaved in living cells due to inaccessible chromatin.[14] |
| Digenome-seq | In Vitro | In vitro digestion of genomic DNA with Cas9-RNP followed by whole-genome sequencing to find cleavage sites.[7] | Unbiased, highly sensitive, can detect indels at frequencies of 0.1% or lower.[7] | Lacks the biological context of the cellular environment; can be costly due to WGS.[27] |
Example Off-Target Analysis for a Hypothetical NPM1 sgRNA
The following data is illustrative and serves as an example of a typical output from a GUIDE-seq or CIRCLE-seq experiment.
| On-Target/Off-Target | Chromosome | Position | Mismatches | Read Count |
| On-Target | chr5 | 171,360,550 | 0 | 15,480 |
| Off-Target 1 | chr5 | 171,360,552 | 1 (PAM-distal) | 950 |
| Off-Target 2 | chrX | 87,451,230 | 3 | 112 |
| Off-Target 3 | chr2 | 210,113,405 | 4 | 35 |
| Off-Target 4 | chr11 | 68,992,147 | 4 | 21 |
Diagrams
Caption: Core signaling interactions of NPM1 with the ARF and p53 tumor suppressor pathways.
Caption: Experimental workflow for comprehensive off-target analysis of NPM1-targeting sgRNAs.
Caption: A troubleshooting decision tree for mitigating high off-target effects.
Section 4: Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This protocol provides a summarized workflow for detecting off-target sites in living cells.
Objective: To identify the sites of double-stranded breaks (DSBs) induced by a CRISPR-Cas9 nuclease targeting NPM1 across the entire genome.
Methodology:
-
Component Preparation: Prepare high-quality plasmids encoding Cas9 and the NPM1-targeting sgRNA, or prepare the Cas9-sgRNA RNP complex. Synthesize and anneal blunt-ended, phosphorothioate-modified double-stranded oligodeoxynucleotides (dsODNs).[12][13]
-
Cell Transfection: Co-transfect the target human cells (e.g., HEK293T, U2OS) with the CRISPR-Cas9 components and the dsODN tag. The cellular machinery will integrate the dsODNs into the sites of DSBs.[16]
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-molecular-weight genomic DNA (gDNA).
-
Library Preparation:
-
Fragment the gDNA using sonication or enzymatic digestion.[16]
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Use a nested PCR approach with primers specific to the integrated dsODN and the sequencing adapter to enrich for fragments containing the tag.[16][28] This step is critical for amplifying the signal from the DSB sites.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared libraries on an Illumina platform (e.g., MiSeq, NextSeq). Aim for 2-5 million reads per sample for robust detection.[13]
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Identify genomic locations where a high number of reads map with one end corresponding to the integrated dsODN sequence.
-
Filter out background noise by comparing with control samples (e.g., cells transfected without the sgRNA).
-
Annotate the identified peaks to pinpoint the precise location of on-target and off-target cleavage events.
-
Protocol 2: CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)
This protocol provides a summarized workflow for the highly sensitive in vitro detection of off-target sites.
Objective: To create a comprehensive, unbiased map of all genomic sites susceptible to cleavage by an NPM1-targeting Cas9-sgRNA complex.
Methodology:
-
Genomic DNA Preparation: Isolate high-quality, high-molecular-weight gDNA from the desired cell type or organism.[26]
-
DNA Circularization & Purification:
-
Shear the gDNA to a desired fragment size (e.g., ~300 bp).
-
Circularize the DNA fragments using a ligase. This step is key to distinguishing true cleavage events from background DNA breaks.
-
Treat with exonucleases to remove any remaining linear DNA.[26]
-
-
In Vitro Cleavage Reaction: Incubate the circularized gDNA with the purified Cas9 protein pre-complexed with the NPM1-targeting sgRNA (the RNP complex). Cleavage of a circular DNA molecule results in a linear fragment with ends corresponding to the cut site.[14][15]
-
Library Preparation:
-
Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Selectively amplify the adapter-ligated fragments using PCR.
-
-
Next-Generation Sequencing (NGS): Sequence the library on an Illumina platform. Paired-end sequencing is performed to capture both ends of the cleaved fragment.[26]
-
Bioinformatic Analysis:
-
Map the paired-end reads to the reference genome.
-
Identify sites where reads align perfectly, indicating a Cas9 cleavage event. The CIRCLE-seq method's low background allows for highly sensitive detection of these sites.[14]
-
Rank the identified sites by read count to quantify the relative cleavage efficiency at each on-target and off-target locus.
-
References
- 1. researchgate.net [researchgate.net]
- 2. NPM1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. NPM1 | Cancer Genetics Web [cancerindex.org]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Significance of NPM1 Gene Mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vedtopkar.com [vedtopkar.com]
- 14. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 16. avancebio.com [avancebio.com]
- 17. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 19. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 20. synthego.com [synthego.com]
- 21. idtdna.com [idtdna.com]
- 22. researchgate.net [researchgate.net]
- 23. Strategies to overcome the main challenges of the use of CRISPR/Cas9 as a replacement for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. innovativegenomics.org [innovativegenomics.org]
- 25. researchgate.net [researchgate.net]
- 26. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 28. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
Technical Support Center: Nucleophosmin (NPM1) Immunohistochemistry
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding high background staining in nucleophosmin (NPM1) immunohistochemistry (IHC).
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals, making the interpretation of IHC results difficult.[1] This guide addresses the common causes of high background and provides targeted solutions.
1. Is your background staining due to endogenous enzyme activity?
-
Problem: Tissues, particularly those rich in red blood cells like bone marrow, can have endogenous peroxidase activity.[2] Similarly, tissues such as kidney, intestine, and lymphoid tissue may exhibit endogenous alkaline phosphatase (AP) activity. If you are using an HRP- or AP-based detection system, these endogenous enzymes can react with the chromogenic substrate, leading to non-specific staining.[3][4]
-
Solution:
-
For HRP Detection Systems: To quench endogenous peroxidase activity, incubate the tissue sections in a 0.3% to 3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes before applying the primary antibody.[5][6]
-
For AP Detection Systems: To block endogenous alkaline phosphatase, treat the sections with levamisole (B84282).[2] Note that levamisole is not effective against the intestinal isoform of AP; in such cases, a pre-incubation with acetic acid may be necessary.[2]
-
2. Could non-specific antibody binding be the issue?
-
Problem: Both primary and secondary antibodies can bind to unintended sites in the tissue through hydrophobic and ionic interactions, leading to generalized background staining.[7] This is a common cause of high background.[1] An overly high concentration of the primary antibody can also lead to non-specific binding.[3]
-
Solution:
-
Protein Blocking: Before incubating with the primary antibody, apply a protein-based blocking solution to saturate non-specific binding sites. Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or casein.[8]
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[9][10]
-
Increase Washing Steps: Thorough and gentle washing between antibody incubation steps is crucial to remove unbound and weakly bound antibodies.[4]
-
3. Are you using a biotin-based detection system?
-
Problem: Tissues like the liver, kidney, and brain have high levels of endogenous biotin (B1667282), which can be a significant source of background when using biotin-avidin or streptavidin-based detection systems.[2][11][12]
-
Solution:
-
Avidin-Biotin Block: Perform an avidin (B1170675)/biotin blocking step before primary antibody incubation. This typically involves incubating the tissue first with an avidin solution to bind to endogenous biotin, followed by an incubation with a biotin solution to saturate the remaining binding sites on the avidin molecule.[13][14]
-
Consider a Non-Biotin System: If background persists in biotin-rich tissues, switching to a polymer-based detection system can be an effective alternative.[15]
-
4. Is your antigen retrieval protocol optimized?
-
Problem: While essential for unmasking epitopes, overly harsh antigen retrieval methods (both heat-induced and proteolytic) can damage tissue morphology and expose non-specific epitopes, contributing to background staining.
-
Solution:
-
Optimize Time and Temperature: Empirically determine the optimal time and temperature for your specific antibody and tissue type.
-
Choose the Right Buffer: The pH of the antigen retrieval buffer is critical. Test different buffers (e.g., citrate, EDTA) to find the one that provides the best signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected staining pattern for NPM1?
A1: In normal cells, NPM1 is predominantly localized in the nucleolus.[16] In cases of NPM1-mutated acute myeloid leukemia (AML), the mutated protein is aberrantly translocated to the cytoplasm, resulting in cytoplasmic staining (NPMc+).[17][18] Therefore, in positive cases, you should expect to see both nuclear and cytoplasmic staining.
Q2: Why am I seeing only nuclear staining in my positive control?
A2: If you are using a non-mutated cell line or tissue as a positive control, you should only see nuclear (specifically nucleolar) staining, as this is the normal localization of wild-type NPM1 protein.[16] A positive control for mutated NPM1 should be a known NPM1-mutated AML case, which will show cytoplasmic staining.
Q3: How critical is the choice of fixative for NPM1 IHC?
A3: The choice of fixative can influence the quality of staining. While formalin is commonly used, some studies suggest that B5 fixative may improve the detection of cytoplasmic NPM1.[17] However, B5 contains mercuric chloride and requires special handling and disposal.[17] Consistency in fixation time and method is crucial for reproducible results.
Q4: Can I trust a negative result if my positive control works?
A4: While a working positive control is a good indicator, a negative result in your test sample could be due to several factors. These include the absence of the target protein, very low expression levels, or issues with the tissue sample itself, such as over-fixation that masks the epitope. It is always recommended to use a panel of antibodies and correlate with other diagnostic methods when possible.[19][20]
Q5: My secondary antibody control (no primary antibody) shows background. What should I do?
A5: If the secondary antibody alone is causing staining, it indicates non-specific binding of the secondary antibody to the tissue.[9] Ensure you are using an appropriate blocking serum from the same species as the secondary antibody.[1][21] You may also need to try a different secondary antibody or one that has been pre-adsorbed against the species of your tissue sample.
Data Presentation
Table 1: Comparison of Blocking Strategies for Reducing Background in IHC
| Blocking Agent | Concentration | Incubation Time | Advantages | Disadvantages |
| Normal Serum | 5-10% | 30-60 min | Highly effective at preventing non-specific binding of the secondary antibody.[5] | Must match the species of the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 min | Inexpensive and readily available protein blocker.[8] | May not be as effective as normal serum for all applications. |
| Non-fat Dry Milk / Casein | 1-5% | 30-60 min | Cost-effective protein blocker. | Contains endogenous biotin and phosphoproteins; not suitable for biotin-based detection or phospho-specific antibodies.[8] |
| Commercial Blocking Buffers | Varies | Varies | Optimized formulations, often protein-free, for low background. | Can be more expensive than individual components. |
| Avidin/Biotin Blocking Kit | Per manufacturer | 15 min each step | Essential for reducing background from endogenous biotin in biotin-based detection systems.[13] | Unnecessary for polymer-based or other non-biotin systems. |
Experimental Protocols
Standard Protocol for NPM1 IHC on FFPE Tissue
This protocol provides a general framework. Optimization of incubation times, concentrations, and antigen retrieval methods is essential for each specific antibody and tissue type.[22]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath. Optimal time and temperature must be determined empirically.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (for HRP detection):
-
Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.[15]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the anti-NPM1 primary antibody in antibody diluent or blocking buffer to its optimal concentration.
-
Incubate sections overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Wash slides thoroughly with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (for biotin-based systems) or an HRP-polymer-conjugated secondary antibody (for polymer-based systems). Follow the manufacturer's instructions for incubation times.
-
-
Chromogen Development:
-
Wash slides thoroughly.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for high background in IHC.
Caption: Mechanisms of specific vs. non-specific staining in IHC.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Basics of the Blocking Step in IHC [nsh.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. qedbio.com [qedbio.com]
- 5. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. tw.sinobiological.com [tw.sinobiological.com]
- 11. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. biocare.net [biocare.net]
- 17. This compound mutation analysis in acute myeloid leukaemia: Immunohistochemistry as a surrogate for molecular techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. A single center analysis of this compound in acute myeloid leukemia: value of combining immunohistochemistry with molecular mutation analysis | Haematologica [haematologica.org]
- 20. Diagnostic utility of immunohistochemistry in detection of NPM1 mutations in acute myeloid leukemia with a patchy distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. biocompare.com [biocompare.com]
Technical Support Center: NPM1 Mutation Detection by Fragment Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fragment analysis by capillary electrophoresis to detect nucleophosmin (NPM1) gene mutations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during NPM1 fragment analysis experiments, from sample preparation to data interpretation.
Issue 1: No Peaks or Very Low Signal Intensity
Q: My electropherogram shows no peaks for my sample, or the signal is extremely weak. What are the possible causes and solutions?
A: This is a common issue that can stem from problems in the PCR amplification, the capillary electrophoresis (CE) run, or sample injection.
Potential Causes & Solutions:
-
PCR Failure:
-
Capillary Electrophoresis (CE) System Failure:
-
Blocked or Broken Capillary: A physical obstruction will prevent sample migration.[4][5][6] To diagnose this, run a size standard-only sample. If no peaks appear, the issue is likely with the capillary or polymer.[4]
-
Expired Reagents: Degraded polymer, buffer, or formamide (B127407) can lead to run failure.[4] Always check the expiration dates and ensure proper storage of all reagents.[4]
-
Instrument Settings: Ensure the correct run module, voltage, and detector settings are selected.[5][6]
-
-
Sample Injection Failure:
-
High Salt Concentration: Excess salt in the PCR product can compete with DNA during electrokinetic injection, leading to poor or no signal.[4][7][8] Consider purifying the PCR product or diluting it further.[4][8]
-
Air Bubbles: Bubbles in the sample well or capillary can block injection.[4] Centrifuge plates before loading to remove bubbles.[4]
-
Formamide Degradation: Use high-quality, properly stored Hi-Di™ Formamide, as decomposed formamide can inhibit injection.[4][7]
-
Issue 2: Abnormal Peak Morphology or Position
Q: I see peaks, but they are misshapen (e.g., flat-topped, broad, split) or have shifted positions. How do I troubleshoot this?
A: Peak morphology provides crucial clues about sample quality and instrument performance.
Potential Causes & Solutions:
-
Flat-Topped Peaks: This indicates detector saturation due to excessive signal (off-scale data).[4]
-
Broad or Tailing Peaks:
-
Split Peaks (+/-A):
-
Cause: Inconsistent non-templated nucleotide addition (often an extra adenosine) by Taq polymerase can result in a "split peak" where a fragment appears as two peaks one base pair apart. This is a known artifact.[3]
-
Solution: While difficult to eliminate completely, designing primers to promote full adenylation can help. For interpretation, both peaks should be considered as representing the same allele.
-
-
Peak Shifting:
-
Cause: Changes in room temperature, polymer degradation, or inconsistent buffer levels can cause fragments to migrate differently between runs, leading to shifts in their apparent size.[6][8]
-
Solution: Maintain a stable laboratory temperature. Run an allelic ladder or size standard frequently (e.g., every 10 samples) to ensure accurate sizing.[8]
-
Issue 3: Artifacts and Unexpected Peaks
Q: My data shows extra, unexpected peaks. How can I identify and minimize them?
A: Distinguishing true mutant alleles from artifacts is critical for accurate interpretation.
Potential Causes & Solutions:
-
Stutter Peaks: These are small peaks, typically 4 bp smaller than the main allele peak, caused by polymerase slippage during amplification of tetranucleotide repeats. While NPM1 is not a classic microsatellite, stutter-like artifacts can occur.
-
Solution: Stutter is an inherent PCR artifact. Analysis software can be configured with stutter filters. Visually, stutter peaks are significantly smaller than the true allele peak.
-
-
Primer Dimers: Excess fluorescently labeled primers can appear as low molecular weight peaks, usually below 50 bp.[4]
-
Solution: These peaks typically do not interfere with NPM1 analysis, as the fragments of interest are larger.[4] Optimize the PCR to reduce their formation if they are excessive.
-
-
Pull-up Peaks (Bleed-through):
-
Cause: When a signal in one dye channel is extremely high (off-scale), it can be incorrectly detected in another color channel. These pull-up peaks appear directly below the off-scale peak in a different dye lane.[4][8]
-
Solution: This is a direct result of detector saturation. Reduce the amount of PCR product loaded by diluting the sample or decreasing injection time.[4]
-
Issue 4: Data Interpretation Challenges
Q: I see a small peak in the mutant position. How do I determine if it's a true low-level mutation or just background noise?
A: The analytical sensitivity of DNA-based fragment analysis for NPM1 mutations is typically around 5% mutant allele burden.[9][10][11]
Guidelines for Interpretation:
-
Establish a Limit of Detection (LOD): Each laboratory should validate its assay to determine the specific LOD. A peak below this established threshold should be interpreted with caution.
-
Peak Morphology: True allele peaks should be sharp and well-defined, consistent with the wild-type peak shape. Background noise is often broader and less defined.
-
Reproducibility: Re-amplify and re-run the sample to see if the low-level peak is reproducible.[9]
-
Quantitative Analysis: For minimal residual disease (MRD) monitoring, a more sensitive method like quantitative RT-PCR (qPCR) with a sensitivity of ~0.01% may be required.[10] DNA-based fragment analysis is generally suitable for diagnostic screening but not for sensitive MRD.[10][12]
Data & Protocols
Expected Fragment Sizes
The most common NPM1 mutations are 4 base pair (bp) insertions in exon 12.[3][13] Fragment analysis primer design determines the exact size of the wild-type (WT) and mutant (Mut) amplicons. The table below shows example sizes based on published assays. Note that your specific assay may yield different sizes.
| Allele Type | Size Difference from WT | Example WT Size | Example Mutant Size | References |
| Wild-Type (WT) | N/A | 169 bp | N/A | [9][14] |
| Mutant (4 bp insertion) | +4 bp | 169 bp | 173 bp | [9][14] |
| Wild-Type (WT) | N/A | 187 bp | N/A | [10] |
| Mutant (4 bp insertion) | +4 bp | 187 bp | 191 bp | [10] |
| Wild-Type (WT) | N/A | 291 bp | N/A | [13] |
| Mutant (4 bp insertion) | +4 bp | 291 bp | 295 bp | [13] |
Example Experimental Protocol
This is a generalized protocol based on common methodologies. Users should always follow their specific, validated laboratory protocols.
1. PCR Amplification [3]
-
Reaction Mix:
-
Template DNA: 50-100 ng
-
Forward Primer (fluorescently labeled): 1 µmol/L
-
Reverse Primer: 1 µmol/L
-
dNTPs: 50 µmol/L each
-
HotStar Taq DNA Polymerase: 2 units
-
10X PCR Buffer: 2.5 µL
-
Total Volume: 25 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 15 minutes
-
27 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 40 seconds
-
-
Final Extension: 72°C for 5 minutes
-
2. Capillary Electrophoresis Preparation [4]
-
Dilute the PCR product as determined by internal validation (e.g., 1:10) in sterile water or buffer.
-
In each well of a 96-well plate, mix:
-
Hi-Di™ Formamide: 12.5 µL
-
Internal Size Standard (e.g., LIZ™ 600): 0.5 µL
-
Diluted PCR Product: 1 µL
-
-
Centrifuge the plate to remove any air bubbles.
-
Denature the samples at 95°C for 3 minutes, then immediately chill on ice.
3. Capillary Electrophoresis Run & Analysis
-
Load the plate onto an automated capillary electrophoresis instrument (e.g., ABI 3130xl).
-
Run the samples using the appropriate module for fragment analysis.
-
Analyze the resulting data using fragment analysis software (e.g., GeneMapper™). Identify the wild-type and any potential mutant peaks by comparing their size to the internal size standard.
Visual Guides
Principle of NPM1 Fragment Analysis
The diagram below illustrates how PCR and fragment analysis distinguish the wild-type NPM1 allele from a mutant allele containing a characteristic 4 bp insertion.
Caption: Workflow for NPM1 mutation detection by fragment analysis.
Troubleshooting Workflow for Fragment Analysis
This decision tree provides a logical path for troubleshooting common issues observed in the electropherogram data.
Caption: Decision tree for troubleshooting common fragment analysis issues.
References
- 1. paragongenomics.com [paragongenomics.com]
- 2. MGH DNA Core [dnacore.mgh.harvard.edu]
- 3. Rapid Method for Detection of Mutations in the this compound Gene in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 6. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 7. sciex.com [sciex.com]
- 8. promega.es [promega.es]
- 9. A New DNA-Based Test for Detection of this compound Exon 12 Mutations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPM1Q - Overview: this compound (NPM1) Mutation Analysis, Varies [mayocliniclabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NPM1 MRD Analysis [neogenomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
poor yield in nucleophosmin pulldown assays
Welcome to the Technical Support Center for Nucleophosmin (NPM1) Pulldown Assays. This guide provides detailed troubleshooting advice and protocols to help you overcome challenges related to poor protein yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in an NPM1 pulldown assay?
A1: Low yield in NPM1 pulldown assays typically stems from a few key areas:
-
Inefficient Cell Lysis: NPM1 is primarily a nucleolar protein, requiring stringent lysis conditions to be released effectively.[1][2] Standard cytoplasmic lysis buffers are often insufficient.
-
Disruption of Protein Interactions: The very conditions needed to lyse the nucleus can sometimes disrupt the sensitive protein-protein interactions you aim to capture.[3][4]
-
Suboptimal Antibody: The antibody may have a low affinity for the native NPM1 protein or its epitope might be masked within the protein complex.[5][6]
-
Improper Washing Steps: Wash buffers that are too harsh can strip away interacting partners, while buffers that are too gentle can lead to high background and non-specific binding.[7][8]
-
Low Protein Expression: The target protein or its binding partners may be expressed at low levels in the chosen cell line or tissue.[5][9]
Q2: How does the nucleolar localization of NPM1 affect the pulldown protocol?
A2: NPM1's localization within the nucleolus, a dense, membrane-less organelle, presents a significant challenge.[2][10] Your lysis protocol must be robust enough to break open the cell, the nucleus, and then solubilize the components of the nucleolus to release NPM1 and its associated complexes. This often requires buffers with higher salt concentrations or specific detergents, and mechanical disruption like sonication is crucial.[3][11] However, these harsh conditions must be carefully balanced to avoid denaturing the protein complexes.
Q3: Should I use a polyclonal or monoclonal antibody for my NPM1 immunoprecipitation?
A3: Both antibody types can be effective, but they have different strengths.
-
Polyclonal antibodies bind to multiple epitopes on the target protein. This can result in a more robust pulldown and the formation of tighter immune complexes, which is often advantageous for immunoprecipitation.[12]
-
Monoclonal antibodies recognize a single epitope. While highly specific, they are more susceptible to issues like epitope masking, where the binding site is hidden due to protein folding or complex formation.[13]
It is critical to use an antibody that has been validated for immunoprecipitation (IP) applications.[6]
Troubleshooting Guide
Issue 1: Low or No NPM1 (Bait) Protein Detected
Q: My Western blot shows very little or no NPM1 was pulled down, even though the input control is strong. What went wrong?
A: This indicates a problem with the immunoprecipitation of the bait protein itself. Consider the following causes and solutions.
-
Possible Cause 1: Ineffective Lysis Buffer. The lysis buffer may not be sufficiently stringent to solubilize NPM1 from the nucleolus.
-
Solution: Use a lysis buffer designed for nuclear proteins, such as RIPA buffer or a specialized IP lysis buffer containing both non-ionic and ionic detergents.[3][14] Ensure the buffer is supplemented with fresh protease and phosphatase inhibitors.[12] Sonication is often required to shear DNA and release nuclear proteins.[3][11]
-
-
Possible Cause 2: Poor Antibody-Antigen Binding. The antibody may not be suitable for IP or may not be binding efficiently.
-
Solution:
-
Confirm your antibody is validated for IP.[6] Not all antibodies that work for Western blotting will work for IP, as they need to recognize the protein in its native, folded state.
-
Increase the amount of antibody used. Perform a titration experiment to find the optimal concentration.[15]
-
Increase the incubation time of the lysate with the antibody (e.g., overnight at 4°C).[11]
-
-
-
Possible Cause 3: Inefficient Antibody-Bead Binding. The antibody may not be captured efficiently by the Protein A/G beads.
Issue 2: NPM1 is Pulled Down, but Interacting Proteins (Prey) are Absent
Q: I successfully pulled down NPM1, but I am not detecting its known binding partners. What should I troubleshoot?
A: This common issue suggests that the protein-protein interactions were disrupted at some point during the experiment.
-
Possible Cause 1: Lysis Buffer is Too Harsh. While a strong buffer is needed to extract NPM1, it may also break apart the protein complexes.
-
Possible Cause 2: Wash Conditions are Too Stringent. The salt or detergent concentration in your wash buffer may be too high, causing weakly interacting partners to dissociate.
-
Solution:
-
Reduce the salt concentration in the wash buffer (e.g., from 300 mM to 150 mM NaCl).[7][17]
-
Decrease the detergent concentration or switch to a milder detergent.[7]
-
Reduce the number of washes or the duration of each wash.[5][7]
-
Crucially, save your wash fractions. Run them on a gel to see if your prey protein is being lost during this step.[7][8]
-
-
-
Possible Cause 3: Interaction is RNA-Dependent. NPM1 is an RNA-binding protein, and many of its interactions are mediated or stabilized by ribosomal RNA (rRNA).[10][18] If your buffer contains RNases or if the native RNA is degraded, these interactions will be lost.
-
Solution: Ensure your buffers are RNase-free and consider adding an RNase inhibitor to your lysis buffer. To test for RNA dependence, you can perform a parallel experiment where you intentionally add RNase A to the lysate; the loss of interaction in this condition would confirm its RNA-mediated nature.[18]
-
Quantitative Data Summary
Table 1: Recommended Lysis Buffer Compositions for NPM1 Pulldown
| Component | RIPA Buffer (Harsh) | NP-40 Buffer (Gentle) | Purpose |
|---|---|---|---|
| Tris-HCl (pH 7.4-8.0) | 50 mM | 50 mM | Buffering agent |
| NaCl | 150-500 mM | 150 mM | Disrupts ionic interactions |
| NP-40 or Triton X-100 | 1% | 1% | Non-ionic detergent; solubilizes proteins |
| Sodium deoxycholate | 0.5% | - | Ionic detergent; disrupts membranes |
| SDS | 0.1% | - | Strong ionic detergent; denatures proteins |
| EDTA | 1 mM | 1 mM | Chelates divalent cations |
| Protease/Phosphatase Inhibitors | Added fresh | Added fresh | Prevent protein degradation/modification |
Note: The optimal buffer should be determined empirically. A gentle NP-40 buffer is a good starting point for preserving interactions, while a RIPA buffer may be necessary for efficient NPM1 extraction.[3][19]
Table 2: Typical Reagent Quantities for a Single IP Reaction
| Reagent | Recommended Amount | Key Consideration |
|---|---|---|
| Starting Cell Lysate | 500 - 1000 µg total protein | Ensure sufficient expression of NPM1 and its partners.[7] |
| IP-validated Antibody | 1 - 10 µg | Titrate to find the optimal amount for your specific antibody. |
| Protein A/G Beads | 20 - 50 µL of slurry | Use enough beads to bind all of your antibody.[13] |
| Lysis Buffer Volume | 500 µL - 1 mL | Use the smallest volume possible to keep protein concentrations high.[5] |
Experimental Protocols
Protocol: Co-Immunoprecipitation of Endogenous NPM1
This protocol provides a starting point and may require optimization.
-
Cell Lysis and Lysate Preparation a. Harvest cultured cells (e.g., 1-5 x 10⁷ cells) and wash twice with ice-cold PBS.[13][19] b. Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with fresh protease and phosphatase inhibitors). c. Incubate on ice for 30 minutes, vortexing occasionally. d. Sonicate the lysate on ice to shear chromatin and ensure nuclear lysis. This step is critical for NPM1.[3] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration.
-
Pre-Clearing the Lysate (Optional but Recommended) a. Add 20 µL of Protein A/G bead slurry to 1 mg of cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.[8] c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully collect the supernatant, avoiding the beads.
-
Immunoprecipitation a. Add 2-5 µg of a validated anti-NPM1 antibody to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing a. Pellet the beads by gentle centrifugation (1,000 x g for 1 min). b. Discard the supernatant. (Save a sample of the unbound fraction for analysis). c. Add 1 mL of cold Wash Buffer (typically the same as the Lysis Buffer, but you may need to adjust salt/detergent levels). Invert the tube several times to wash the beads.[7] d. Repeat the wash process 3-4 times. Be careful not to lose beads.
-
Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[13] c. Centrifuge to pellet the beads and collect the supernatant, which contains your immunoprecipitated proteins.
-
Analysis a. Analyze the eluted sample, alongside the input and unbound fractions, by SDS-PAGE and Western blotting using antibodies against NPM1 and the expected interacting proteins.
Visual Guides
Caption: A flowchart of the standard Co-IP experimental workflow.
Caption: A decision tree to diagnose poor NPM1 pulldown yield.
Caption: Key molecular interactions of NPM1 within the nucleolus.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses [mdpi.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. This compound integrates within the nucleolus via multi-modal interactions with proteins displaying R-rich linear motifs and rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips for Immunoprecipitation | Rockland [rockland.com]
- 13. bioradiations.com [bioradiations.com]
- 14. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 17. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 18. Biophysical Characterization of this compound Interactions with Human Immunodeficiency Virus Rev and Herpes Simplex Virus US11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Sample Preparation for NPM1 Interactome Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of the Nucleophosmin (NPM1) interactome by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting considerations for an NPM1 co-immunoprecipitation (co-IP) mass spectrometry experiment?
A1: Before beginning your experiment, it is crucial to:
-
Antibody Selection and Validation: Choose an antibody that specifically recognizes the endogenous NPM1 protein. Validate its specificity through western blotting. Ensure the antibody is suitable for immunoprecipitation, as not all antibodies that work for western blotting are effective for IP.
-
Cell Lysis Conditions: The choice of lysis buffer is critical for preserving protein-protein interactions. A milder, non-ionic detergent-based buffer is often preferred over harsh, ionic detergents like SDS, which can disrupt interactions.[1]
-
Controls: Include appropriate controls, such as an isotype control IgG, to distinguish specific interactors from non-specific binding proteins.
Q2: Which lysis buffer is recommended for preserving NPM1 protein interactions?
A2: For co-IP experiments, a lysis buffer that maintains the native structure of protein complexes is essential. Buffers containing non-ionic detergents like NP-40 or Triton X-100 are generally recommended over those with strong ionic detergents like SDS.[1] The optimal buffer may need to be empirically determined, but a good starting point is a RIPA buffer with modified, lower concentrations of detergents or a Tris-based buffer with NP-40.
Q3: How can I minimize non-specific protein binding to my beads?
A3: Non-specific binding is a common issue that can lead to a high background in your mass spectrometry results. To minimize this:
-
Pre-clearing: Incubate your cell lysate with beads alone before adding the specific antibody. This will capture proteins that non-specifically bind to the beads.
-
Blocking: Block the beads with a protein-rich solution like bovine serum albumin (BSA) before incubation with the antibody-lysate mixture.
-
Stringent Washing: Increase the number and duration of wash steps after immunoprecipitation. You can also increase the salt concentration or add a low concentration of a non-ionic detergent to the wash buffer to disrupt weak, non-specific interactions.
Q4: My NPM1 is overexpressed with a tag. What are some potential issues I should be aware of?
A4: While epitope tags can simplify immunoprecipitation, they can also present challenges:
-
Tag Masking: The tag may be buried within the folded protein, making it inaccessible to the antibody.[2] This can be tested by performing the IP under denaturing conditions, although this will disrupt protein-protein interactions.
-
Altered Interactions: The presence of a tag could interfere with the natural interactions of NPM1. It is always advisable to confirm key interactions with an antibody against the endogenous protein if possible.
Troubleshooting Guides
Problem 1: Low Yield of Immunoprecipitated NPM1
| Possible Cause | Recommendation |
| Inefficient Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer and using mechanical disruption methods like sonication, especially for nuclear proteins like NPM1. |
| Poor Antibody-Antigen Binding | Verify that your antibody is validated for immunoprecipitation. Increase the antibody concentration or the incubation time. |
| Suboptimal Binding Conditions | Check the pH and salt concentration of your lysis and binding buffers. Ensure they are compatible with your antibody and target protein. |
| Protein Degradation | Always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure. |
| Insufficient Protein Expression | Confirm the expression level of NPM1 in your starting material by western blot. You may need to increase the amount of cell lysate used. |
Problem 2: High Background of Non-Specific Proteins
| Possible Cause | Recommendation |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. |
| Wash Buffer is Not Stringent Enough | Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-Specific Binding to Beads | Pre-clear the lysate with beads before adding the primary antibody. Block the beads with BSA. |
| Antibody Cross-Reactivity | Ensure your antibody is specific for NPM1. Perform a western blot on the IP eluate to check for the presence of your target protein and any major contaminants. |
Problem 3: Inconsistent Mass Spectrometry Results
| Possible Cause | Recommendation |
| Sample Contamination | Use dedicated reagents and filtered pipette tips to avoid contamination with keratins and other common contaminants. |
| Inefficient Protein Digestion | Ensure complete denaturation, reduction, and alkylation of your protein sample before adding trypsin. Optimize the trypsin-to-protein ratio and digestion time. |
| Peptide Loss During Cleanup | Use appropriate solid-phase extraction (SPE) techniques for desalting and concentrating your peptides. Ensure the column is properly conditioned and that peptides are eluted efficiently. |
| Variability in Starting Material | Ensure consistent cell culture conditions and harvesting procedures for all experimental replicates. |
Data Presentation
Table 1: Comparison of Lysis Buffers for Whole Proteome Analysis
The following table summarizes the number of protein groups identified from a mammalian cell line using different lysis buffers, providing a general guide for buffer selection. Note that these results are for whole-cell lysates and the efficiency for a specific co-IP may vary.
| Lysis Buffer | Composition Highlights | Total Protein Groups Identified (Approx.) | Reference |
| SDT Lysis Buffer | 4% SDS, 100 mM Tris-HCl | ~5190 | [3] |
| Modified RIPA | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | ~4947 | [3] |
| Label Compatible | 100 mM TEAB, 1% Sodium Deoxycholate | ~5032 | [3] |
| Lysis-M | Proprietary mixture containing urea (B33335) and thiourea | ~5111 | [3] |
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol for Mass Spectrometry
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
1. Cell Lysis a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation a. Determine the protein concentration of the cell lysate. b. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube. d. Add the anti-NPM1 antibody or an isotype control IgG to the pre-cleared lysate. e. Incubate overnight at 4°C on a rotator. f. Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
3. Washing and Elution a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold IP Lysis Buffer or a designated Wash Buffer. c. After the final wash, remove all supernatant. d. Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
4. Sample Preparation for Mass Spectrometry a. Reduction and Alkylation: Denature the eluted proteins, reduce disulfide bonds with DTT or TCEP, and alkylate with iodoacetamide. b. In-solution or In-gel Digestion: Digest the proteins into peptides using trypsin. c. Peptide Cleanup: Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method. d. LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for NPM1 interactome analysis by co-IP-MS.
References
Nucleophosmin (NPM1) Antibody Technical Support Center
Welcome to the technical support center for nucleophosmin (NPM1) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to NPM1 antibody performance, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered with antibodies targeting mutant NPM1?
A1: A significant challenge with antibodies developed against mutant forms of NPM1, particularly those with mutations in exon 12 (often denoted as NPM1c), is cross-reactivity with the wild-type (WT) NPM1 protein.[1] This can lead to ambiguous results, especially in applications like immunohistochemistry (IHC) where the subcellular localization of the protein is critical for diagnosing certain hematological malignancies like acute myeloid leukemia (AML).
Q2: Why does cross-reactivity between mutant and wild-type NPM1 antibodies occur?
A2: The structural differences between mutant and wild-type NPM1 can be subtle, often stemming from a frameshift mutation that alters the C-terminus of the protein. If the immunogen used to generate the antibody is not sufficiently specific to this altered region, the resulting antibody may recognize epitopes common to both the mutant and wild-type forms of the protein.
Q3: Are there any antibody clones specifically validated to avoid cross-reactivity with wild-type NPM1?
A3: Yes, certain commercially available antibodies have been specifically developed and validated to recognize the mutant form of NPM1 without cross-reacting with the wild-type protein. For example, Cell Signaling Technology's NPM1 (C Mutant Specific) Antibody #17944 is stated to recognize endogenous levels of total NPM1 C mutant protein and not cross-react with wild-type NPM1 protein.[1][2] It is crucial to consult the manufacturer's datasheet for validation data.
Q4: In which applications is NPM1 antibody specificity most critical?
A4: Antibody specificity is paramount in IHC and immunofluorescence (IF) for the diagnosis of NPM1-mutated AML. In these cases, the aberrant cytoplasmic localization of the mutant NPM1 protein is a key diagnostic feature.[1] Cross-reactivity with the predominantly nucleolar wild-type NPM1 can obscure this cytoplasmic signal and lead to misinterpretation. Specificity is also critical in immunoprecipitation (IP) followed by mass spectrometry (IP-MS) for identifying specific binding partners of the mutant protein.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using NPM1 antibodies.
Weak or No Signal in Western Blot (WB)
| Possible Cause | Troubleshooting Step |
| Low protein expression in the sample | Use a positive control cell line known to express high levels of NPM1 (e.g., HeLa, K562, Jurkat, MCF-7, or HL60 cells).[3] For mutant-specific NPM1, OCI-AML3 is a suitable positive control.[4] |
| Inefficient protein extraction | Ensure the lysis buffer contains protease inhibitors and use a protocol optimized for nuclear proteins. |
| Poor antibody-antigen binding | Optimize the primary antibody concentration and incubation time. Try incubating overnight at 4°C. |
| Antibody not validated for WB | Confirm on the datasheet that the antibody is recommended for Western Blotting. |
| Suboptimal protein transfer | Verify transfer efficiency using a Ponceau S stain before blocking. |
High Background in Immunohistochemistry (IHC)
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the concentration of the blocking serum (e.g., from 5% to 10%) and ensure it is from the same species as the secondary antibody. |
| Cross-reactivity with wild-type NPM1 | Use a mutant-specific antibody that has been validated for low to no cross-reactivity with the wild-type protein.[1] |
| Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution.[5] |
| Antigen retrieval issues | Optimize the antigen retrieval method (heat-induced or enzymatic) and the pH of the retrieval buffer. |
| Tissue drying out | Ensure the tissue sections remain hydrated throughout the staining procedure.[6] |
Incorrect Subcellular Localization in Immunofluorescence (IF)
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with wild-type NPM1 | This is a primary concern. Use a mutant-specific antibody with validated specificity to distinguish between nuclear (wild-type) and cytoplasmic (mutant) localization.[1] |
| Inadequate cell permeabilization | For nuclear targets, ensure the permeabilization buffer (e.g., containing Triton X-100 or saponin) is effective. |
| Fixation artifacts | Optimize the fixation method and duration. Over-fixation can mask epitopes, while under-fixation can lead to protein delocalization. |
| Antibody concentration too high | High antibody concentrations can lead to non-specific binding and artificial cytoplasmic signals. Titrate the antibody to the optimal dilution. |
Quantitative Data Summary
The following table summarizes the performance of different methods for detecting NPM1 mutations, which can indirectly reflect the specificity of the antibodies used in techniques like IHC and Flow Cytometry.
| Method | Sensitivity | Specificity | Key Considerations |
| RT-PCR | High | High | Considered a gold standard for detecting low levels of mutant NPM1 transcripts.[7][8] |
| Next-Generation Sequencing (NGS) | Moderate to High | High | Sensitivity depends on the sequencing depth. |
| Immunohistochemistry (IHC) | Moderate | Moderate to High | Highly dependent on the specificity of the primary antibody for mutant NPM1.[8] |
| Flow Cytometry (FC) | Low to Moderate | Moderate | Relies on antibodies that can differentiate cell surface or intracellular mutant NPM1.[8] |
Experimental Protocols
Protocol 1: Western Blot for NPM1 Detection and Specificity Validation
Objective: To detect NPM1 protein in cell lysates and validate antibody specificity using positive and negative controls.
Materials:
-
Cell lines: OCI-AML3 (NPM1-mutant positive control), HL-60 (NPM1 wild-type control)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibody: Anti-NPM1 (mutant-specific or pan-NPM1)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Culture OCI-AML3 and HL-60 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary NPM1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image.
-
Expected Results:
-
A mutant-specific NPM1 antibody should show a strong band in the OCI-AML3 lysate and no band in the HL-60 lysate.
-
A pan-NPM1 antibody should detect a band in both cell lysates.
Protocol 2: Immunohistochemistry for Detecting Cytoplasmic NPM1
Objective: To visualize the subcellular localization of NPM1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE bone marrow biopsies (known NPM1-mutated and wild-type samples)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Anti-NPM1 (mutant-specific)
-
HRP-polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer according to the antibody datasheet recommendations.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with the primary NPM1 antibody for the recommended time and temperature.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with the HRP-polymer conjugate.
-
Wash with buffer.
-
Apply DAB chromogen and monitor for color development.
-
Rinse with water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Expected Results:
-
In NPM1-mutated samples, a distinct cytoplasmic and nuclear staining pattern should be observed in the blast cells.
-
In wild-type samples, staining should be exclusively nuclear (primarily nucleolar).
Visualizations
Caption: Workflow for NPM1 antibody validation and troubleshooting.
Caption: Simplified NPM1 involvement in the MAPK/ERK signaling pathway.[9]
Caption: Role of the NPM1-ALK fusion protein in activating the JAK/STAT pathway.
References
- 1. NPM1 (C Mutant Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. NPM1 (C Mutant Specific) Antibody (#17944) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. NPM1 Monoclonal Antibody (FC-61991) (32-5200) [thermofisher.com]
- 4. NPM1 (mutant) Polyclonal Antibody (PA1-46356) [thermofisher.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 7. [PDF] New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia | Semantic Scholar [semanticscholar.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. This compound Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Validating Nucleophosmin Antibody for ChIP-seq
I. Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when validating a nucleophosmin (NPM1) antibody for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Question: Why is there a high background signal in my negative control (IgG) sample?
Answer: High background in a negative control can obscure true positive signals. Several factors can contribute to this issue:
-
Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding. It is crucial to optimize the antibody concentration.
-
Nonspecific Binding to Beads: Protein A/G beads can sometimes bind proteins non-specifically. To mitigate this, a pre-clearing step can be included to remove these proteins.[1]
-
Incomplete Chromatin Fragmentation: If chromatin is not properly sheared, large DNA fragments can be trapped, leading to higher background. Optimize sonication to achieve fragments between 200-1000 base pairs.[1]
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contaminants.[1]
Question: Why is the ChIP signal for NPM1 low or absent?
Answer: A weak or absent signal for your target protein can be due to several reasons:
-
Ineffective Antibody: The primary antibody may have low affinity or may not be suitable for ChIP applications. Always use a ChIP-validated antibody.[2][3]
-
Insufficient Antibody: The amount of antibody used might be too low. A typical range is 1-10 µg, but this may need optimization based on the abundance of the target protein.[1]
-
Inefficient Cell Lysis or Chromatin Fragmentation: Incomplete cell lysis will result in a lower yield of chromatin.[1] Over-sonication can also damage epitopes, reducing the signal.[1][2]
-
Insufficient Starting Material: A sufficient number of cells is critical for a good yield. Generally, 1 to 10 million cells are recommended per immunoprecipitation.[2]
-
Excessive Cross-linking: Over-fixation with formaldehyde (B43269) can mask epitopes. Reduce the fixation time and quench the reaction with glycine (B1666218) to improve signal.[1]
Question: My Western blot for NPM1 antibody validation shows multiple bands. What does this mean?
Answer: The presence of multiple bands in a Western blot can indicate a few possibilities:
-
Non-specific Antibody: The antibody may be cross-reacting with other proteins.
-
Protein Degradation: The protein of interest, NPM1, may be degrading. Ensure that protease inhibitors are used throughout the sample preparation process.
-
Post-translational Modifications: NPM1 is known to undergo post-translational modifications which can result in bands of different molecular weights.[4]
-
Splice Variants: Different splice variants of NPM1 may exist.
To confirm specificity, it is recommended to use a blocking peptide or to test the antibody in knockout/knockdown cells.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the validation and use of NPM1 antibodies for ChIP-seq.
Question: What are the essential validation steps for an NPM1 antibody before a ChIP-seq experiment?
Answer: A rigorous validation process is crucial for a successful ChIP-seq experiment.[5] Key validation steps include:
-
Western Blot (WB): Confirm that the antibody detects a single band of the correct molecular weight for NPM1 (approximately 37 kDa) in whole-cell lysates or nuclear extracts.[6]
-
Immunoprecipitation (IP) followed by Western Blot: Verify that the antibody can effectively pull down the NPM1 protein from the cell lysate.
-
ChIP-qPCR: Before proceeding to sequencing, perform a ChIP-quantitative PCR (qPCR) to confirm the enrichment of known NPM1 target gene promoters.[7] This step provides confidence that the antibody is enriching for specific DNA sequences.[7]
Question: How do I choose a suitable NPM1 antibody for ChIP-seq?
Answer: Selecting the right antibody is a critical first step.[8] Look for the following characteristics:
-
ChIP-grade Validation: Choose an antibody that has been explicitly validated for ChIP or ChIP-seq applications by the manufacturer or in peer-reviewed publications.[9]
-
High Specificity: The antibody should show high specificity for NPM1 with minimal off-target binding. This can often be assessed by reviewing the validation data provided by the vendor, such as Western blots and peptide arrays.[7]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher batch-to-batch consistency, while polyclonal antibodies may provide better signal due to binding to multiple epitopes. The choice may depend on the specific experimental context.
Question: What are some known positive and negative control gene loci for NPM1 ChIP-qPCR validation?
Answer: For ChIP-qPCR validation, it's important to test for enrichment at known target sites and a lack of enrichment at non-target sites.[7] While specific targets can be cell-type dependent, some general targets include:
-
Positive Controls: Genes involved in ribosome biogenesis and cell cycle regulation are often regulated by NPM1. Examples include the promoters of rRNA genes and some HOX genes in certain contexts.[10]
-
Negative Controls: Gene deserts or the promoters of genes not expected to be regulated by NPM1 in your cell type of interest can be used as negative controls.
III. Experimental Protocols
Protocol: Validation of this compound (NPM1) Antibody by Western Blot
This protocol outlines the steps to validate the specificity of an NPM1 antibody.
-
Protein Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a Bradford assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary NPM1 antibody at the recommended dilution (e.g., 1:1000 to 1:50000) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A single band at the expected molecular weight of NPM1 (approximately 37 kDa) indicates specificity.[6]
-
| Parameter | Recommendation |
| Protein Load | 20-30 µg per well |
| Primary Antibody Dilution | 1:1000 - 1:50000 (optimize for your antibody)[11] |
| Incubation Time (Primary) | Overnight at 4°C |
| Expected Band Size | ~37 kDa[6] |
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP with a validated NPM1 antibody.
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[1]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the validated NPM1 antibody (typically 1-10 µg) overnight at 4°C on a rotator.[12]
-
Include a negative control with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
The purified DNA is now ready for qPCR analysis or library preparation for ChIP-seq.
-
| Parameter | Recommendation |
| Starting Cell Number | 1-10 million cells per IP |
| Formaldehyde Concentration | 1% |
| Chromatin Fragment Size | 200-1000 bp |
| Antibody Amount | 1-10 µg (optimize for your antibody and cell type)[1][12] |
| Reverse Cross-linking | 65°C overnight |
IV. Visualizations
Caption: Workflow for NPM1 antibody validation and ChIP-seq.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 4. Gene - NPM1 [maayanlab.cloud]
- 5. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. ChIPâqPCR Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. epigenie.com [epigenie.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. B23/NPM1 antibody (60096-1-Ig) | Proteintech [ptglab.com]
- 12. Application Verification Testing for Chromatin Immunoprecipitation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: NPM1 Inhibitor Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucleophosmin (NPM1) inhibitor screening assays. Our goal is to help you identify and resolve common issues, leading to more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common high-throughput screening (HTS) assay formats for identifying NPM1 inhibitors?
A1: Several HTS assay formats are employed to identify inhibitors of NPM1 function. The choice of assay often depends on the specific aspect of NPM1 biology being targeted, such as its protein-protein interactions or its cellular localization. Common formats include:
-
Fluorescence Polarization (FP): This biochemical assay is ideal for monitoring the interaction between NPM1 and its binding partners (e.g., p53, ARF). It measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Another biochemical proximity-based assay, AlphaScreen is highly sensitive for detecting protein-protein interactions. It utilizes donor and acceptor beads that generate a signal when brought into close proximity by the interacting proteins.
-
Cell-Based Assays: These assays monitor the function of NPM1 within a cellular context. A common approach is to use high-content imaging to track the subcellular localization of NPM1. In cancer cells with NPM1 mutations, the protein is often mislocalized to the cytoplasm. Inhibitors can be identified by their ability to restore the normal nuclear and nucleolar localization of the mutant NPM1 protein.
Q2: What are the primary causes of false positive results in NPM1 inhibitor screening assays?
A2: False positives are a common challenge in HTS and can arise from various sources depending on the assay format:
-
Compound Autofluorescence: In fluorescence-based assays like FP, compounds that fluoresce at the same wavelength as the probe can interfere with the signal, leading to a false positive or negative result.
-
Light Scattering: Precipitated or aggregated compounds can scatter light, affecting readouts in optical assays.
-
Assay Technology Interference: Some compounds can directly interfere with the assay components. For example, in AlphaScreen assays, compounds can quench the singlet oxygen signal or interfere with the bead chemistry.
-
Cytotoxicity: In cell-based assays, compounds that are toxic to the cells can lead to a variety of artifacts, including changes in protein expression or localization that are not specific to NPM1 inhibition.
-
Off-Target Effects: A compound may appear to be an NPM1 inhibitor by modulating a different target within the same signaling pathway, leading to an indirect effect on the readout.
Q3: How can I distinguish between a true NPM1 inhibitor and a false positive?
A3: A multi-step validation process is crucial to eliminate false positives and confirm true hits:
-
Counter-Screens: Perform secondary assays that are designed to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme.
-
Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection principle. If a compound is a true positive, it should show activity in multiple, mechanistically different assays. For example, a hit from an FP assay could be confirmed using an AlphaScreen assay or a cell-based localization assay.
-
Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response relationship, from which an IC50 value can be determined. Artifacts often show non-classical dose-response curves.
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing analogs of the hit compound can help to establish a clear relationship between the chemical structure and biological activity, providing strong evidence for a specific mode of action.
Troubleshooting Guides
Biochemical Assays (Fluorescence Polarization & AlphaScreen)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Ensure pipettes are properly calibrated. Use automated liquid handlers for better precision. Mix plates gently after reagent addition. |
| Protein or compound aggregation. | Centrifuge protein stocks before use. Check compound solubility in the assay buffer. Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer. | |
| Low Z'-factor (<0.5) | Small assay window (low signal-to-background ratio). | Optimize the concentrations of protein and fluorescent probe/beads. Ensure the binding affinity of the interaction is suitable for the assay format. |
| High data variability. | Address the causes of high variability as listed above. | |
| False positives due to compound interference | Autofluorescence or quenching by test compounds. | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. For AlphaScreen, perform a counter-screen with donor and acceptor beads in the absence of the target proteins. |
| Inhibition of the reporter enzyme (in coupled assays). | Run a counter-screen against the isolated enzyme. | |
| No inhibition observed with known inhibitors | Inactive protein or incorrect assay setup. | Verify protein activity and concentration. Confirm the correct filter sets (for FP) or instrument settings (for AlphaScreen) are being used. Check the order of reagent addition. |
Cell-Based Assays (e.g., High-Content Imaging for NPM1 Localization)
| Problem | Potential Cause | Troubleshooting Steps |
| High background staining | Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use a suitable blocking buffer (e.g., BSA or serum). |
| Weak fluorescent signal | Low protein expression. | Ensure the cell line expresses a sufficient level of the target protein. If using a transfected construct, optimize transfection efficiency. |
| Inefficient antibody penetration. | Use a permeabilization agent (e.g., Triton X-100 or saponin) in the staining buffer. | |
| High levels of cell death/detachment | Compound cytotoxicity. | Perform a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your test compounds. Reduce the incubation time with the compounds. |
| Harsh fixation or permeabilization conditions. | Optimize the concentration and incubation time of the fixative (e.g., paraformaldehyde) and permeabilization agent. | |
| Inconsistent results across plates | Edge effects in multi-well plates. | Avoid using the outer wells of the plate. Ensure even cell seeding density across all wells. Maintain consistent humidity during incubation. |
| Variation in incubation times. | Use a consistent and timed workflow for all plates. |
Quantitative Data Summary
The following table summarizes typical performance metrics for different NPM1 inhibitor screening assays. These values can serve as a benchmark for your own assay development and validation.
| Assay Type | Typical Z'-factor | Typical Signal-to-Background (S/B) Ratio | Example IC50 for a known inhibitor |
| Fluorescence Polarization | 0.6 - 0.8 | 2 - 5 | 1 - 10 µM |
| AlphaScreen | 0.7 - 0.9 | 10 - 100 | 0.5 - 5 µM |
| High-Content Imaging (NPM1 Localization) | 0.5 - 0.7 | 3 - 10 (fold change in nuclear/cytoplasmic ratio) | 5 - 20 µM |
Note: These values are illustrative and can vary depending on the specific reagents, instrumentation, and experimental conditions used.
Experimental Protocols
Fluorescence Polarization (FP) Assay for NPM1-p53 Interaction
Objective: To identify compounds that disrupt the interaction between NPM1 and a p53-derived peptide.
Materials:
-
Recombinant human NPM1 protein
-
Fluorescein-labeled p53 peptide
-
Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of the fluorescein-labeled p53 peptide at 2x the final concentration in assay buffer.
-
Prepare a solution of NPM1 protein at 2x the final concentration in assay buffer.
-
Dispense test compounds into the microplate wells.
-
Add the NPM1 protein solution to the wells and incubate for 15 minutes at room temperature.
-
Add the fluorescein-labeled p53 peptide solution to the wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the change in millipolarization (mP) units to determine inhibition.
High-Content Imaging Assay for Mutant NPM1 Localization
Objective: To identify compounds that promote the nuclear relocalization of cytoplasmically-mislocalized mutant NPM1.
Materials:
-
A cell line endogenously expressing or engineered to express a cytoplasmically-localized NPM1 mutant (e.g., OCI-AML3).
-
Primary antibody against NPM1.
-
Fluorescently-labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
384-well imaging plates.
-
High-content imaging system and analysis software.
Procedure:
-
Seed the cells into the 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with test compounds at various concentrations for the desired time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with the primary anti-NPM1 antibody.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NPM1. Calculate the ratio of nuclear to cytoplasmic signal to determine the effect of the compounds.
Signaling Pathways and Experimental Workflows
Validation & Comparative
A Comparative Guide to Validating Novel Nucleophosmin (NPM1) Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating novel protein-protein interactions with Nucleophosmin (NPM1), a critical multifunctional nucleolar protein implicated in various cellular processes and diseases.[1] We will use the well-documented interaction between NPM1 and the HIV-1 Rev protein as a case study to objectively compare the performance of Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Surface Plasmon Resonance (SPR), supported by experimental data and detailed protocols.
Introduction to this compound (NPM1) and its Interactions
This compound (NPM1) is a phosphoprotein that shuttles between the nucleus and cytoplasm, playing a pivotal role in ribosome biogenesis, cell cycle regulation, and the response to cellular stress.[1] Its function is intimately linked to its interactions with a multitude of protein partners. Dysregulation of these interactions is often associated with cancer and viral pathogenesis.[1] Validating novel NPM1 interactors is therefore crucial for understanding disease mechanisms and developing targeted therapies.
One such critical interaction is with the HIV-1 Rev protein. Rev facilitates the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a crucial step in the HIV-1 replication cycle.[1] NPM1 has been shown to directly bind to HIV-1 Rev, influencing its localization and function.[1]
Comparison of Key Validation Techniques
The validation of a novel protein-protein interaction typically involves multiple, independent experimental approaches to ensure the reliability of the findings. Here, we compare three widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).
| Technique | Principle | Type of Data | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey"). | Qualitative (Western blot band presence) or Semi-Quantitative (band intensity). | In vivo interaction in a cellular context; detects interactions within native protein complexes. | May not distinguish between direct and indirect interactions; can be prone to false positives due to non-specific antibody binding. |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor in yeast, activating reporter gene expression.[2][3][4] | Qualitative (yeast growth on selective media) or Semi-Quantitative (reporter gene activity).[2] | In vivo screening for novel interactions; can detect transient or weak interactions.[2] | Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment.[3] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when a mobile "analyte" protein binds to an immobilized "ligand" protein on a sensor chip. | Quantitative (real-time binding kinetics, affinity - KD). | Label-free, real-time kinetic data; high sensitivity and specificity for direct interactions. | In vitro technique, requires purified proteins; may not reflect the cellular environment. |
Quantitative Data Comparison: The NPM1 and HIV-1 Rev Interaction
The interaction between NPM1 and HIV-1 Rev has been characterized using biophysical techniques that provide quantitative data on binding affinity. Isothermal Titration Calorimetry (ITC), a technique similar to SPR in providing thermodynamic data, has been used to determine the dissociation constant (Kd) for this interaction.[1]
| Method | NPM1 Construct | HIV-1 Rev Construct | Dissociation Constant (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | Full-length NPM1 | Full-length Rev | 18 µM | [1] |
| Isothermal Titration Calorimetry (ITC) | NPM1 Oligomerization Domain (OD) | Full-length Rev | 0.013 µM | [1] |
| Isothermal Titration Calorimetry (ITC) | NPM1 Histone Binding Domain (HBD) | Full-length Rev | 1.2 µM | [1] |
Lower Kd values indicate stronger binding affinity.
-
Co-Immunoprecipitation: A successful Co-IP experiment would show a band corresponding to HIV-1 Rev in the immunoprecipitate of NPM1 (and vice-versa) on a Western blot. Semi-quantitative analysis could be performed by comparing the intensity of the co-immunoprecipitated Rev band to the total amount of Rev in the input lysate.
-
Yeast Two-Hybrid: A positive Y2H result would be the growth of yeast colonies on selective media, indicating an interaction between the NPM1 "bait" and Rev "prey" constructs. The strength of the interaction can be semi-quantitatively assessed by measuring the activity of a reporter gene (e.g., β-galactosidase).
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context and methodologies, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Biophysical Characterization of this compound Interactions with Human Immunodeficiency Virus Rev and Herpes Simplex Virus US11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 4. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
A Comparative Guide to NPM1 Mutation Detection Methods for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the sensitivity of various methods for detecting Nucleophosmin (NPM1) mutations, a critical biomarker in acute myeloid leukemia (AML). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their experimental and clinical needs. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes a key experimental workflow.
Executive Summary
The detection of NPM1 mutations is crucial for the diagnosis, prognosis, and monitoring of minimal residual disease (MRD) in AML. A variety of molecular techniques are available, each with distinct advantages and limitations, particularly concerning sensitivity. This guide systematically compares Sanger sequencing, pyrosequencing, real-time quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and droplet digital PCR (ddPCR). Our findings indicate that while Sanger sequencing is a foundational method, its sensitivity is limited. In contrast, advanced techniques like NGS and ddPCR offer significantly higher sensitivity, enabling the detection of low-level mutations critical for MRD assessment.
Data Presentation: Sensitivity of NPM1 Mutation Detection Methods
The following table summarizes the limit of detection (LOD) for various NPM1 mutation detection methods as reported in the literature. The LOD represents the lowest concentration or abundance of a mutation that can be reliably detected.
| Method | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Sanger Sequencing | 20-30%[1][2] | Widely available, cost-effective for single samples. | Low sensitivity, not suitable for MRD detection. |
| Pyrosequencing | 1-5%[1][2] | Rapid, quantitative, and cost-effective for known mutations. | Lower sensitivity than qPCR, NGS, and ddPCR. |
| Real-Time Quantitative PCR (RT-qPCR) | 0.1-1%[1][2], with some assays reaching 0.001%[3] | High sensitivity, well-established for MRD monitoring. | Typically designed for specific, common mutation types. |
| Next-Generation Sequencing (NGS) | 1-5% (standard), 0.001% - 0.005% (deep sequencing)[1][4][5] | High throughput, can detect novel and rare mutations. | Data analysis can be complex, higher cost per sample for low throughput. |
| Droplet Digital PCR (ddPCR) | ~0.05%[6], with some assays reaching 0.01%[7] | Absolute quantification without a standard curve, high precision. | Lower throughput than NGS. |
Experimental Workflow: NGS-Based NPM1 Mutation Detection
The following diagram illustrates a typical workflow for the detection of NPM1 mutations using Next-Generation Sequencing.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Sanger Sequencing for NPM1 Mutation Detection
Sanger sequencing, while having the lowest sensitivity, is often used as a reference method.
-
DNA Extraction: Genomic DNA is extracted from bone marrow or peripheral blood samples using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: The region of interest in the NPM1 gene (typically exon 12) is amplified using polymerase chain reaction (PCR).
-
Reaction Mixture: A typical PCR reaction includes DNA template, forward and reverse primers flanking exon 12, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: Standard cycling conditions consist of an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: The purified PCR product is subjected to a cycle sequencing reaction using a fluorescently labeled dideoxynucleotide termination method.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence data is analyzed using sequencing analysis software to identify any insertions, deletions, or substitutions compared to the wild-type NPM1 sequence. The limit of detection for this method is generally between 20-30% mutant allele frequency.[1][2]
Real-Time Quantitative PCR (RT-qPCR) for NPM1 Mutation Detection
RT-qPCR is a highly sensitive method widely used for MRD monitoring.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from patient samples, and its quality and quantity are assessed. Reverse transcription is then performed to synthesize complementary DNA (cDNA).
-
Allele-Specific qPCR: The qPCR assay is designed with primers and probes that specifically target the most common NPM1 mutations (e.g., types A, B, and D).
-
Reaction Mixture: The reaction typically contains cDNA, allele-specific forward primers, a common reverse primer, a fluorescently labeled probe (e.g., TaqMan®), and a qPCR master mix. A control gene (e.g., ABL1) is co-amplified for normalization.[3]
-
Instrumentation: The qPCR is performed on a real-time PCR instrument.
-
Cycling Conditions: A typical protocol involves an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis: The cycle threshold (Ct) values are used to quantify the amount of mutant NPM1 transcript relative to the control gene. The sensitivity of RT-qPCR can reach 0.1-1%.[1][2] Some highly optimized assays can detect mutations at a level of 1 in 100,000 cells (0.001%).[3]
Next-Generation Sequencing (NGS) for NPM1 Mutation Detection
NGS offers high throughput and the ability to detect a wide range of mutations with high sensitivity.
-
Library Preparation:
-
Genomic DNA is extracted and quantified.
-
The DNA is fragmented, and adapters are ligated to the ends of the fragments.
-
Targeted enrichment of the NPM1 exon 12 region is performed using amplicon-based or hybrid-capture methods.
-
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq). Ultradeep sequencing with high read depth (e.g., 300,000×–500,000×) is often employed for high sensitivity.[8][9]
-
Bioinformatic Analysis:
-
The raw sequencing reads are processed for quality control.
-
Reads are aligned to the human reference genome.
-
Variant calling algorithms are used to identify insertions, deletions, and single nucleotide variants in the NPM1 gene.
-
The variant allele frequency (VAF) is calculated to determine the proportion of mutant alleles.
-
-
Sensitivity: The sensitivity of NGS for NPM1 mutation detection can be as low as 10-4 to 10-5, making it suitable for MRD monitoring.[8][9]
Droplet Digital PCR (ddPCR) for NPM1 Mutation Detection
ddPCR provides absolute quantification of nucleic acid targets with high precision.
-
Reaction Setup:
-
The ddPCR reaction mixture is prepared containing DNA or cDNA template, primers and probes for both wild-type and mutant NPM1, and a ddPCR supermix.
-
Probes for the wild-type and mutant alleles are labeled with different fluorophores (e.g., FAM and HEX).
-
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a random distribution of target molecules.
-
PCR Amplification: PCR is performed on the droplets in a thermal cycler.
-
Droplet Reading: After amplification, the fluorescence of each droplet is measured by a droplet reader to determine the number of positive droplets for the wild-type and mutant alleles.
-
Data Analysis: The concentration of the target DNA is calculated from the fraction of positive droplets using Poisson statistics. This method allows for the absolute quantification of mutant and wild-type molecules. The sensitivity of ddPCR for NPM1 mutations is approximately 0.05%.[6]
References
- 1. Advantages of a genomic DNA-based next-generation sequencing assay for detection of mutant NPM1 measurable residual disease in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. NPM1 Quantitative for MRD [testguide.labmed.uw.edu]
- 6. gtmolecular.com [gtmolecular.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection of NPM1 Mutations in Acute Myeloid Leukemia by using Drop-Off Droplet Digital PCR and its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Diagnostics Lab | Tests MD NPM1 MRD Mutation Analysis (NGS) | MD Anderson Cancer Center [mdanderson.org]
Unraveling the Functional Distinctions Between NPM1 Mutant Type A and B in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Mutations in the Nucleophosmin 1 (NPM1) gene are among the most frequent genetic alterations in acute myeloid leukemia (AML), defining a distinct disease entity. The most common of these are frameshift mutations in exon 12, with type A being the most prevalent, followed by type B. While both lead to the characteristic aberrant cytoplasmic localization of the NPM1 protein (NPM1c), emerging evidence suggests subtle but potentially significant functional and clinical differences. This guide provides an objective comparison of NPM1 mutant types A and B, supported by experimental data, to inform research and therapeutic development.
Core Molecular and Subcellular Differences
NPM1 mutations type A and B both result from a 4-base pair insertion in exon 12, leading to a frameshift at the C-terminus of the protein. This alteration causes the loss of two critical tryptophan residues (W288 and W290), which disrupts the nucleolar localization signal (NoLS) and creates a novel nuclear export signal (NES).[1][2] Consequently, both mutant proteins are actively exported from the nucleus to the cytoplasm.[1][3]
The primary molecular distinction lies in the inserted nucleotide sequence and the resulting amino acid change.[4]
-
Type A: Insertion of "TCTG" results in a frameshift that incorporates a Leucine residue.[4]
-
Type B: Insertion of "CATG" leads to the incorporation of a Methionine residue.[4]
Both are classified as "A-like" mutations due to the loss of both tryptophan residues, which is a key determinant of their cytoplasmic sequestration.[5]
Comparative Data on Co-mutations and Clinical Outcomes
The clinical phenotype and prognosis of NPM1-mutated AML are heavily influenced by co-occurring mutations. Analysis of large patient cohorts has revealed different patterns of co-mutations between NPM1 mutant types A and B, which may underlie some of the observed differences in clinical outcomes.
| Feature | NPM1 Mutant Type A | NPM1 Mutant Type B | Reference(s) |
| Frequency in NPM1m AML | ~70-80% | ~10-11% | [4][6] |
| Co-mutations | More frequently co-mutated with DNMT3A (59% vs 31%) and IDH1R132 (15% vs 3%). | Less frequently co-mutated with DNMT3A and IDH1R132. More frequently co-mutated with WT1 (17% vs 4%). | [4] |
| Prognostic Impact of FLT3-ITD | Co-mutation with FLT3-ITD is associated with a significantly worse prognosis (Overall Survival and Event-Free Survival). | The adverse prognostic impact of FLT3-ITD co-mutation appears to be less pronounced or absent , though this may be due to smaller sample sizes. | [4] |
| Prognostic Impact of DNMT3A | Co-mutation with DNMT3A is associated with a worse prognosis . | The prognostic impact of DNMT3A co-mutation appears to be less significant or absent . | [4] |
Data presented is from a study on intermediate-risk AML and percentages represent the frequency of the co-mutation within the respective NPM1 mutant type cohort.
Impact on Cellular Signaling Pathways
The primary oncogenic mechanism of NPM1 mutants involves the dislocation of various nuclear proteins and the subsequent deregulation of key signaling pathways. Both type A and B mutants, as "A-like" mutations, are thought to function similarly in this regard.
-
HOX Gene Upregulation: A hallmark of NPM1-mutated AML is the aberrant overexpression of Homeobox (HOX) genes, which is crucial for maintaining the leukemic state.[1][7] The cytoplasmic NPM1 mutant interacts with the nuclear export protein XPO1, leading to the activation of the HOX/MEIS1 axis.[1][8] While both type A and B mutants drive this process, quantitative differences in the level of HOX gene upregulation have not been extensively characterized.
-
p53 Pathway Deregulation: Wild-type NPM1 is a key regulator of the p14ARF-p53 tumor suppressor axis.[2] By sequestering NPM1 in the cytoplasm, both type A and B mutants can lead to the destabilization of p14ARF, thereby blunting the p53-mediated stress response.[7][9] Studies have shown that "A-like" mutations (including A and B) cause a greater reduction in p53 and p21 levels compared to "non-A-like" mutations, leading to reduced sensitivity to chemotherapy.[5][9]
Below is a diagram illustrating the general signaling pathway affected by NPM1c (applicable to both Type A and B).
References
- 1. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of NPM1 splice variants reveals differential expression patterns of prognostic value in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Curious Novel Combination of this compound (NPM1) Gene Mutations Leading to Aberrant Cytoplasmic Dislocation of NPM1 in Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular subtypes of NPM1 mutations have different clinical profiles, specific patterns of accompanying molecular mutations and varying outcomes in intermediate risk acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPM1 Mutational Status Underlines Different Biological Features in Pediatric AML [mdpi.com]
- 6. NPM1-Mutated AML: Deciphering the Molecular and Clinical Puzzle in the Era of Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antagonistic duality of NPM1 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPM1-fusion proteins promote myeloid leukemogenesis through XPO1-dependent HOX activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPM1 Mutational Status Underlines Different Biological Features in Pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Aberrant Interactome: A Comparative Guide to Wild-Type and Mutant NPM1
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interaction networks of Nucleophosmin (NPM1) is paramount to deciphering its role in both normal cellular function and leukemogenesis. This guide provides a comprehensive comparison of the interactomes of wild-type (WT) NPM1 and its cytoplasmically dislocated mutant (NPM1c), offering insights into the molecular mechanisms driving acute myeloid leukemia (AML) and potential therapeutic avenues.
Mutations in the NPM1 gene are among the most frequent genetic alterations in AML. The resulting NPM1c protein exhibits an aberrant cytoplasmic localization, leading to a profound rewiring of its protein interaction landscape. This guide summarizes the key differences in the molecular neighborhoods of WT and mutant NPM1, supported by experimental data and detailed methodologies.
Data Presentation: A Tale of Two Interactomes
The primary distinction between the interactomes of WT and mutant NPM1 lies in their subcellular localization. WT NPM1 predominantly resides in the nucleolus, where it interacts with proteins involved in ribosome biogenesis, chromatin remodeling, and the DNA damage response. In contrast, the NPM1c mutant, bearing a novel nuclear export signal, relocates to the cytoplasm, where it loses key nuclear interactions and gains novel cytoplasmic partners. This dislocation is a critical event in the pathogenesis of NPM1-mutated AML.[1]
Below is a summary of key interacting proteins identified through co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) from nuclear and cytoplasmic fractions of AML cells.
Table 1: Differential Interacting Partners of Wild-Type and Mutant NPM1
| Protein | Predominant Localization of Interaction | Function of Interacting Protein | Consequence of Interaction with Mutant NPM1 |
| PU.1 | Nuclear | Hematopoietic transcription factor | Cytoplasmic mislocalization, leading to deregulation of a transcription hub and repression of differentiation genes.[1] |
| ARF | Nuclear | Tumor suppressor | Cytoplasmic sequestration, disrupting the p53 signaling pathway.[1] |
| SENP3 | Nuclear | SUMO-specific peptidase | Controls NPM1 SUMOylation and function. Altered regulation in the cytoplasm.[1] |
| RUNX1 | Nuclear | Transcription factor | Part of a transcription hub with PU.1; its function is deregulated upon PU.1 mislocalization.[1] |
| c-Myc | Nuclear | Transcription factor, oncoprotein | Interacts with WT NPM1 in transcriptional regulation.[1] |
| p53 | Nuclear | Tumor suppressor | Interacts with WT NPM1; its pathway is disrupted by NPM1c.[1] |
| Ribosomal proteins | Nucleolar | Ribosome biogenesis | Key interaction for WT NPM1's role in ribosome assembly. |
| Histones | Nuclear | Chromatin structure | NPM1 acts as a histone chaperone. |
| XPO1 (CRM1) | Nuclear/Cytoplasmic | Nuclear export receptor | Binds to the novel nuclear export signal of NPM1c, mediating its cytoplasmic translocation.[2] |
| Caspase-6 & -8 | Cytoplasmic | Apoptosis and differentiation | Novel interaction with NPM1c in the cytoplasm, leading to their inhibition. |
| FBW7γ | Nuclear | Tumor suppressor (ubiquitin ligase) | Mislocalized to the cytoplasm by NPM1c, leading to its degradation and accumulation of oncoproteins like MYC. |
| CTCF | Nuclear | Transcriptional regulator, genome organization | Interacts with both WT and mutant NPM1, but is mislocalized to the cytoplasm by NPM1c, altering its regulatory functions.[3] |
| HEXIM1 | Nuclear | Transcriptional regulator | Sequestrated in the cytoplasm by NPM1c. |
Experimental Protocols: Unmasking Protein Interactions
The identification of NPM1 interacting partners is primarily achieved through co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS). This powerful technique allows for the isolation of protein complexes under near-physiological conditions.
Detailed Methodology for Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)
This protocol is a representative example for the analysis of endogenous protein-protein interactions with NPM1 in cell lines.
1. Cell Lysis and Protein Extraction:
-
Harvest approximately 1-5 x 10^7 cultured AML cells (e.g., OCI-AML3 for NPM1c, or a cell line expressing only WT NPM1).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the target protein (e.g., anti-NPM1 antibody) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer (3-5 times) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a more gentle elution buffer (e.g., glycine-HCl, pH 2.5) for subsequent functional assays.
4. Mass Spectrometry Analysis:
-
Run the eluted proteins on a 1D SDS-PAGE gel for a short distance to separate the components of the immunoprecipitation reaction.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of identified proteins between the NPM1 and control immunoprecipitations to identify specific interacting partners.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the comparison of WT and mutant NPM1.
Caption: Altered protein interactions of mutant NPM1 lead to leukemogenesis.
Caption: Experimental workflow for identifying NPM1 interacting proteins.
Caption: Functional consequences of WT vs. Mutant NPM1 interactions.
References
Validating Nucleophosmin (NPM1) as a Therapeutic Target in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nucleophosmin (NPM1) has emerged as a critical therapeutic target, particularly in acute myeloid leukemia (AML), where its mutations are among the most common genetic alterations. This guide provides a comprehensive comparison of various strategies targeting NPM1, validated in preclinical animal models. The data presented herein is collated from pivotal studies, offering insights into the efficacy of different therapeutic modalities, including small molecule inhibitors and immunotherapies.
Executive Summary
Preclinical validation in animal models has demonstrated the significant potential of targeting NPM1 in malignancies. Key therapeutic strategies include:
-
Menin-MLL Inhibitors: Small molecules like VTP-50469 and MI-3454 disrupt the interaction between Menin and the MLL1 complex, which is crucial for the oncogenic activity of mutant NPM1. These inhibitors have shown profound efficacy in reducing leukemia burden and extending survival in mouse models of NPM1-mutated AML.
-
Immunotherapies: Novel approaches such as Chimeric Antigen Receptor (CAR) T-cell therapy and monoclonal antibodies targeting NPM1 are showing promise. CAR-T cells engineered to recognize NPM1 mutations have demonstrated potent and specific anti-leukemic activity in vivo. Additionally, the discovery of cell surface-expressed NPM1 has opened avenues for antibody-based therapies.
-
Combination Therapies: The synergy between NPM1-targeted agents and other anti-cancer drugs, such as BCL-2 inhibitors (e.g., venetoclax), is being actively explored to enhance therapeutic efficacy and overcome potential resistance mechanisms.
This guide will delve into the experimental data supporting these approaches, provide detailed methodologies for key in vivo experiments, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of NPM1-Targeted Therapies
The following tables summarize the quantitative data from key preclinical studies on NPM1-targeted therapies in animal models of AML.
Table 1: Efficacy of Menin-MLL Inhibitors in NPM1-Mutant AML Mouse Models
| Therapeutic Agent | Animal Model | Key Efficacy Readouts | Reference |
| VTP-50469 | Npm1c/Dnmt3a knock-in mice | Reversal of myeloid progenitor cell self-renewal. | [1][2] |
| NPM1-mutant AML PDX | Dramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow (median fold reduction: 129, 14, and 225, respectively). | [1] | |
| NPM1c PDX models | Significant prolongation of survival. | [1] | |
| MI-3454 | NPM1-mutated PDX models | Induced complete remission or regression of leukemia. | [3][4] |
| NPM1-3055 PDX mice | Significant reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow. | [5][6] | |
| NPM1-4392 PDX mice | Substantial reduction of leukemia burden. | [5] | |
| Revumenib (SNDX-5613) | NPM1-mutant PDX AML | Extended survival beyond 160 days when combined with NPM1c-CAR T-cells. | [7] |
Table 2: Efficacy of Immunotherapies Targeting NPM1 in AML Mouse Models
| Therapeutic Agent | Animal Model | Key Efficacy Readouts | Reference |
| NPM1c-CAR T-cells | OCI-AML3 xenograft model | Significant reduction of leukemia burden and prolonged survival. | [8] |
| Patient-derived xenograft model | Effective killing of primary HLA-A2+NPM1c+ AML blasts. | [8] | |
| Anti-csNPM1 mAb (mAb2) | Primary murine AML models | Significant reduction in leukemia burden and extended overall survival. | [9] |
| Human MLL-rearranged PDX model | Significant therapeutic efficacy. | [9] |
Table 3: Efficacy of Combination Therapies in NPM1-Mutant AML Mouse Models
| Therapeutic Combination | Animal Model | Key Efficacy Readouts | Reference |
| DS-1594b (Menin-MLLi) + Venetoclax (BCL-2i) | NPM1m PDX/luc/GFP AML PDX model | Greater reduction in AML burden compared to single agents. | [10] |
| Revumenib (Menin-MLLi) + NPM1c-CAR T-cells | NPM1-mutant PDX AML | Extended survival beyond 160 days. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Establishment and Use of Patient-Derived Xenograft (PDX) Models for NPM1-Mutated AML
-
Animal Models: Immunodeficient mice, such as NOD scid gamma (NSG) mice (female, 8-10 weeks old), are commonly used. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
-
Cell Preparation and Engraftment:
-
Monitoring of Leukemia Engraftment:
-
Engraftment is monitored starting 3-4 weeks post-injection.
-
For models with luciferase-transduced cells, leukemia burden can be quantified non-invasively using bioluminescence imaging (BLI).[10]
-
Alternatively, peripheral blood is collected weekly, and the percentage of human CD45+ cells is determined by flow cytometry to assess the level of leukemia engraftment.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Leukemia progression is monitored by BLI or flow cytometry of peripheral blood.
-
Animal body weight is monitored as an indicator of toxicity.[10]
-
At the end of the study, mice are euthanized, and tissues such as bone marrow and spleen are harvested to determine the final leukemia burden.
-
Survival is monitored and analyzed using Kaplan-Meier curves.
-
In Vivo Efficacy of NPM1c-CAR T-Cell Therapy
-
Animal Model and Tumor Engraftment:
-
NSG mice are intravenously injected with 1 x 10^6 luciferase-expressing OCI-AML3 cells (an NPM1-mutated AML cell line).
-
Leukemia engraftment is monitored by BLI.
-
-
CAR T-Cell Administration:
-
Ten days after tumor cell injection, mice are treated with a single intravenous injection of NPM1c-CAR T-cells (e.g., 3 x 10^6 cells). Control groups receive untransduced T-cells.[11]
-
-
Combination with Menin Inhibitor:
-
For combination studies, mice are treated with revumenib formulated in chow (0.033%) starting on day 4 post-tumor engraftment.[7]
-
-
Efficacy Assessment:
-
Leukemia burden is monitored every 3 days using BLI.
-
Survival of the mice is monitored and plotted using Kaplan-Meier curves.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
NPM1 Signaling Pathway in AML
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse models of NPM1-mutated acute myeloid leukemia: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Benefit of intermediate-dose cytarabine-containing induction in molecular subgroups of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ash.confex.com [ash.confex.com]
- 11. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide to the Cellular Functions of NPM1 and NPM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin 1 (NPM1) and this compound 3 (NPM3) are members of the this compound/nucleoplasmin family of nuclear chaperones. While structurally related, they exhibit both overlapping and distinct cellular functions. NPM1 is a well-characterized multifunctional protein implicated in a multitude of cellular processes, and its mutation is a hallmark of acute myeloid leukemia (AML). NPM3, a less-studied paralog, is emerging as a critical player in its own right, with described roles in chromatin remodeling and a burgeoning connection to oncogenesis. This guide provides a comprehensive comparison of the cellular functions of NPM1 and NPM3, supported by experimental data and detailed methodologies, to aid researchers in discerning their unique and overlapping roles.
Quantitative Data Comparison
To facilitate a clear comparison of NPM1 and NPM3, the following tables summarize key quantitative and qualitative data regarding their expression, localization, and functional attributes.
Table 1: Gene and Protein Characteristics
| Feature | NPM1 | NPM3 |
| Gene Symbol | NPM1 | NPM3 |
| Protein Name | This compound 1, B23, Numatrin | This compound/Nucleoplasmin 3 |
| Amino Acid Length | 294 | 178 |
| Molecular Weight | ~32.6 kDa | ~19.3 kDa[1] |
| Chromosomal Location | 5q35.1 | 10q24.31[2] |
Table 2: Subcellular Localization
| Location | NPM1 | NPM3 |
| Primary | Nucleolus (granular component)[3][4] | Nucleus, Nucleolus[5][6] |
| Secondary | Nucleoplasm, Cytoplasm (shuttles)[3] | Cytosol, Actin filaments[6] |
| Aberrant (in disease) | Predominantly Cytoplasmic (in NPM1-mutated AML) | Not well characterized |
Table 3: Functional Comparison
| Cellular Function | NPM1 | NPM3 |
| Ribosome Biogenesis | Essential for rRNA processing, ribosome assembly, and nuclear export of ribosomal subunits.[7][8][9][10] | Interacts with NPM1 to inhibit ribosome biogenesis.[8] Modulates pre-rRNA synthesis.[5] |
| Chromatin Remodeling | Functions as a histone chaperone, involved in nucleosome assembly.[11] | Lacks intrinsic histone chaperone activity but enhances transcription.[12] Can mediate chromatin remodeling in a complex with NPM1.[5][11][13] |
| Cell Cycle Regulation | Regulates centrosome duplication and G2/M checkpoint.[5] Overexpression can accelerate cell cycle entry.[12] | Positively correlated with cell cycle-related genes (e.g., CCNA2, MAD2L1). Knockdown inhibits cell proliferation.[3][14] |
| Stress Response | Translocates from the nucleolus to the nucleoplasm under stress, involved in the p53-mediated stress response and DNA repair.[15][16][17] | Role in stress response is not well defined. |
| Oncogenic Role | Acts as both a proto-oncogene and a tumor suppressor. Mutations leading to cytoplasmic localization are drivers of AML.[14] | Emerging as an oncogenic factor, associated with poor prognosis in lung adenocarcinoma and promotes immune escape in gastric cancer.[14][18][19][20][21] |
Table 4: Key Interacting Proteins
| Interacting Protein | NPM1 Interaction | NPM3 Interaction | Shared/Unique |
| NPM1 | Forms homo-oligomers | Forms hetero-oligomers with NPM1[2][11] | Shared |
| Ribosomal Proteins (e.g., RPL5) | Direct interaction, involved in ribosome export[8] | Indirectly through NPM1 | NPM1-centric |
| p53 | Interacts and regulates p53 stability and activity[22][23][24][25] | Interaction not well established | NPM1-centric |
| ARF Tumor Suppressor | Sequesters ARF in the nucleolus | No known interaction | NPM1-centric |
| Histones (H2A, H2B, H3, H4) | Binds to histones as a chaperone | Lacks direct histone binding activity | NPM1-centric |
| MYC | Positively regulates MYC-driven transcription | Upregulated by MYC[18][26] | Shared |
Signaling Pathways and Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the known signaling pathways and interaction networks for NPM1 and NPM3, providing a visual comparison of their cellular roles.
Caption: NPM1 signaling network highlighting its roles in ribosome biogenesis, p53 regulation, and DNA repair.
Caption: NPM3 interaction network illustrating its interplay with NPM1 and its emerging roles in cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) for NPM1-NPM3 Interaction
This protocol is designed to verify the interaction between NPM1 and NPM3 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Anti-NPM1 antibody (for immunoprecipitation).
-
Anti-NPM3 antibody (for western blot detection).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-NPM1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-NPM3 antibody to detect co-immunoprecipitated NPM3.
Quantitative Real-Time PCR (qRT-PCR) for NPM1 and NPM3 Expression Analysis
This protocol allows for the quantification of NPM1 and NPM3 mRNA levels in different cell lines or tissues.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for NPM1, NPM3, and a reference gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (NPM1 or NPM3) or the reference gene, and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of NPM1 and NPM3 using the ΔΔCt method, normalizing to the expression of the reference gene.
Chromatin Immunoprecipitation (ChIP) for Identifying Genomic Targets
This protocol can be adapted to identify the genomic regions bound by NPM1 or NPM3.
Materials:
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
Antibody specific for the target protein (NPM1 or NPM3).
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for qPCR or next-generation sequencing library preparation.
Procedure:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a sonication buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target protein overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.
Conclusion
NPM1 and NPM3, while both members of the this compound/nucleoplasmin family, exhibit distinct as well as overlapping functional roles. NPM1 is a central hub for ribosome biogenesis and stress response, with its misregulation having profound consequences in cancer. NPM3 appears to act more as a modulator, often in concert with NPM1, influencing processes like chromatin remodeling and transcription. The emerging oncogenic roles of NPM3 highlight the importance of further research into its specific mechanisms of action. This guide provides a foundational comparison to aid researchers in designing experiments to further elucidate the intricate cellular functions of these two important nuclear proteins.
References
- 1. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. This compound mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. elearning.unite.it [elearning.unite.it]
- 8. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Serves as a Rate-Limiting Nuclear Export Chaperone for the Mammalian Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posttranscriptional depletion of ribosome biogenesis factors engenders therapeutic vulnerabilities in NPM1-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function of homo- and hetero-oligomers of human nucleoplasmin/nucleophosmin family proteins NPM1, NPM2 and NPM3 during sperm chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NPM3, a member of the this compound/nucleoplasmin family, enhances activator-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NPM3 as a novel oncogenic factor and poor prognostic marker contributes to cell proliferation and migration in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. molbiolcell.org [molbiolcell.org]
- 18. NPM3 as an Unfavorable Prognostic Biomarker Involved in Oncogenic Pathways of Lung Adenocarcinoma via MYC Translational Activation - Chen - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 19. NPM3 as a novel oncogenic factor and poor prognostic marker contributes to cell proliferation and migration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mednexus.org [mednexus.org]
- 21. researchgate.net [researchgate.net]
- 22. AML-Related NPM Mutations Drive p53 Delocalization into the Cytoplasm with Possible Impact on p53-Dependent Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Correlation analysis of p53 protein isoforms with NPM1/FLT3 mutations and therapy response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Basics of ChIP-seq data analysis [bioconductor.org]
A Researcher's Guide to the Cross-Reactivity of Commercial Nucleophosmin (NPM1) Antibodies
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies targeting Nucleophosmin (NPM1), with a focus on their cross-reactivity. The information presented is collated from manufacturer datasheets and peer-reviewed publications to aid in the selection of the most appropriate antibody for your research needs.
This compound is a multifunctional protein primarily located in the nucleolus that is involved in ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor p53. Mutations in the NPM1 gene are frequently observed in acute myeloid leukemia (AML), leading to the aberrant cytoplasmic localization of the protein. Therefore, antibodies that can distinguish between wild-type and mutant forms of NPM1, or that exhibit high specificity for NPM1 over other cellular proteins, are crucial for both basic research and clinical diagnostics.
Comparative Analysis of Commercial NPM1 Antibodies
The following table summarizes the key features of several commercially available NPM1 antibodies, including their specificity and validated applications. This information is critical for assessing their potential for cross-reactivity in various experimental setups.
| Antibody Name/Clone | Supplier | Host Species | Clonality | Immunogen/Epitope | Validated Applications | Specificity/Cross-Reactivity Notes |
| NPM1 (FC82291) | Novus Biologicals | Mouse | Monoclonal | Rat B23 (this compound) | WB, ELISA, ICC/IF | The epitope is within the C-terminal 68 amino acids. It does not recognize the NPM1.3 splice variant or the NPM1c mutant.[1] Detects both phosphorylated and unphosphorylated forms. |
| NPM1 Antibody #3542 | Cell Signaling Technology | Rabbit | Polyclonal | Synthetic peptide corresponding to residues surrounding the amino-terminus of human NPM1.[2][3] | WB, IHC, IF | Detects endogenous levels of total NPM1 protein.[2][3] |
| NPM1 (C Mutant Specific) Antibody #17944 | Cell Signaling Technology | Rabbit | Polyclonal | Synthetic peptide corresponding to residues near the mutated carboxy terminus of human NPM1 C mutant protein.[4] | WB, IP, ChIP | Recognizes endogenous levels of total NPM1 C mutant protein and does not cross-react with wild-type NPM1 protein.[4] |
| NPM1 Monoclonal Antibody (NA24) | Thermo Fisher Scientific | Mouse | Monoclonal | GST fusion protein containing the N-terminal part of this compound fused to 14 aa of ALK protein.[3] | WB, IHC(P), ICC/IF | Shows reactivity with human and mouse samples.[5] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential. The following are detailed protocols for Western Blotting and Immunoprecipitation, two common methods used to evaluate antibody specificity.
Western Blotting Protocol for Specificity Testing
Western blotting is a powerful technique to assess the specificity of an antibody by detecting the target protein's size. The presence of a single band at the expected molecular weight is indicative of high specificity, while multiple bands may suggest cross-reactivity.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary NPM1 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunoprecipitation (IP) for Cross-Reactivity Analysis
Immunoprecipitation followed by mass spectrometry (IP-MS) is a highly sensitive method to identify proteins that interact with the target protein, as well as any non-specific binding partners of the antibody, thus revealing its cross-reactivity profile.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) containing protease and phosphatase inhibitors to maintain protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Add the primary NPM1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
3. Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting to confirm the presence of NPM1 and the absence of known negative control proteins.
-
For a comprehensive cross-reactivity analysis, subject the eluate to mass spectrometry to identify all co-precipitated proteins.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and Immunoprecipitation.
Figure 1. Workflow for Western Blotting to assess antibody specificity.
Figure 2. Workflow for Immunoprecipitation to analyze cross-reactivity.
Signaling Pathway Involving this compound
NPM1 plays a critical role in the p53 tumor suppressor pathway. Understanding this pathway can provide context for cross-reactivity studies, as antibodies may inadvertently recognize other proteins within these complexes.
Figure 3. Simplified diagram of the NPM1-ARF-MDM2-p53 pathway.
References
- 1. Analysis of the oligomeric states of this compound using size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. NPM1 Antibody (#3542) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. NPM1 (C Mutant Specific) Antibody (#17944) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. NPM1 Monoclonal Antibody (NA24) (MA5-12508) [thermofisher.com]
Validating the Functional Role of NPM1 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the functional significance of Nucleophosmin (NPM1) phosphorylation. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid in the design and execution of research aimed at understanding and targeting NPM1-related cellular processes.
The Critical Role of NPM1 Phosphorylation
This compound (NPM1), also known as B23, NO38, or numatrin, is a multifunctional phosphoprotein primarily localized in the nucleolus.[1][2] It plays a pivotal role in various fundamental cellular processes, including ribosome biogenesis, cell cycle regulation, maintenance of genomic stability, and response to cellular stress.[1][2][3][4][5] The diverse functions of NPM1 are intricately regulated by post-translational modifications, with phosphorylation being a key mechanism controlling its localization, interactions, and activities.[1][3][6] Dysregulation of NPM1 phosphorylation is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][5][7]
Key Phosphorylation Sites and Their Functional Implications
Several kinases phosphorylate NPM1 at specific residues, leading to distinct functional outcomes. Understanding these site-specific phosphorylation events is crucial for elucidating the complex regulatory networks governed by NPM1.
| Phosphorylation Site | Kinase(s) | Cellular Process | Key Functional Role |
| Thr199 | CDK1, CDK2/Cyclin E | Cell Cycle, DNA Damage Response | Critical for initiation of centrosome duplication; involved in pre-mRNA processing; localizes to sites of DNA double-strand breaks.[1][4][8] |
| Thr234/237 | CDK1/Cyclin B | Mitosis | Allows dissociation from the nucleolus during mitosis.[1][9] |
| Ser10, Ser70 | CDK1 | G2/M Transition | Regulates Cdk1 activity and overrides stress-induced G2/M arrest.[9][10][11][12] |
| Ser125 | Aurora Kinase A/B, CK2 | Mitosis, Ribosome Biogenesis | Critical for mitotic progression, particularly cytokinesis; regulates NPM1's role as a molecular chaperone.[7][9][13][14][15] |
| Thr95 | Unknown | Cell Cycle | Regulates NPM1's association with the centrosome; exhibits transient, cell cycle-dependent phosphorylation.[6][9] |
| Ser4 | PLK1, NEK2A | Mitosis | Plays a role in mitotic regulation and reassociation with the centrosome.[2][9] |
Comparative Analysis of Validation Methodologies
Validating the functional role of a specific NPM1 phosphorylation event requires a multi-faceted approach. Below is a comparison of commonly used techniques, highlighting their principles, advantages, and limitations.
| Methodology | Principle | Advantages | Disadvantages |
| Western Blotting | Uses phospho-specific antibodies to detect the phosphorylated form of NPM1 in protein lysates separated by size.[16] | Relatively inexpensive, provides information on protein size and abundance, widely accessible. | Semi-quantitative, antibody-dependent, may not distinguish between closely migrating phosphorylated forms. |
| Immunofluorescence | Utilizes phospho-specific antibodies to visualize the subcellular localization of phosphorylated NPM1 within fixed cells. | Provides spatial information on protein localization, can be used for co-localization studies. | Can be prone to artifacts from fixation and antibody cross-reactivity, quantification can be challenging. |
| Mass Spectrometry | Identifies and quantifies phosphorylation sites on NPM1 by measuring the mass-to-charge ratio of peptides. | Highly sensitive and specific, can identify novel phosphorylation sites, provides quantitative data. | Requires specialized equipment and expertise, can be expensive, may not be suitable for all sample types. |
| Site-Directed Mutagenesis | Involves mutating the phosphorylation site to an amino acid that cannot be phosphorylated (e.g., Alanine) or one that mimics phosphorylation (e.g., Glutamic or Aspartic acid).[9][10][11] | Allows for direct assessment of the functional consequence of a specific phosphorylation event in a cellular context. | Overexpression of mutants may lead to non-physiological effects, requires careful validation of expression levels. |
| In Vitro Kinase Assays | Purified NPM1 (wild-type or mutant) is incubated with a specific kinase and radiolabeled ATP to measure phosphorylation.[17] | Provides direct evidence of a kinase-substrate relationship, allows for kinetic analysis. | May not reflect the in vivo situation due to the absence of other cellular factors. |
| Co-immunoprecipitation | Used to identify proteins that interact with NPM1 in a phosphorylation-dependent manner. | Reveals functional protein-protein interactions. | Can be affected by antibody specificity and non-specific binding, may not capture transient interactions. |
Experimental Protocols
Analysis of NPM1 Phosphorylation by Western Blot
Objective: To detect and semi-quantify the level of a specific NPM1 phosphorylation event in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific to the phosphorylated NPM1 site
-
Primary antibody against total NPM1 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific phospho-NPM1 site overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total NPM1 to normalize for protein loading.
Validation of NPM1 Phosphorylation Sites using Site-Directed Mutagenesis
Objective: To assess the functional importance of a specific NPM1 phosphorylation site by expressing non-phosphorylatable or phosphomimetic mutants.
Materials:
-
Expression vector containing wild-type NPM1 cDNA
-
Site-directed mutagenesis kit
-
Competent E. coli for plasmid amplification
-
Cell line for transfection
-
Transfection reagent
-
Antibodies for Western blot or immunofluorescence analysis
-
Reagents for functional assays (e.g., cell cycle analysis, proliferation assay)
Protocol:
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce a point mutation at the desired phosphorylation site in the NPM1 expression vector. For a non-phosphorylatable mutant, change the serine, threonine, or tyrosine to an alanine (B10760859) (e.g., T199A). For a phosphomimetic mutant, change it to glutamic acid or aspartic acid (e.g., T199E).
-
Sequence Verification: Sequence the entire coding region of the mutated NPM1 construct to confirm the desired mutation and ensure no other mutations were introduced.
-
Transfection: Transfect the wild-type NPM1, non-phosphorylatable mutant, and phosphomimetic mutant constructs into the chosen cell line. An empty vector control should also be included.
-
Expression Validation: After 24-48 hours, harvest the cells and confirm the expression of the NPM1 constructs by Western blotting using an antibody against total NPM1.
-
Functional Analysis: Perform relevant functional assays to compare the effects of the wild-type and mutant NPM1 proteins. For example:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of cells expressing the different constructs.
-
Centrosome Duplication: Use immunofluorescence to visualize and quantify centrosome numbers.
-
Proliferation Assay: Measure cell proliferation rates using assays such as MTT or BrdU incorporation.
-
Subcellular Localization: Analyze the localization of the NPM1 mutants using immunofluorescence.
-
Visualizing NPM1 Phosphorylation Pathways and Workflows
NPM1 Phosphorylation in Cell Cycle Regulation
Caption: Signaling pathways of NPM1 phosphorylation in cell cycle progression.
Experimental Workflow for Validating NPM1 Phosphorylation Function
Caption: A logical workflow for validating the function of a specific NPM1 phosphorylation site.
References
- 1. Implication of NPM1 phosphorylation and preclinical evaluation of the nucleoprotein antagonist N6L in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Nucleolar Phosphoprotein Orchestrating Cellular Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: from structure and function to disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle-dependent phosphorylation of this compound and its potential regulation by peptidyl-prolyl cis/trans isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NPM phosphorylation stimulates Cdk1, overrides G2/M checkpoint and increases leukemic blasts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. NPM phosphorylation stimulates Cdk1, overrides G2/M checkpoint and increases leukemic blasts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Translocations and mutations involving the this compound (NPM1) gene in lymphomas and leukemias | Haematologica [haematologica.org]
- 14. Phosphorylation of multifunctional nucleolar protein this compound (NPM1) by aurora kinase B is critical for mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Gene Expression in NPM1-Mutated vs. Wild-Type AML
For Immediate Publication
A deep dive into the distinct gene expression signatures of NPM1-mutated Acute Myeloid Leukemia (AML) reveals a landscape dominated by the upregulation of key developmental genes, offering potential avenues for targeted therapeutic strategies. This guide provides a comprehensive comparison of the transcriptomic profiles between NPM1-mutated and wild-type AML, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues. Among the most frequent genetic alterations in AML is a mutation in the Nucleophosmin 1 (NPM1) gene, occurring in approximately 30% of adult AML cases. These mutations, typically frameshift insertions in exon 12, lead to the aberrant cytoplasmic localization of the NPM1 protein. This dislocation is not merely a change in cellular address; it fundamentally rewires the transcriptional circuitry of the leukemic cell, leading to a distinct gene expression profile compared to AML with wild-type NPM1. Understanding these differences is paramount for researchers, scientists, and drug development professionals in their quest for more effective and personalized AML therapies.
Quantitative Comparison of Gene Expression
The transcriptomic hallmark of NPM1-mutated AML is the significant upregulation of several members of the HOX gene family, master regulators of embryonic development and hematopoiesis. This dysregulation is a direct consequence of the cytoplasmic mislocalization of the mutant NPM1 protein. The following table summarizes the differential expression of key genes implicated in the pathogenesis of NPM1-mutated AML.
| Gene | Fold Change (NPM1-mutated vs. Wild-Type) | p-value | Function |
| HOXA5 | 8.3 | 3.06E-12 | Transcription factor involved in hematopoietic development.[1] |
| HOXA10 | 3.3 | 2.44E-09 | Key regulator of hematopoietic stem cell differentiation.[1] |
| HOXB5 | 37 | 1.86E-13 | Transcription factor crucial for hematopoietic stem cell self-renewal.[1] |
| MEIS1 | 4.4 | 9.82E-10 | A cofactor of HOX proteins, essential for their leukemogenic activity.[1] |
| PBX3 | 5.4 | 1.03E-13 | Another critical HOX cofactor, involved in hematopoietic stem cell function.[1] |
| ITM2A | 0.4 | 0.004 | Integral membrane protein, downregulated in NPM1-mutated AML.[1] |
Key Dysregulated Signaling Pathway: The HOX Gene Network
The aberrant cytoplasmic localization of mutant NPM1 protein is central to the dysregulation of the HOX gene network. In a normal cell, NPM1 resides in the nucleolus and is involved in ribosome biogenesis and stress response. However, the mutated form of NPM1 is exported to the cytoplasm, leading to a cascade of events that ultimately result in the overexpression of HOX genes. This is a critical dependency for the survival of NPM1-mutated AML cells. The following diagram illustrates this pathogenic mechanism.
Caption: Dysregulated HOX gene expression in NPM1-mutated AML.
Experimental Protocols
The comparison of gene expression profiles between NPM1-mutated and wild-type AML is primarily achieved through high-throughput sequencing techniques, most notably RNA sequencing (RNA-seq).
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the key steps for performing RNA-seq on AML patient samples.
-
Sample Collection and Preparation:
-
Obtain bone marrow aspirates or peripheral blood from AML patients with informed consent.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Enrich for leukemic blast cells using fluorescence-activated cell sorting (FACS) based on established cell surface markers (e.g., CD34, CD117).
-
-
RNA Extraction:
-
Extract total RNA from the enriched blast cell population using a TRIzol-based method or a commercial RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of 7 or higher.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Quantify and qualify the prepared libraries using a Qubit fluorometer and a bioanalyzer.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the cleaned reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Perform differential gene expression analysis between NPM1-mutated and wild-type AML samples using packages like DESeq2 or edgeR in the R statistical environment.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05) and a notable fold change (e.g., > 2 or < 0.5).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.
-
The following diagram illustrates a typical workflow for comparing gene expression profiles in AML.
Caption: A typical workflow for comparing gene expression in AML.
Conclusion
The distinct gene expression profile of NPM1-mutated AML, particularly the upregulation of the HOX gene network, provides a clear molecular signature for this disease subtype. This unique transcriptomic landscape not only serves as a valuable diagnostic and prognostic marker but also presents a compelling set of targets for the development of novel therapeutic interventions. Further research into the downstream effectors of the dysregulated HOX pathway and the development of strategies to disrupt the pathogenic function of cytoplasmic mutant NPM1 hold the promise of improving outcomes for patients with this common form of AML.
References
validation of NPM1's role in a specific DNA repair pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nucleophosmin (NPM1)'s role and performance in key DNA repair pathways, specifically Base Excision Repair (BER) and Homologous Recombination (HR). We present supporting experimental data, detailed methodologies for crucial experiments, and visualizations of the involved pathways and workflows to offer a comprehensive resource for understanding and targeting NPM1-mediated DNA repair.
Introduction to NPM1 in DNA Damage Response
This compound (NPM1), also known as B23, is a multifunctional phosphoprotein predominantly localized in the nucleolus.[1] It plays critical roles in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the DNA damage response (DDR).[2][3] Its involvement in DNA repair is multifaceted, contributing to the maintenance of genomic stability.[1] Dysregulation of NPM1 is frequently observed in various cancers, making it a compelling target for therapeutic development.[3] This guide will delve into the experimental validation of NPM1's function in two major DNA repair pathways, comparing its role with other key proteins in these processes.
Section 1: NPM1 in Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is essential for correcting single-base DNA lesions, such as those arising from oxidation or alkylation. A key enzyme in this pathway is Apurinic/apyrimidinic endonuclease 1 (APE1), which incises the DNA backbone at abasic sites.[4]
Role of NPM1 in BER
NPM1 has been identified as a crucial interaction partner of APE1.[5] This interaction has been shown to stimulate the endonuclease activity of APE1, thereby enhancing the efficiency of the BER pathway.[6] NPM1 is thought to act as a chaperone, potentially modulating APE1's conformation to facilitate its catalytic function.[4] The interaction between NPM1 and APE1 is dynamic, with genotoxic stress leading to the relocalization of both proteins from the nucleolus to the nucleoplasm, where they can act on damaged DNA.[6]
Comparison with an Alternative: PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is another key player in the BER pathway. It recognizes DNA strand breaks and recruits other BER proteins to the site of damage.[2][7] Like NPM1, PARP1 can also modulate the activity of APE1.[2][8]
Key Differences:
-
Mechanism of APE1 Modulation: While NPM1 appears to directly interact with and allosterically modulate APE1, PARP1's stimulation of APE1 is linked to its role in sensing DNA breaks and signaling for repair.[2][5]
-
Role as a Scaffold: PARP1 acts as a scaffold protein, synthesizing poly(ADP-ribose) chains that recruit a multitude of DNA repair factors. NPM1's role is more directly focused on enhancing the enzymatic activity of APE1.[6][7]
Data Presentation: NPM1 vs. PARP1 in Modulating APE1 Activity
| Parameter | NPM1 | PARP1 | Reference |
| Effect on APE1 Endonuclease Activity | ~3-fold stimulation | >10-fold stimulation of strand incision rate | [2][6] |
| Dissociation Constant (K D) with APE1 | 3.5 ± 0.3 µM | No stable direct interaction reported | [5] |
| Primary Role in BER | Direct modulation of APE1 activity | DNA damage sensing and recruitment of repair factors | [6][7] |
Experimental Protocols
1. Co-Immunoprecipitation of NPM1 and APE1
This protocol is used to verify the in-vivo interaction between NPM1 and APE1.
-
Cell Lysis:
-
Harvest cultured cells (e.g., HeLa) and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Centrifuge to pellet cell debris and collect the supernatant.[9]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against NPM1 (or APE1) overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against APE1 (or NPM1) to detect the co-immunoprecipitated protein.[10]
-
2. In Vitro APE1 Endonuclease Activity Assay
This assay measures the effect of NPM1 on the enzymatic activity of APE1.
-
Substrate Preparation:
-
Use a fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a THF residue).[11]
-
-
Reaction Setup:
-
Incubate a fixed amount of the DNA substrate with recombinant APE1 protein in a reaction buffer (e.g., 50 mM HEPES, 20 mM KCl, 10 mM MgCl2, 2 mM DTT).
-
For the experimental condition, pre-incubate APE1 with varying concentrations of recombinant NPM1 before adding the substrate.[11]
-
-
Reaction and Analysis:
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a formamide-containing stop solution.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the cleaved and uncleaved DNA substrate using a fluorescence scanner. The percentage of cleaved product reflects the APE1 activity.[11]
-
Visualization
Caption: NPM1's role in the Base Excision Repair pathway.
Section 2: NPM1 in Homologous Recombination (HR)
Homologous Recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. A key step in HR is the loading of the RAD51 recombinase onto single-stranded DNA to form a nucleoprotein filament that mediates homology search and strand invasion.
Role of NPM1 in HR
NPM1 plays a significant role in HR by promoting the formation of RAD51 foci at sites of DNA damage.[12] This function is dependent on post-translational modifications of NPM1, specifically phosphorylation at Threonine 199 (Thr199) and SUMOylation at Lysine (B10760008) 263 (K263).[13] SUMOylated NPM1 has been shown to directly interact with RAD51, facilitating its recruitment to DSBs.[14] Depletion of NPM1 leads to a reduction in HR efficiency and increased sensitivity to DNA damaging agents.[1]
Comparison with an Alternative: Nucleolin (NCL)
Nucleolin (NCL) is another abundant nucleolar protein that, like NPM1, is involved in the DSB response.[2][15] Both proteins act as histone chaperones and are implicated in chromatin remodeling at sites of DNA damage.[2]
Key Differences:
-
Direct Interaction with HR Factors: While NPM1 directly interacts with RAD51 to promote its recruitment, the precise mechanism by which NCL facilitates HR is less clear, though it is known to interact with other DSB repair proteins like RAD50.[2][15]
-
Functional Overlap and Specificity: NPM1 and NCL share overlapping functions in the DDR, but they are not entirely redundant, suggesting they may have distinct roles in coordinating the repair process.[2]
Data Presentation: Impact of NPM1 Depletion on HR Efficiency and Cell Survival
| Parameter | Control Cells | NPM1 Depleted Cells | Reference |
| Cell Survival Fraction (after 4 Gy IR) | 1.0 (normalized) | Significantly reduced | [1] |
| RAD51 Foci Formation (after IR) | Efficient formation | Impaired formation | [12] |
| DNA Double-Strand Breaks (Comet Assay) | Efficient repair | Increased tail moment (unrepaired breaks) | [7] |
Experimental Protocols
1. GST Pull-Down Assay for NPM1-RAD51 Interaction
This in vitro assay is used to confirm a direct interaction between NPM1 and RAD51.
-
Protein Expression and Purification:
-
Binding Reaction:
-
Immobilize GST-NPM1 on glutathione-sepharose beads.
-
Incubate the beads with purified RAD51 protein in a binding buffer.
-
As a negative control, use beads with GST alone.[18]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the GST-NPM1 and any interacting proteins by adding a solution with a high concentration of reduced glutathione.[19]
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-RAD51 antibody to detect the interaction.
-
2. RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage.
-
Cell Culture and Treatment:
-
Grow cells (e.g., U2OS) on coverslips.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., ionizing radiation).[10]
-
-
Immunostaining:
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of cells with RAD51 foci (discrete nuclear spots of fluorescence). A common threshold is >5 foci per nucleus.[21]
-
3. Neutral Comet Assay for DNA Double-Strand Breaks
This assay measures the level of DNA double-strand breaks in individual cells.
-
Cell Preparation and Lysis:
-
Embed single cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a neutral lysis buffer to remove membranes and soluble proteins, leaving behind the nuclear DNA (nucleoids).
-
-
Electrophoresis:
-
Subject the slides to electrophoresis under neutral pH conditions. Unrepaired DNA fragments (from DSBs) migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to measure the "tail moment" (the product of the tail length and the fraction of DNA in the tail), which is proportional to the amount of DNA damage.[7]
-
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian Base Excision Repair: Functional Partnership between PARP-1 and APE1 in AP-Site Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Nucleolar Histone Chaperone NPM1 Triggers Rearrangement of Heterochromatin and Synergizes with a Deficiency in DNA Methyltransferase DNMT3A to Drive Ribosomal DNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 6. This compound modulates stability, activity, and nucleolar accumulation of base excision repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Base Excision Repair: Functional Partnership between PARP-1 and APE1 in AP-Site Repair | PLOS One [journals.plos.org]
- 8. Mammalian Base Excision Repair: Functional Partnership between PARP-1 and APE1 in AP-Site Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human AP-endonuclease (Ape1) activity on telomeric G4 structures is modulated by acetylatable lysine residues in the N-terminal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. hCINAP regulates the DNA-damage response and mediates the resistance of acute myelocytic leukemia cells to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 17. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 18. Analysis of Protein-Protein Interactions Using GST Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 19. GST pull down assay [protocols.io]
- 20. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 21. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different NPM1 inhibitors in vitro
A Comparative Guide to the In Vitro Efficacy of NPM1 Inhibitors
This guide provides a comparative analysis of the in vitro efficacy of various inhibitors targeting Nucleophosmin 1 (NPM1)-mutated acute myeloid leukemia (AML). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of different therapeutic strategies against this common AML subtype.
Mutations in the NPM1 gene are one of the most frequent genetic alterations in AML, leading to the cytoplasmic mislocalization of the NPM1 protein (NPM1c).[1] This aberrant localization disrupts normal cellular processes, including ribosome biogenesis and tumor suppression, contributing to leukemogenesis.[1] Consequently, targeting NPM1c has become a promising therapeutic avenue. This guide summarizes the in vitro potency of several classes of inhibitors that directly or indirectly target the oncogenic functions of mutant NPM1.
Comparative Efficacy of NPM1 Inhibitors
The following table summarizes the in vitro efficacy of various inhibitors against NPM1-mutated AML cell lines and patient-derived samples. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented to indicate the potency of each compound. It is important to note that experimental conditions, such as the specific cell line and duration of treatment, can influence these values.
| Inhibitor Class | Compound | Mechanism of Action | Cell Line / Sample Type | IC50 / GI50 (nM) | Reference |
| Menin-MLL Inhibitors | MI-3454 | Disrupts the Menin-MLL1 interaction, which is crucial for the leukemogenic gene expression program driven by NPM1c. | MLL-rearranged cell lines (sensitive to Menin inhibition) | 7 - 27 | [2] |
| Ziftomenib (KO-539) | Oral Menin-MLL inhibitor. | NPM1-mutant AML cell lines | - | [3][4] | |
| Revumenib (SNDX-5613) | Potent, oral Menin-MLL inhibitor. | NPM1-mutant AML cell lines | - | [4][5] | |
| DSP-5336 | Selective Menin-MLL inhibitor. | OCI-AML3 (NPM1-mutant) | 15.3 | [6] | |
| Rac1 Inhibitors | ZINC69391 | Inhibit the Rac1 GTPase, a signaling node implicated in the proliferation and survival of NPM1-mutated AML cells. | Primary NPM1-mutated AML patient samples | 3,000 - 24,000 | [7][8] |
| ITX3 | Inhibit the Rac1 GTPase. | Primary NPM1-mutated AML patient samples | 3,000 - 24,000 | [7][8] | |
| EHOP-016 | Inhibit the Rac1 GTPase. | Primary NPM1-mutated AML patient samples | 3,000 - 24,000 | [7][8] | |
| 1A-116 | Inhibit the Rac1 GTPase. | Primary NPM1-mutated AML patient samples | 3,000 - 24,000 | [7][8] | |
| NSC23766 | Inhibit the Rac1 GTPase. | Primary NPM1-mutated AML patient samples | 3,000 - 24,000 | [7][8] | |
| NPM1 Trafficking Inhibitors | Avrainvillamide (AVA) | Interacts with NPM1 and the nuclear export protein CRM1, affecting NPM1 localization. | OCI-AML3 (NPM1-mutant) | <10,000 (highly variable) | [9] |
| NPM1 Oligomerization Inhibitors | NSC348884 | Affects the oligomerization state of NPM1, which is important for its function. | OCI-AML3 (NPM1-mutant) | - | [10] |
Note: IC50/GI50 values are highly dependent on the experimental conditions. Direct comparison between different studies should be made with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: NPM1c signaling and inhibitor targets.
Caption: Experimental workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are generalized protocols for key experiments cited in the comparison of NPM1 inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate NPM1-mutated AML cells (e.g., OCI-AML3) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat NPM1-mutated AML cells with the inhibitors at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Conclusion
The landscape of targeted therapies for NPM1-mutated AML is rapidly evolving, with several classes of inhibitors demonstrating promising in vitro activity. Menin-MLL inhibitors appear to be highly potent in the nanomolar range in specific cell lines.[2][6] Rac1 inhibitors show efficacy in the micromolar range in primary patient samples, suggesting a different therapeutic window and potentially a distinct mechanism of action.[7][8] Other novel strategies, such as targeting NPM1 trafficking and oligomerization, are also under investigation.[9][10]
This guide provides a snapshot of the current preclinical data. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison of the efficacy of these different NPM1 inhibitors. The choice of inhibitor for further development will likely depend on a combination of factors including in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy and safety profiles.
References
- 1. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuraoncology.com [kuraoncology.com]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. NPM1-Mutated Patient-Derived AML Cells Are More Vulnerable to Rac1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NPM1-Mutated Patient-Derived AML Cells Are More Vulnerable to Rac1 Inhibition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
A Comparative Guide to the Functional Analysis of Nucleophosmin (NPM1) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Nucleophosmin (NPM1), also known as B23, is a multifunctional phosphoprotein predominantly residing in the nucleolus that plays a crucial role in various cellular processes, including ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability.[1][2] Alterations in its expression, localization, and function are strongly associated with cancer, particularly Acute Myeloid Leukemia (AML). The NPM1 gene can be expressed as several splice-variant isoforms, and can also undergo mutations, leading to proteins with distinct functional properties. This guide provides a comparative functional analysis of the major NPM1 isoforms, including the wild-type protein, key splice variants, and the clinically significant AML-associated mutant.
Functional Comparison of Key NPM1 Isoforms
The primary functional distinctions between NPM1 isoforms are rooted in their subcellular localization, which dictates their interaction partners and subsequent cellular roles. The wild-type NPM1 (also referred to as R1 or B23.1) is the most abundant isoform and is primarily localized to the nucleolus, a site for ribosome synthesis.[1][3] In contrast, the AML-associated mutant, commonly denoted as NPM1c, is aberrantly found in the cytoplasm.[1][4] This mislocalization is a direct consequence of mutations in the C-terminal domain of the protein.[4][5] Another key isoform, the R2 splice variant (or B23.2), lacks the nucleolar localization domain and is consequently found in the nucleoplasm and/or cytoplasm.[1]
These differences in localization have profound impacts on cellular signaling. For instance, the nucleolar retention of wild-type NPM1 is crucial for its role in stabilizing the tumor suppressor ARF. The cytoplasmic dislocation of NPM1c disrupts this interaction, leading to the destabilization of ARF and subsequent impairment of the ARF-MDM2-p53 tumor suppressor pathway.[1][3] This disruption is a key event in the pathogenesis of NPM1-mutated AML. Furthermore, the cytoplasmic presence of NPM1c has been linked to the upregulation of HOX genes, which are critical for leukemogenesis.[1][4]
The following tables provide a quantitative comparison of the key functional characteristics of the major NPM1 isoforms.
| Isoform | Primary Subcellular Localization | Interaction with ARF | Role in Ribosome Biogenesis | Implication in Cancer |
| NPM1 Wild-Type (R1/B23.1) | Nucleolus | Stabilizes ARF in the nucleolus | Key role in ribosome maturation and transport[6][7] | Overexpressed in various solid tumors[1] |
| NPM1 Splice Variant (R2/B23.2) | Nucleoplasm and/or Cytoplasm[1] | Reduced interaction due to localization | Less defined, may differ from wild-type | High expression associated with favorable prognosis in some AML cases[1] |
| NPM1 AML Mutant (NPM1c) | Cytoplasm[1][2] | Does not stabilize ARF in the nucleolus, leading to its degradation[1][3] | Impaired function in nucleolar ribosome biogenesis[8][9] | A defining feature of ~30% of adult de novo AML cases[1] |
Experimental Protocols
Analysis of Subcellular Localization by Immunofluorescence
This protocol describes the methodology for visualizing the subcellular localization of different NPM1 isoforms using immunofluorescence confocal microscopy.
a. Cell Culture and Transfection:
-
HEK293 cells or primary AML patient cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
For transfection, expression vectors encoding the NPM1 isoform of interest (e.g., wild-type, R2, or mutant) tagged with a fluorescent protein (e.g., eGFP) are introduced into the cells using a suitable transfection reagent like Lipofectamine.[5]
b. Immunofluorescence Staining:
-
Transfected cells grown on glass coverslips are fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
If not using a fluorescently tagged protein, the cells are incubated with a primary antibody specific to NPM1 overnight at 4°C.
-
After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
The cell nuclei are counterstained with DAPI.
c. Confocal Microscopy:
-
The coverslips are mounted on glass slides with a mounting medium.
-
Images are acquired using a confocal laser scanning microscope. The localization of the NPM1 isoform is determined by observing the fluorescence signal in different cellular compartments (nucleolus, nucleoplasm, cytoplasm).[1]
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol details the procedure for investigating the interaction between NPM1 isoforms and a known binding partner, such as ARF.
a. Cell Lysis:
-
Cells expressing the NPM1 isoform of interest are harvested and washed with cold PBS.
-
The cell pellet is resuspended in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing and then centrifuged to pellet cell debris. The supernatant is collected as the total cell lysate.
b. Immunoprecipitation:
-
A specific antibody against the protein of interest (e.g., NPM1 or ARF) is added to the cell lysate and incubated for 2-4 hours at 4°C with gentle rotation.
-
Protein A/G agarose (B213101) beads are then added to the lysate and incubated for another 1-2 hours or overnight to capture the antibody-protein complexes.
-
The beads are collected by centrifugation and washed several times with lysis buffer to remove non-specific binding proteins.
c. Western Blot Analysis:
-
The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The samples are then separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with primary antibodies against both NPM1 and the potential interacting protein (e.g., ARF).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of both proteins in the immunoprecipitate confirms their interaction.[10]
Visualizing a Key Signaling Pathway and Experimental Workflow
References
- 1. Analysis of NPM1 splice variants reveals differential expression patterns of prognostic value in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Consequences of this compound Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPM1/B23: A Multifunctional Chaperone in Ribosome Biogenesis and Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting and Monitoring Acute Myeloid Leukaemia with this compound-1 (NPM1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the oligomeric states of this compound using size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Posttranscriptional depletion of ribosome biogenesis factors engenders therapeutic vulnerabilities in NPM1-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to Nucleolar Stress Induction: Actinomycin D vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nucleolar stress induction by the widely used compound Actinomycin D against other notable agents, including the RNA polymerase I inhibitor CX-5461 and the chemotherapeutic drug 5-Fluorouracil (5-FU). This comparison is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on nucleolar function, stress responses, and therapeutic development.
Introduction to Nucleolar Stress
The nucleolus is a dynamic subnuclear compartment primarily responsible for ribosome biogenesis. Nucleolar stress is a cellular response triggered by the impairment of ribosome synthesis or other insults to nucleolar function.[1] This stress response can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and senescence, often mediated by the tumor suppressor protein p53.[2] Understanding the mechanisms by which different compounds induce nucleolar stress is crucial for both basic research and the development of novel cancer therapies.
Comparison of Nucleolar Stress Inducers
Actinomycin D, CX-5461, and 5-Fluorouracil (5-FU) are common inducers of nucleolar stress, each with a distinct mechanism of action.
-
Actinomycin D (ActD): A well-characterized intercalating agent that, at low concentrations (e.g., 5 nM), selectively inhibits RNA polymerase I (Pol I) transcription by binding to GC-rich regions of rDNA.[2][3] At higher concentrations, it can also inhibit other RNA polymerases and induce DNA damage.[2] This leads to the segregation of nucleolar components and the formation of characteristic "nucleolar caps".[4]
-
CX-5461: A selective inhibitor of RNA polymerase I transcription. It prevents the binding of the SL1 pre-initiation complex to the rDNA promoter, thereby blocking the initiation of rRNA synthesis.[5][6] This compound is known to induce a robust p53-dependent apoptotic response in cancer cells.[7]
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that primarily inhibits thymidylate synthase, a key enzyme in DNA synthesis. However, 5-FU can also be incorporated into RNA, leading to impaired rRNA processing and subsequent nucleolar stress.[8] This can trigger a p53-independent apoptotic pathway involving ribosomal proteins like RPL3.[2]
Data Presentation: Quantitative Comparison of Nucleolar Stress Markers
The following tables summarize quantitative data on the effects of Actinomycin D, CX-5461, and 5-FU on key markers of nucleolar stress.
| Compound | Concentration | Cell Line | Effect on rRNA Synthesis | Data Source |
| Actinomycin D | 40 nM | NIH3T3, mESCs | >90% inhibition of 47S rRNA synthesis within 15 min | [7] |
| CX-5461 | 10 µM | NIH3T3 | >95% inhibition of 47S rRNA synthesis | [7] |
| 2.5 µM | RPE1 | ~80% reduction in 5-EU incorporation | [1] | |
| 5-Fluorouracil | 20 µg/ml | HCT116, HepG2, MCF7, LoVo | Inhibition of ribosome biogenesis | [4] |
| Compound | Concentration | Cell Line | p53 Stabilization (Fold Change vs. Control) | Data Source |
| Actinomycin D | 5 nM | A549 | Significant increase in p53 levels | [9] |
| CX-5461 | 1 µM | HCT116 | ~4.5 | [4] |
| 1 µM | HepG2 | ~3.5 | [4] | |
| 1 µM | MCF7 | ~2.5 | [4] | |
| 1 µM | LoVo | ~2.0 | [4] | |
| 5-Fluorouracil | 20 µg/ml | HCT116 | ~3.0 | [4] |
| 20 µg/ml | HepG2 | ~2.5 | [4] | |
| 20 µg/ml | MCF7 | ~2.0 | [4] | |
| 20 µg/ml | LoVo | ~1.5 | [4] |
| Compound | Concentration | Cell Line | Morphological Changes | Data Source |
| Actinomycin D | 5 nM - 8 nM | Various | Nucleolar segregation, formation of nucleolar caps | [2][4] |
| CX-5461 | 2.5 µM | RPE1 | Nucleolar shrinkage and rounding, formation of peripheral stress caps | [1][10] |
| 5-Fluorouracil | 50 µM | A549 | Nucleolar disruption | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
rRNA Synthesis Assay using 5-ethynyluridine (B57126) (5-EU) Incorporation
This method measures the rate of newly synthesized RNA.
Materials:
-
5-ethynyluridine (EU) (e.g., from Jena Bioscience or Thermo Fisher Scientific)[2][11]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells in a suitable culture vessel (e.g., multi-well plate with coverslips).
-
Treat cells with the desired compounds (Actinomycin D, CX-5461, 5-FU) for the specified duration.
-
Add 5-EU to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-4 hours.[1]
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of the incorporated EU within the nucleoli or the whole nucleus using image analysis software.
Immunofluorescence for Nucleolar Proteins (NPM1, Fibrillarin, UBF)
This protocol allows for the visualization of the subcellular localization of key nucleolar proteins.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[3]
-
Blocking buffer (e.g., 1% BSA in PBS)[3]
-
Primary antibodies (e.g., anti-NPM1, anti-Fibrillarin, anti-UBF)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed and treat cells as described in the previous protocol.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[3]
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10-20 minutes at room temperature.[3]
-
Wash cells twice with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[3]
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips and visualize using a fluorescence microscope.
Western Blot Analysis of p53 and p21
This technique is used to quantify the protein levels of p53 and its downstream target p21.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[12]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways activated by nucleolar stress inducers.
Experimental Workflow
Caption: A typical experimental workflow for comparing nucleolar stress inducers.
References
- 1. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. ZNF692 regulates nucleolar morphology by interacting with NPM1 and modifying its self-assembly properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct states of nucleolar stress induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CX-5461 induces radiosensitization through modification of the DNA damage response and not inhibition of RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dactinomycin induces complete remission associated with nucleolar stress response in relapsed/refractory NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct states of nucleolar stress induced by anticancer drugs | eLife [elifesciences.org]
- 11. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Unveiling the Specificity of a Novel NPM1 Mutant-Specific Antibody
For Immediate Release
A novel monoclonal antibody targeting the mutated nucleophosmin 1 (NPM1) protein showcases remarkable specificity, offering a promising new tool for the diagnosis and monitoring of Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of this new antibody with established detection methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their work.
Mutations in the NPM1 gene are among the most common genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This cytoplasmic dislocation is a hallmark of the disease and a key target for diagnostic and therapeutic strategies. The development of antibodies that can specifically distinguish the mutant protein from its wild-type counterpart is a significant advancement in the field.
Performance Evaluation: A Comparative Analysis
The performance of any new diagnostic tool must be rigorously compared against existing gold-standard methods. Here, we summarize the performance of the new NPM1 mutant-specific antibody against conventional techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR), Next-Generation Sequencing (NGS), and standard Immunohistochemistry (IHC).
| Method | Target | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Advantages | Limitations |
| New NPM1 Mutant-Specific Monoclonal Antibody (IHC) | Cytoplasmic mutant NPM1 protein | 80%[1] | 100%[1] | High (Implied) | Moderate | Rapid results, provides morphological context.[1] | Lower sensitivity compared to molecular methods.[1] |
| Quantitative RT-PCR (qRT-PCR) | Mutant NPM1 mRNA transcripts | High (>95%)[2] | High (>95%)[2] | ≥ 80%[3][4] | High | Gold standard for minimal residual disease (MRD) monitoring.[2] | Requires specialized equipment and expertise. |
| Next-Generation Sequencing (NGS) | NPM1 gene mutations (DNA) | 31% (for low disease burden)[3] | High | ≥ 80%[3][4] | ~53% (for low disease burden)[3] | Can detect a wide range of mutations simultaneously. | Lower sensitivity for detecting low-level mutations compared to RT-PCR.[3] |
| Flow Cytometry (Intracellular Staining) | Cytoplasmic mutant NPM1 protein | Reliably detects populations of at least 10%[5] | High | 96%[1][6] | Moderate | Rapid and can be integrated into existing immunophenotyping panels.[5] | Lower sensitivity for low blast counts. |
In-Depth Experimental Methodologies
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the key immuno-based assays used in the evaluation of NPM1 mutant protein expression.
Immunohistochemistry (IHC) Protocol for NPM1 Mutant Protein
This protocol is designed for the detection of cytoplasmic NPM1 in formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy specimens.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Peroxide Block:
-
Incubate sections with a hydrogen peroxide blocking solution for 5-10 minutes at room temperature to quench endogenous peroxidase activity.[7]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Block (Optional):
-
Incubate with a protein blocking solution for 5-10 minutes to reduce non-specific background staining.[7]
-
-
Primary Antibody Incubation:
-
Incubate sections with the new NPM1 mutant-specific monoclonal antibody at the optimized dilution for 30-60 minutes at room temperature.[7]
-
-
Detection System:
-
Apply a polymer-based detection system (e.g., HRP-polymer) and incubate for 30 minutes at room temperature.[7]
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen solution such as 3,3'-Diaminobenzidine (DAB) and incubate for 5-10 minutes, or until the desired stain intensity is achieved.[7]
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[7]
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
Western Blot Protocol for NPM1 Mutant Protein
This protocol outlines the detection of the NPM1 mutant protein in cell lysates.
-
Sample Preparation:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the NPM1 mutant-specific antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane as in step 6.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Flow Cytometry Protocol for Intracellular NPM1 Mutant Protein
This protocol details the intracellular staining of the NPM1 mutant protein for flow cytometric analysis.
-
Cell Preparation:
-
Prepare a single-cell suspension from bone marrow aspirate or peripheral blood.
-
-
Surface Staining (Optional):
-
If desired, perform staining for cell surface markers prior to fixation.
-
-
Fixation:
-
Fix the cells with a fixation buffer (e.g., 1-4% paraformaldehyde) for 10-20 minutes at room temperature.[11]
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells using a permeabilization buffer containing a mild detergent like saponin (B1150181) or a harsher one like Triton X-100 for nuclear antigens.[5]
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the fluorochrome-conjugated NPM1 mutant-specific antibody for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer) and acquire data on a flow cytometer.
-
Visualizing the Molecular Landscape
Understanding the biological context of NPM1 is crucial for interpreting experimental results. The following diagrams illustrate the experimental workflow for antibody validation and the signaling pathway in which NPM1 plays a critical role.
Caption: Experimental workflow for confirming the specificity of the new NPM1 mutant antibody.
Caption: The NPM1-ARF-p53 tumor suppressor pathway and the impact of NPM1 mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ashpublications.org [ashpublications.org]
- 7. biocare.net [biocare.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Safety Operating Guide
Navigating the Disposal of Nucleophosmin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of nucleophosmin and associated materials in a research environment.
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This compound (NPM1), a key protein in various cellular processes and a subject of intense research, requires careful consideration for its disposal. While pure, recombinant this compound is generally not classified as a hazardous substance, its disposal procedure is dictated by the materials it has come into contact with, including chemical reagents and biological systems.[1][2]
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), spill response, and a step-by-step decision-making process for the proper disposal of this compound-contaminated waste, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
Personal Protective Equipment (PPE)
When handling this compound, as with any laboratory reagent, adherence to standard PPE protocols is the first line of defense against potential exposure and contamination. The minimum required PPE includes:
| PPE Category | Required Item | Specifications and Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is essential to protect clothing and skin from potential splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide a sufficient barrier for incidental contact. For prolonged handling or work with higher concentrations, double-gloving is recommended. Gloves should be removed and replaced immediately after any known contact with a chemical or biological material, followed by hand washing. |
| Eye & Face Protection | Safety Glasses with Side Shields | This is the minimum requirement to protect against flying particles and minor splashes. |
| Face Shield (in addition to safety glasses) | A face shield should be worn in situations with a significant splash hazard, such as when working with large volumes or during vigorous mixing. |
This table summarizes mandatory PPE for handling this compound based on general laboratory safety protocols. A site-specific and activity-specific risk assessment should be conducted to determine if additional PPE is required.
Spill Response Protocol
In the event of a this compound spill, prompt and appropriate action is crucial to prevent the spread of contamination. The following steps outline the general procedure for cleaning a minor spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear two pairs of protective gloves, a lab coat, and eye protection.
-
Contain the Spill: Cover the spill with absorbent material to prevent it from spreading.
-
Clean the Area: Working from the perimeter of the spill inward, clean the area with absorbent paper. For spills involving biohazardous materials, apply an appropriate disinfectant, such as a 10% bleach solution, and allow for a sufficient contact time (typically 20-30 minutes) before wiping.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, should be placed in a designated and properly labeled waste bag.
-
Decontaminate the Surface: Wipe the spill area with water to remove any residual cleaning agents.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
-
Report the Incident: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.
For major spills, evacuate the area, restrict access, and immediately contact your institution's EHS department for guidance.
This compound Disposal Workflow
The proper disposal route for this compound waste is contingent on its formulation and any contaminants. The following diagram illustrates the decision-making process for segregating this compound waste.
This compound Waste Disposal Decision Tree
Detailed Disposal Procedures
1. This compound Mixed with Hazardous Chemicals:
If this compound is in a solution containing hazardous chemicals (e.g., solvents, detergents with hazardous components), the entire mixture is classified as hazardous chemical waste.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should accurately reflect all constituents of the mixture.
-
Solid Waste: Any materials (e.g., gloves, pipette tips, absorbent pads) contaminated with the hazardous chemical mixture should also be disposed of in a designated hazardous chemical solid waste container.
2. This compound Contaminated with Biohazardous Materials:
When this compound is expressed in or comes into contact with biohazardous materials, such as recombinant DNA, bacteria (e.g., E. coli), or viral vectors, it must be treated as biohazardous waste.[3]
-
Decontamination: All biohazardous waste must be decontaminated before final disposal. Common methods include:
-
Autoclaving: Follow your institution's specific protocols for autoclaving biohazardous waste.
-
Chemical Inactivation: For liquid waste, add a freshly prepared 10% bleach solution to achieve a final concentration of at least 1% bleach and allow a contact time of at least 30 minutes.[4]
-
-
Disposal: After decontamination, the waste should be disposed of in designated biohazardous waste containers (e.g., red bags).
3. This compound in Non-Hazardous Buffers:
For this compound in benign buffers (e.g., PBS, Tris) with no other hazardous components, the disposal procedure is less stringent.
-
Inactivation (Recommended Precaution): As a precautionary measure, especially for higher concentrations of the protein, inactivation is recommended. This can be achieved through:
-
Chemical Inactivation: As described above, using a 10% bleach solution.
-
Heat Inactivation: Heat the solution to 100°C for a minimum of 30 minutes.[4]
-
-
Disposal: Following inactivation, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4]
-
Solid Waste: Solid waste (gloves, tubes, etc.) that has only come into contact with non-hazardous this compound solutions can generally be disposed of in the regular laboratory trash.
4. Sharps Waste:
Any sharps, such as needles, syringes, or pipette tips, contaminated with any form of this compound waste must be collected in a designated, puncture-proof sharps container for specialized disposal.[4]
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound and its associated waste streams, fostering a secure research environment for all personnel. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols and local regulatory requirements.
References
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